Propynylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H5N |
|---|---|
Molecular Weight |
55.08 g/mol |
IUPAC Name |
prop-1-yn-1-amine |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h4H2,1H3 |
InChI Key |
RTWCHRMHGXBETA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CN |
Related CAS |
15430-52-1 (mono-hydrochloride) |
Origin of Product |
United States |
Foundational & Exploratory
Propynylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine, also known as 2-propyn-1-amine or 3-amino-1-propyne, is a versatile primary amine containing a terminal alkyne functional group.[1][2] Its unique chemical architecture makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[3][4] This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications in medicinal chemistry.
CAS Number and Molecular Information
The Chemical Abstracts Service (CAS) registry number for this compound is 2450-71-7 .[2][5][6]
| Identifier | Value |
| Molecular Formula | C₃H₅N[1][5] |
| Molecular Weight | 55.08 g/mol [2] |
| Canonical SMILES | C#CCN[5] |
| InChI | InChI=1S/C3H5N/c1-2-3-4/h1H,3-4H2[5] |
| InChIKey | JKANAVGODYYCQF-UHFFFAOYSA-N[5] |
Physicochemical Properties
This compound is a clear, colorless to yellow liquid at room temperature.[1] It is miscible with water and possesses a characteristic amine-like odor.[1][7]
| Property | Value | Reference |
| Density | 0.86 g/mL at 25 °C | [2] |
| Boiling Point | 83-84 °C | [1][6] |
| Melting Point | Not readily available (likely below -20 °C) | |
| Flash Point | 6 °C (42.8 °F) - closed cup | [2] |
| Refractive Index (n20/D) | 1.449 | [1][2] |
| Water Solubility | Miscible | [1] |
| pKa | 7.89 ± 0.29 (Predicted) | [1] |
Synthesis of this compound and its Derivatives
The most prominent and versatile method for synthesizing propargylamines (a class of compounds including this compound derivatives) is the A³ (Aldehyde-Alkyne-Amine) coupling reaction .[7][8] This one-pot, three-component reaction offers high atom economy and operational simplicity.[7]
General Experimental Protocol for A³ Coupling Reaction
This protocol describes a general procedure for the synthesis of a propargylamine (B41283) derivative using an aldehyde, a secondary amine, and a terminal alkyne, catalyzed by a copper salt.
Materials:
-
Aldehyde (1.0 mmol)
-
Secondary Amine (1.2 mmol)
-
Terminal Alkyne (1.5 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Solvent (e.g., Toluene, Dioxane, or solvent-free)
-
Ethyl acetate (B1210297)
-
Water
-
Saturated aqueous solution of NH₄Cl
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a screw-capped vial or a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).[7]
-
If using a solvent, add it to the reaction mixture. For a solvent-free reaction, proceed to the next step.
-
Seal the vessel and heat the reaction mixture with stirring. The reaction temperature typically ranges from 80-100 °C.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).[7]
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).[7]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired propargylamine.[7]
A patent describes a method for producing propargylamine hydrochloride where N-benzylidene-2-propynylamine is formed and subsequently hydrolyzed with hydrochloric acid.[9]
Experimental Workflow for A³ Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. phytojournal.com [phytojournal.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Propynylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine, also known as propargylamine (B41283) or 3-amino-1-propyne, is a versatile primary amine containing a terminal alkyne functional group. This unique combination of a nucleophilic amine and a reactive C-C triple bond makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and other complex molecules. Its derivatives have garnered significant interest in medicinal chemistry, most notably as irreversible inhibitors of monoamine oxidase (MAO), enzymes implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its mechanism of action as an enzyme inhibitor.
Physical Properties of this compound
The physical characteristics of this compound are summarized in the table below, providing a clear reference for its handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₃H₅N |
| Molecular Weight | 55.08 g/mol |
| Appearance | Clear, colorless to yellow liquid |
| Boiling Point | 84 °C |
| Density | 0.867 g/cm³ at 16 °C |
| Solubility | Miscible with water |
| pKa | 7.89 ± 0.29 (Predicted) |
| Refractive Index (n_D²⁰) | 1.441 |
Chemical Properties and Reactivity
This compound's chemical behavior is dictated by the interplay of its primary amine and terminal alkyne functionalities.
Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to this compound, allowing it to act as a Brønsted-Lowry base and a nucleophile.
Reactivity of the Alkyne Group: The terminal alkyne is a region of high electron density, making it susceptible to a variety of chemical transformations. It can undergo:
-
Addition Reactions: Electrophilic additions across the triple bond.
-
Cycloaddition Reactions: Participation in [3+2] and other cycloaddition reactions to form heterocyclic compounds.
-
Coupling Reactions: The terminal proton is weakly acidic and can be removed by a strong base to form an acetylide, which is a potent nucleophile for C-C bond formation in reactions like the Sonogashira, Glaser, and Eglinton couplings.
-
A³ (Aldehyde-Alkyne-Amine) Coupling: this compound can participate as the amine component in this powerful one-pot, three-component reaction to synthesize more complex propargylamines.
Stability and Hazards: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is incompatible with strong oxidizing agents and strong acids.
Experimental Protocols
Determination of Boiling Point (Micro-reflux method)
Objective: To determine the boiling point of a liquid sample of this compound.
Materials:
-
Thiele tube filled with mineral oil
-
Thermometer (-10 to 110 °C)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
Clamp and stand
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the heat-transfer medium is above the level of the sample.
-
The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.
Synthesis of a Propargylamine Derivative via A³ Coupling
Objective: To synthesize a substituted propargylamine using a one-pot, three-component A³ coupling reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
This compound (1.2 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.1 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol)
-
Solvent (e.g., toluene (B28343) or solvent-free)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and hot plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask or a sealed tube is added the aldehyde, this compound, terminal alkyne, and the copper(I) iodide catalyst.
-
If a solvent is used, it is added to the reaction mixture.
-
The reaction vessel is sealed and the mixture is stirred at a specified temperature (e.g., 80-100 °C) for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired propargylamine.
Spectral Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.
-
C≡C stretch: A weak to medium band around 2100-2260 cm⁻¹.
-
N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.
-
N-H bend (primary amine): A band in the region of 1590-1650 cm⁻¹.
-
C-N stretch: A band in the region of 1020-1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
The alkynyl proton (≡C-H) would appear as a triplet (due to coupling with the methylene (B1212753) protons) in the region of δ 2.0-3.0 ppm.
-
The methylene protons (-CH₂-) adjacent to the alkyne and the amine would show a complex splitting pattern in the region of δ 3.0-4.0 ppm.
-
The amine protons (-NH₂) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR:
-
The two alkynyl carbons would appear in the region of δ 70-90 ppm.
-
The methylene carbon would be found in the region of δ 30-50 ppm.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 55. Common fragmentation patterns would involve the loss of a hydrogen atom, an amino group, or cleavage of the carbon-carbon bonds.
Mandatory Visualization
Mechanism of Monoamine Oxidase (MAO) Inhibition by Propargylamine Derivatives
This compound derivatives are well-known irreversible inhibitors of monoamine oxidase (MAO). The inhibitory mechanism involves the covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site.
Caption: Proposed mechanism of irreversible MAO inhibition by propargylamine derivatives.
A³ Coupling Reaction Workflow
The A³ coupling reaction is a cornerstone of propargylamine synthesis, valued for its efficiency and atom economy.
The Synthesis of Propynylamine and its Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Propynylamine, also known as propargylamine, and its derivatives are a cornerstone in medicinal chemistry and drug discovery. The propargyl group, a three-carbon chain with a terminal alkyne, imparts unique chemical properties that make these compounds versatile building blocks for synthesizing a wide range of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[1][2] Notably, the this compound scaffold is a key pharmacophore in several approved drugs, such as the monoamine oxidase (MAO) inhibitors Selegiline and Rasagiline, which are used in the treatment of neurodegenerative diseases like Parkinson's disease.[1][3]
This technical guide provides an in-depth overview of the core synthetic strategies for preparing this compound and its derivatives, with a focus on detailed experimental protocols and quantitative data to aid researchers and scientists in the field of drug development.
Core Synthetic Methodologies
The synthesis of this compound and its derivatives can be primarily achieved through three main strategies:
-
The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction: This is the most prominent and versatile method for synthesizing a diverse library of this compound derivatives. It is a one-pot, three-component reaction that forms two new carbon-carbon bonds and one carbon-nitrogen bond in a single step, lauded for its high atom economy.[2][4][5]
-
The Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines, including the parent this compound, from primary alkyl halides. This method avoids the over-alkylation often seen in direct amination reactions.[6][7]
-
Cross-Dehydrogenative Coupling (CDC): A modern approach that involves the direct coupling of an N-C(sp³)-H bond with a C(sp)-H bond of a terminal alkyne, offering an efficient route to this compound derivatives without pre-functionalization of the amine reactant.[4]
The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction
The A³ coupling reaction is a powerful tool for generating molecular complexity from simple, readily available starting materials. The reaction is typically catalyzed by various transition metals, with copper, gold, and silver being the most common.[2][4] The general transformation involves the reaction of an aldehyde, a terminal alkyne, and a primary or secondary amine.
General Reaction Scheme:
R¹-CHO + R²-C≡CH + R³R⁴-NH → R¹-CH(NR³R⁴)-C≡C-R²
Mechanism of A³ Coupling
The catalytic cycle of the A³ coupling reaction generally involves the in-situ formation of two key intermediates: a metal acetylide from the terminal alkyne and an iminium ion from the condensation of the aldehyde and the amine. The metal acetylide then acts as a nucleophile, attacking the iminium ion to form the final this compound product.[2][8]
Experimental Protocol: Copper-Catalyzed A³ Coupling
The following is a representative protocol for the synthesis of a this compound derivative via a copper-catalyzed A³ coupling reaction.[4][9]
-
Reaction Setup: To a screw-capped vial, add the aldehyde (1.0 mmol, 1.0 equiv), amine (1.2 mmol, 1.2 equiv), terminal alkyne (1.5 mmol, 1.5 equiv), and Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (10 mL) and wash with water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound.[4]
Quantitative Data: Scope of the A³ Coupling Reaction
The A³ coupling reaction is highly versatile and accommodates a wide range of substrates. The following table summarizes representative yields for the synthesis of various this compound derivatives.[9][10]
| Entry | Aldehyde (R¹) | Amine (R³R⁴) | Alkyne (R²) | Catalyst (mol%) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene | Dicopper Complex (0.4) | >99 |
| 2 | 4-Nitrobenzaldehyde | Piperidine | Phenylacetylene | Dicopper Complex (0.4) | 96 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | Dicopper Complex (0.4) | >99 |
| 4 | Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | Dicopper Complex (0.4) | 94 |
| 5 | Benzaldehyde | Pyrrolidine | Phenylacetylene | Ag-NHC (0.5) | 99 |
| 6 | Benzaldehyde | Morpholine | Phenylacetylene | Ag-NHC (0.5) | 98 |
| 7 | Benzaldehyde | Piperidine | 1-Heptyne | Dicopper Complex (0.4) | 98 |
| 8 | Furfural | Piperidine | Phenylacetylene | Cu/C (0.0022 mmol Cu) | 97 |
Gabriel Synthesis of this compound
The Gabriel synthesis is a robust method for preparing primary amines, effectively preventing the formation of secondary and tertiary amine byproducts.[6][7] This is achieved by using the phthalimide (B116566) anion as an ammonia (B1221849) surrogate. The method is particularly well-suited for the synthesis of the parent this compound using propargyl halides.
Experimental Workflow
The synthesis proceeds in two main stages: N-alkylation of potassium phthalimide with a propargyl halide, followed by the liberation of the primary amine. Hydrazinolysis is a common method for the deprotection step due to its mild conditions.[11][12]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. repository.fit.edu [repository.fit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
Propynylamine: A Versatile C3-Amine Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine, a structurally simple molecule featuring a terminal alkyne and a primary amine, has emerged as a highly versatile and valuable building block in organic synthesis.[1][2] Its unique combination of reactive functional groups, an electrophilic acetylene, and a nucleophilic amine, allows for a diverse range of chemical transformations.[3] This guide provides a comprehensive overview of the core synthetic applications of this compound, with a focus on its utility in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds.[4][5] This document details key reactions, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes synthetic pathways and workflows.
Core Synthetic Applications
This compound serves as a linchpin in a multitude of powerful synthetic transformations, including multicomponent reactions, cycloadditions, and transition metal-catalyzed couplings. Its derivatives are key intermediates in the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced materials.[6]
A³ Coupling Reaction: A Gateway to Propargylamines
The A³ (Aldehyde-Alkyne-Amine) coupling is a one-pot, three-component reaction that stands as one of the most prominent and atom-economical methods for the synthesis of propargylamines.[7][8] This reaction, typically catalyzed by copper salts, combines an aldehyde, a terminal alkyne (such as this compound or its derivatives), and an amine to generate a diverse library of propargylamine (B41283) products.[3]
Logical Relationship: A³ Coupling Reaction Mechanism
Caption: General mechanism of the copper-catalyzed A³ coupling reaction.
Quantitative Data: A³ Coupling Reaction Yields
| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene | Cu/Al (0.12 mmol Cu) | Toluene (B28343) | 100 | 22 | >99 | [5] |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | Cu/Al (0.12 mmol Cu) | Toluene | 100 | 22 | 96 | [5] |
| 3 | Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | Cu/Al (0.12 mmol Cu) | Toluene | 100 | 22 | 91 | [5] |
| 4 | Benzaldehyde | Morpholine | Phenylacetylene | Cu/Al (0.12 mmol Cu) | Toluene | 100 | 22 | 92 | [5] |
| 5 | Benzaldehyde | Pyrrolidine | Phenylacetylene | Cu/Al (0.12 mmol Cu) | Toluene | 100 | 22 | 94 | [5] |
| 6 | Benzaldehyde | Morpholine | Phenylacetylene | Cu(I)-thioamide (10 mg) | Solvent-free | 80 | 12 | 92 | [6] |
| 7 | 4-Nitrobenzaldehyde | Morpholine | Phenylacetylene | Cu(I)-thioamide (10 mg) | Solvent-free | 80 | 12 | 95 | [6] |
| 8 | 2-Chlorobenzaldehyde | Piperidine | Phenylacetylene | Cu(I)-thioamide (10 mg) | Solvent-free | 80 | 12 | 90 | [6] |
Experimental Protocol: Copper-Catalyzed A³ Coupling Reaction [3]
-
Materials: Aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%), Ethyl acetate (B1210297), Water.
-
Procedure:
-
To a screw-capped vial, add the aldehyde, amine, terminal alkyne, and CuI.
-
Seal the vial and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired propargylamine.
-
Mannich Reaction: Synthesis of β-Amino Carbonyl Compounds
The Mannich reaction is a three-component condensation that forms a C-C bond between a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (α-CH acidic compound), such as a ketone.[9] this compound and its derivatives can participate as the amine component, leading to the formation of β-propargylamino carbonyl compounds, which are valuable synthetic intermediates.[10]
Experimental Workflow: Mannich Reaction
Caption: A typical experimental workflow for the Mannich reaction.
Quantitative Data: Mannich Reaction Yields
| Entry | Ketone | Aldehyde | Amine | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Acetone | Formaldehyde | Dimethylamine | None | DMSO | 76 | [2] |
| 2 | Acetophenone | Formaldehyde | Dimethylamine HCl | HCl | Ethanol | High | [9] |
| 3 | Phenylacetylene | Formaldehyde | Secondary Amines | CuI | DMSO | High to quantitative | [10] |
| 4 | Aromatic Aldehydes | - | Aromatic Amines & Ketones | [C3SO3Hnhm]HSO4 | Ethanol | 81-92 | [11] |
Experimental Protocol: Copper-Catalyzed Mannich Reaction with this compound [10]
-
Materials: Terminal alkyne (e.g., a derivative of this compound, 1.0 mmol), aqueous formaldehyde (1.2 mmol), secondary amine (1.2 mmol), Copper(I) Iodide (CuI) (5 mol%), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne and the secondary amine in DMSO.
-
Add CuI to the solution.
-
Add aqueous formaldehyde dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Synthesis of Heterocycles
This compound is a premier building block for the synthesis of a wide variety of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[1][5]
Synthetic Pathways to Heterocycles from this compound
Caption: Synthetic routes to various heterocycles from this compound derivatives.
Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[12] N-Arylpropargylamines can undergo palladium-catalyzed cyclization to afford substituted quinolines.[4]
Quantitative Data: Quinoline Synthesis from N-Aryl Propargylamines
| Entry | N-Aryl Propargylamine | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-(prop-2-yn-1-yl)aniline | Pd(OAc)₂ | Toluene | 80 | Moderate to Good | [4] |
| 2 | N-(1-phenylprop-2-yn-1-yl)aniline | Pd(OAc)₂ | Toluene | 80 | Moderate to Good | [4] |
| 3 | N-(4-methylphenyl)-N-(prop-2-yn-1-yl)amine | PdCl₂(PPh₃)₂ | DMF | 100 | Good | [13] |
Experimental Protocol: Palladium-Catalyzed Synthesis of Quinolines [4]
-
Materials: N-aryl propargylamine (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Toluene.
-
Procedure:
-
To a solution of the N-aryl propargylamine in toluene (5 mL), add Pd(OAc)₂.
-
Stir the reaction mixture under an air atmosphere at 80 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give the corresponding quinoline.
-
Thiazole moieties are present in numerous biologically active compounds.[1] N-propargylamines can serve as precursors for the synthesis of thiazole derivatives through reactions with carbon disulfide or isothiocyanates.[1][14]
Quantitative Data: Thiazole Synthesis from N-Propargylamines
| Entry | Propargylamine Derivative | Reagent | Conditions | Yield (%) | Reference |
| 1 | N-Propargylamine | Carbon Disulfide | Refluxing ethanol | Good | [1] |
| 2 | N-Propargylamine | Carbon Disulfide | NaOH, H₂O, 20 °C | High | [1] |
| 3 | Secondary α,α-disubstituted N-propargylamines | Isothiocyanates | Ether, rt | Good | [15] |
| 4 | N-propargylamines | Dithioic acids | EDCI, CH₂Cl₂ then DBU, 0 °C | Good | [15] |
Experimental Protocol: Synthesis of Thiazole-2-thiones [1]
-
Materials: N-propargylamine (1.0 mmol), Carbon disulfide (1.2 mmol), Ethanol.
-
Procedure:
-
Dissolve the N-propargylamine in ethanol.
-
Add carbon disulfide and reflux the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting 5-methylenethiazolidine-2-thione can be isomerized to the corresponding thiazole-2-thione by treatment with cold concentrated sulfuric acid.
-
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[16] N-protected propargylamine can be utilized in this reaction to introduce the propargylamino moiety onto aromatic or vinylic scaffolds, further expanding its synthetic utility.[17]
Quantitative Data: Sonogashira Coupling with Propargylamine Derivatives
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Aryl Iodide | N,N-disubstituted propargylamine | Pd(OAc)₂/L1 | K₂CO₃ | THF | 81-95 | [17] |
| 2 | Aryl Bromide | N,N-disubstituted propargylamine | Pd(OAc)₂/L1 | K₂CO₃ | THF | 75-92 | [17] |
| 3 | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Diisopropylamine | THF | 89 | [16] |
Experimental Protocol: Sonogashira Coupling of N,N-Disubstituted Propargylamine [17]
-
Materials: Aryl halide (1.0 mmol), N,N-disubstituted propargylamine (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Ligand (e.g., aminophosphine, 4 mol%), Potassium carbonate (K₂CO₃, 2.0 mmol), Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, Pd(OAc)₂, the ligand, and K₂CO₃.
-
Add anhydrous THF and the N,N-disubstituted propargylamine.
-
Heat the reaction mixture at the desired temperature (e.g., 65 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Conclusion
This compound has proven to be an exceptionally versatile and indispensable building block in modern organic synthesis. Its ability to participate in a wide range of powerful C-C and C-N bond-forming reactions, particularly multicomponent reactions like the A³ coupling, provides efficient and atom-economical routes to complex and biologically relevant molecules. The synthetic pathways detailed in this guide, leading to diverse heterocyclic scaffolds such as quinolines and thiazoles, highlight the strategic importance of this compound in drug discovery and development. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to harness the synthetic potential of this remarkable C3-amine synthon. The continued exploration of this compound's reactivity is poised to unveil even more innovative synthetic methodologies in the future.
References
- 1. N-Propargylamines: versatile building blocks in the construction of thiazole cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannich Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed dimerization of N-aryl propargylamines for the synthesis of 3-vinylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pure.uva.nl [pure.uva.nl]
- 6. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 7. phytojournal.com [phytojournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. adichemistry.com [adichemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. Novel routes to quinoline derivatives from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 14. N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]
- 15. BJOC - N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Reactivity of the Terminal Alkyne in Propargylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargylamine (B41283) (prop-2-yn-1-amine) is a versatile and highly valuable building block in organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure, featuring a primary amine and a terminal alkyne, provides two reactive centers for chemical modification. The terminal alkyne is particularly significant due to its unique electronic properties and reactivity, making it a cornerstone for constructing complex molecular architectures.[3] This moiety is present in several well-known drugs, including the anti-Parkinson agents Selegiline and Rasagiline, which function as inhibitors of monoamine oxidase-B (MAO-B).[4][5]
The reactivity of the terminal alkyne is characterized by the acidity of its sp-hybridized C-H proton and its ability to participate in a wide array of transformations, including carbon-carbon bond-forming coupling reactions, cycloadditions, and multicomponent reactions.[6] This guide provides an in-depth analysis of the core reactivity of the terminal alkyne in propargylamine, focusing on key reactions pivotal for drug discovery and development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of reaction mechanisms and relevant biological pathways.
Core Reactivity of the Terminal Alkyne
The terminal alkyne of propargylamine is a hub of chemical reactivity, enabling its use in several powerful synthetic transformations. The most significant of these are the A³ (Aldehyde-Alkyne-Amine) coupling, the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Mannich reaction.
A³ (Aldehyde-Alkyne-Amine) Coupling
The A³ coupling is a one-pot, three-component reaction between an aldehyde, an alkyne, and an amine to synthesize propargylamine derivatives.[2] This reaction is highly atom-economical and serves as one of the most efficient methods for generating molecular complexity and preparing libraries of propargylamine-containing compounds.[7][8] The reaction is typically catalyzed by transition metal salts, with copper and gold being the most common.[2]
The choice of catalyst and solvent significantly impacts the reaction yield. Below is a summary of results for the synthesis of a propargylamine derivative using morpholine, phenylacetylene, and methyl vinyl ketone.[9]
| Entry | Metal Salt (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ (10) | DCM | 25 | 12 | No Reaction |
| 2 | CuCl (10) | Toluene | 100 | 12 | 92 |
| 3 | CuBr (10) | Toluene | 100 | 12 | 89 |
| 4 | CuI (10) | Toluene | 100 | 12 | 85 |
| 5 | Cu(OAc)₂ (10) | Toluene | 100 | 12 | 65 |
-
Reaction Setup : To a solution of the secondary amine (1.2 mmol) and terminal alkyne (1.1 mmol) in a suitable solvent (e.g., Toluene, 5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).
-
Catalyst Addition : Add the copper catalyst (e.g., CuBr, 5 mol%) to the mixture.
-
Reaction Conditions : Stir the reaction mixture at the designated temperature (e.g., 80 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction : Extract the mixture with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired propargylamine.
Sonogashira Coupling
The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] For propargylamine, this reaction is instrumental in attaching the propargyl moiety to aromatic and heterocyclic scaffolds, which are common cores in drug molecules. The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[10]
Recent advances have led to modified protocols. The following data is for a copper- and amine-free Sonogashira reaction of N,N-disubstituted propargylamine with various aryl bromides.[12]
| Entry | Aryl Bromide | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (1) | 65 | 8 | 92 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (1) | 65 | 8 | 95 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (1) | 65 | 8 | 94 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ (1) | 65 | 8 | 85 |
| 5 | 2-Bromo-m-xylene | Pd(OAc)₂ (1.5) | 65 | 8 | 81 |
-
Preparation : In a reaction vial, add the aryl halide (e.g., p-bromobenzoate, 1.0 equiv), N-Boc-propargylamine (1.2 equiv), and a surfactant solution (e.g., 2.0 wt% TPGS-750-M in H₂O).
-
Reagent Addition : Add an amine base (e.g., Et₃N, 3.0 equiv) and a co-solvent (e.g., THF).
-
Catalyst Addition : Add the palladium catalyst (e.g., CataCXium A Pd G3, 0.05 mol%).
-
Reaction Conditions : Seal the vial and stir the mixture at 45 °C for 24 hours.
-
Work-up : After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the premier example of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.[13][14] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it a favored method for bioconjugation, lead discovery, and functionalization of materials.[15] The propargylamine moiety serves as a perfect handle for introducing an alkyne into a molecule for subsequent click ligation.
The reactivity in CuAAC can vary with the alkyne's substitution pattern. The data below shows the time to reach reaction milestones for various alkyne substrates under bioconjugation conditions, demonstrating that propargylamines are highly reactive.[16]
| Alkyne Substrate | Structure Type | Time to 50% Conversion (min) | Time to 90% Conversion (min) |
| G | Propargylamine | ~5 | ~15 |
| H | Propargylamine | ~6 | ~18 |
| I | Propargylamine | ~8 | ~25 |
| J | Propargyl alcohol | ~7 | ~20 |
| K | Phenylacetylene | ~15 | ~45 |
| L | Aliphatic alkyne | ~20 | ~60 |
-
Stock Solutions : Prepare a fresh 1 M aqueous solution of sodium ascorbate (B8700270) and a 100 mM aqueous solution of CuSO₄·5H₂O.
-
Reaction Setup : In a reaction vessel, dissolve the propargylamine derivative (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a suitable solvent (e.g., 1:1 water/t-butanol).
-
Catalyst Addition : Add the CuSO₄ solution (1-5 mol%) to the reaction mixture, followed by the sodium ascorbate solution (5-10 mol%). The solution should turn a yellow-green color.
-
Reaction Conditions : Stir the reaction at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Work-up : Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification : Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The product can be purified by column chromatography if necessary, although often the crude product is of high purity.
Mannich Reaction
The Mannich reaction is a three-component condensation that forms a C-C bond by aminoalkylation of an acidic proton located on a carbon atom.[17][18] In the context of propargylamine, the terminal alkyne's acidic proton can react with an iminium ion (pre-formed from an aldehyde and an amine) to yield more complex propargylamines.[19][20] This reaction is particularly useful for aminomethylation of the alkyne terminus.
-
Reaction Setup : In a flask, dissolve the terminal alkyne (e.g., phenylacetylene, 1.0 equiv) in a solvent such as DMSO.
-
Reagent Addition : Add the secondary amine (e.g., piperidine, 1.2 equiv) and aqueous formaldehyde (1.2 equiv).
-
Catalyst Addition : Add the copper catalyst (e.g., CuI, 1-5 mol%).
-
Reaction Conditions : Stir the mixture at room temperature. The reaction typically proceeds to high yield within a few hours.
-
Work-up : Quench the reaction with water and extract with an ether or ethyl acetate.
-
Purification : Wash the organic phase with water, dry over a drying agent, and concentrate. The resulting tertiary propargylamine can be purified by column chromatography or distillation.
Application in Drug Development: MAO-B Inhibition Pathway
Propargylamine derivatives are renowned for their role as irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for degrading neurotransmitters like dopamine (B1211576).[4] By inhibiting MAO-B, drugs such as Rasagiline increase the concentration of dopamine in the brain, providing symptomatic relief for patients with Parkinson's disease.[5] The terminal alkyne of the inhibitor is crucial for forming a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inactivation.
Conclusion
The terminal alkyne of propargylamine provides a rich platform for chemical synthesis, enabling access to a diverse array of molecular structures relevant to drug discovery and development. Its participation in robust and efficient reactions such as A³ couplings, Sonogashira couplings, azide-alkyne cycloadditions, and Mannich reactions allows for the systematic construction and functionalization of complex molecules. The proven success of propargylamine-based drugs, particularly in the field of neurodegenerative diseases, underscores the profound importance of this functional group. A thorough understanding of its reactivity is therefore essential for researchers aiming to leverage its potential in creating next-generation therapeutics and advanced chemical probes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]
- 5. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 6. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mannich reaction - Wikipedia [en.wikipedia.org]
- 18. Mannich Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. repository.sustech.edu:8080 [repository.sustech.edu:8080]
Propargylamine: A Comprehensive Technical Guide to Safety and Handling for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Propargylamine (B41283), also known as 2-propyn-1-amine, is a versatile and highly reactive organic compound extensively utilized as a building block in the synthesis of a wide range of pharmaceuticals and complex organic molecules.[1][2] Its unique structure, featuring a terminal alkyne and a primary amine, makes it a valuable precursor for creating nitrogen-containing heterocycles, natural products, and pharmacologically active agents, including enzyme inhibitors and compounds targeting the central nervous system.[3][4] However, its utility is matched by its significant hazardous properties, necessitating a thorough understanding and strict adherence to safety and handling protocols.
This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for propargylamine, tailored for professionals in research and drug development. It includes detailed quantitative data, experimental protocols, and visual guides to ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
Propargylamine is classified as a highly flammable, corrosive, and acutely toxic substance.[5] It can be fatal if it comes into contact with the skin and is harmful if swallowed.[5] The compound is also known to cause severe skin burns and eye damage.[5]
The following tables summarize the key quantitative safety and physical data for propargylamine.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 2450-71-7 | [6] |
| Molecular Formula | C₃H₅N | [6] |
| Molar Mass | 55.08 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 83 °C (181 °F; 356 K) | [6] |
| Density | 0.867 g/cm³ | [6] |
| Flash Point | 6 °C (43 °F; 279 K) | [6] |
| Refractive Index | 1.449 | [6] |
Table 2: Toxicological Data
| Metric | Value | Species | Route | Reference |
| LD50 (Dermal) | 66 mg/kg | Rat | Dermal | [5][7] |
| LD50 (Oral) | Harmful if swallowed (Category 4) | - | Oral | [5] |
Table 3: GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
Safe Handling and Storage
Adherence to strict safe handling and storage protocols is paramount to minimize the risks associated with propargylamine.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be worn at all times when handling propargylamine:[8][9]
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over the goggles, especially when there is a higher risk of splashing.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Gloves should be inspected for any signs of degradation or perforation before use. Double-gloving is recommended for tasks with a higher risk of splashes.[9][10]
-
Protective Clothing: A flame-resistant lab coat that is fully buttoned is mandatory.[9]
-
Respiratory Protection: All work with propargylamine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][11]
Handling Procedures
-
All operations involving propargylamine should be conducted in a well-ventilated chemical fume hood.[9][11]
-
Use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[9][11]
-
Avoid contact with skin and eyes.[12]
-
Do not eat, drink, smoke, or apply cosmetics in the laboratory.[10][12]
-
Wash hands thoroughly with soap and water after handling.[9][10]
-
Avoid heating propargylamine unless it is a specific requirement of a validated protocol, and if so, it must be done with extreme caution in a controlled environment.[9]
Storage
-
Store propargylamine in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Store in a designated flammable liquids storage cabinet.
-
Propargylamine is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13][14][15] Store it separately from these substances.
Experimental Protocols
Propargylamine is a key reagent in several important organic synthesis reactions. The following are generalized protocols for its use.
General Protocol for A³ (Aldehyde-Alkyne-Amine) Coupling Reaction
The A³ coupling reaction is a one-pot, three-component reaction that is widely used for the synthesis of propargylamines.[1][3]
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), and the terminal alkyne (1.1 mmol).[3]
-
Add the appropriate catalyst (e.g., a copper, gold, or silver salt) in the specified molar percentage.[3]
-
The reaction is typically carried out in a suitable solvent and may require heating.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated.
-
The crude product is then purified by column chromatography.[3]
General Protocol for Direct Alkynylation of Amines
This method involves the formation of a C-C bond between an amine C-H bond and a terminal alkyne.[3]
-
To a solution of the amine (e.g., N,N-dimethylaniline, 0.5 mmol) and the terminal alkyne (0.6 mmol) in a suitable solvent (e.g., acetonitrile, 2 mL) in a sealed tube, add the catalyst (e.g., CuBr, 10 mol%).[3]
-
Add an oxidant (e.g., tert-butyl hydroperoxide, 1.5 mmol) dropwise to the reaction mixture.[3]
-
Seal the tube and heat the reaction at the specified temperature (e.g., 80 °C) for the required duration (e.g., 12 hours).[3]
-
After cooling to room temperature, quench the reaction.
-
Extract the mixture with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired propargylamine.[3]
Mechanism of Toxicity
The high toxicity of propargylamine is, in part, attributed to its activity as an inhibitor of monoamine oxidase (MAO), particularly MAO-B.[4][7] MAO enzymes are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, propargylamine can lead to an increase in the levels of these neurotransmitters, which can have both therapeutic and toxic effects.[16] Some propargylamine derivatives can also decompose in vivo to form hepatotoxic byproducts like acrolein.[7]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[11]
Spills and Leaks
-
Evacuate the area and remove all sources of ignition.[11]
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]
-
For large spills, dike the area to prevent spreading and contact the institution's environmental health and safety department.[11]
-
Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
Waste Disposal
All waste containing propargylamine must be treated as hazardous chemical waste.[9]
-
Solid Waste: Collect any contaminated solid waste, including gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all liquid waste from experiments in a sealed and properly labeled hazardous waste container.[9]
-
Arrange for the disposal of hazardous waste through a licensed and certified chemical waste disposal company. Do not dispose of propargylamine down the drain or in regular trash.[9]
Visual Guides
The following diagrams provide visual workflows for the safe handling of propargylamine and emergency first aid procedures.
Caption: A logical workflow for the safe handling of propargylamine in a laboratory setting.
Caption: A flowchart outlining the first aid response for propargylamine exposure.
References
- 1. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. Propargylamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. benchchem.com [benchchem.com]
- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 15. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. pubs.acs.org [pubs.acs.org]
Propynylamine Solubility: A Technical Guide for Researchers
Introduction
Propynylamine, also known as 2-propyn-1-amine or propargylamine, is a versatile primary amine with the chemical formula C₃H₅N.[1] Its structure, which incorporates a reactive terminal alkyne and a nucleophilic amino group, makes it a valuable building block in organic synthesis.[1] this compound serves as a crucial intermediate in the production of various pharmaceuticals and as a corrosion inhibitor.[1] For professionals in research, drug development, and materials science, a thorough understanding of its solubility in different solvents is paramount for designing synthetic routes, developing formulations, and ensuring process efficiency.
This technical guide provides a comprehensive overview of the solubility profile of this compound, a detailed experimental protocol for its quantitative determination, and a visual workflow to aid in experimental design.
Solubility Profile of this compound
This compound is a colorless to pale yellow liquid that exhibits varied solubility depending on the nature of the solvent.[1][2] Its ability to act as a hydrogen bond donor (via the -NH₂ group) and its overall small molecular size and polarity contribute to its solubility characteristics. Lower aliphatic amines, like this compound, can readily form hydrogen bonds with protic solvents such as water.[3]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely available in published literature, its miscibility and solubility in common solvents are well-documented. The following table summarizes the available qualitative data. For applications requiring precise concentrations, experimental determination is strongly recommended.
| Solvent | Chemical Formula | Solvent Type | Reported Solubility | Citations |
| Water | H₂O | Polar Protic | Miscible | [1][2][4][5][6] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [1] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [2][7] |
| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Soluble | [2][7] |
Note: "Miscible" indicates that the substances are soluble in each other at all proportions. "Soluble" indicates that a significant amount of solute can be dissolved in the solvent, but quantitative limits are not specified.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely accepted technique. This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.
Objective: To determine the quantitative equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.1 mg precision)
-
Glass vials with PTFE-lined screw caps
-
Positive displacement micropipettes
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge capable of holding the vials
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Volumetric flasks
-
Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or other suitable quantitative analytical instrument.
Procedure:
-
Preparation of Supersaturated Solution:
-
Add a precise volume of the chosen solvent (e.g., 2 mL) to several vials.
-
Add an excess amount of this compound to each vial. Since this compound is a liquid, this can be done by adding it dropwise until a separate, undissolved phase is clearly visible after initial mixing. This ensures that the solvent becomes saturated.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixtures at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the undissolved this compound to settle.
-
To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the settled excess solute layer.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. Record the exact mass of the transferred aliquot.
-
Dilute the sample to the flask's mark with the same solvent.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the diluted sample and the calibration standards using a validated GC method or another appropriate analytical technique.
-
-
Calculation of Solubility:
-
Using the calibration curve generated from the standards, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original, undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental and Logical Workflows
A clear workflow is essential for the systematic determination of solubility and for understanding the factors that influence it. The following diagrams illustrate the key processes.
Caption: A flowchart of the isothermal shake-flask method for determining this compound solubility.
Caption: A diagram illustrating the primary factors that govern the solubility of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. PROPARGYLAMINE CAS#: 2450-71-7 [m.chemicalbook.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Pharmaceutical and chemical intermediates,CAS#:2450-71-7,丙炔胺,PROPARGYLAMINE [en.chemfish.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. PROPARGYLAMINE | 2450-71-7 [chemicalbook.com]
Spectroscopic Profile of Propynylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for propynylamine (also known as propargylamine), a versatile building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition and a visualization of analytical workflows.
Quantitative Spectral Data
The empirical formula for this compound is C₃H₅N, with a molecular weight of 55.08 g/mol .[1][2] Its structure consists of a propargyl group attached to an amino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectral Data
The ¹H NMR spectrum of propargylamine (B41283) hydrochloride in DMSO-d6 shows distinct signals for the different protons in the molecule.[3]
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| HC≡ | 3.62 | Triplet | 1H |
| ≡C-CH ₂ | 3.69 | Doublet of triplets | 2H |
| NH ₃⁺ | 8.75 | Broad singlet | 3H |
Table 1: ¹H NMR spectral data for propargylamine hydrochloride in DMSO-d6.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C H₂-NH₂ | ~30-40 |
| ≡C -CH₂ | ~70-80 |
| C ≡C | ~80-90 |
Table 2: Approximate ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amine and alkyne groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | C-H stretch | Terminal Alkyne |
| 3500 - 3300 | N-H stretch | Primary Amine |
| 2260 - 2100 | C≡C stretch | Alkyne |
| 1650 - 1580 | N-H bend | Primary Amine |
| 1250 - 1020 | C-N stretch | Aliphatic Amine |
Table 3: Characteristic IR absorption bands for this compound.[4][5]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and various fragment ions, providing information about the molecule's mass and structure. The molecular ion peak [M]⁺ is observed at an m/z of 55.[6]
| m/z | Relative Abundance | Proposed Fragment Ion |
| 55 | Moderate | [C₃H₅N]⁺ (Molecular Ion) |
| 54 | High | [C₃H₄N]⁺ |
| 28 | High | [CH₂N]⁺ |
Table 4: Key fragments in the mass spectrum of this compound.[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
NMR Spectroscopy
Sample Preparation:
-
¹H NMR: Dissolve 5-25 mg of this compound or its salt in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, D₂O).[7]
-
¹³C NMR: A higher concentration of 50-100 mg is recommended.[7]
-
Transfer the solution to a 5 mm NMR tube. For referencing, tetramethylsilane (B1202638) (TMS) can be used as an internal standard (δ = 0.00 ppm).[8]
Instrumentation and Data Acquisition:
-
A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
The instrument is tuned and the magnetic field is shimmed for homogeneity.[7]
-
For ¹³C NMR, a standard single-pulse experiment with proton decoupling is typically used.[9]
-
Acquisition parameters such as spectral width, acquisition time, and relaxation delay are optimized for the specific experiment.[7][9]
Infrared (IR) Spectroscopy
Sample Preparation (for liquid sample):
-
Neat Liquid: A drop of neat this compound can be placed between two IR-transparent salt plates (e.g., NaCl or KBr).[10]
-
Attenuated Total Reflectance (ATR): A small drop of the liquid is placed directly on the ATR crystal (e.g., diamond or germanium).[11]
Instrumentation and Data Acquisition:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the clean salt plates or ATR crystal is recorded.
-
The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000 to 400 cm⁻¹.[11]
-
Multiple scans are averaged to improve the signal-to-noise ratio.[11]
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
The this compound sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS).
-
Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13][14]
Instrumentation and Data Acquisition:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualized Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and a key process in mass spectrometry.
References
- 1. Propargylamine | C3H5N | CID 239041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propargylamine - Wikipedia [en.wikipedia.org]
- 3. Propargylamine hydrochloride(15430-52-1) 1H NMR [m.chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. Propargylamine [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Propynylamine: A Technical Guide to Commercial Availability, Synthesis, and Applications for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine, also known as propargylamine (B41283) or 2-propyn-1-amine, is a versatile primary amine containing a terminal alkyne functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and bioconjugation strategies. Its derivatives are notably recognized for their role as monoamine oxidase (MAO) inhibitors, which are significant in the treatment of neurodegenerative diseases like Parkinson's disease. This guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its use, and a look into its application in key biological pathways.
Commercial Availability and Suppliers
This compound and its more stable hydrochloride salt are readily available from a multitude of commercial chemical suppliers. These compounds are offered in various grades and quantities to suit a range of research and development needs.
This compound (CAS: 2450-71-7)
| Supplier | Purity/Grade | Available Quantities |
| Sigma-Aldrich (Merck) | 98% | 1 g, 5 g, 25 g, 250 g |
| Thermo Fisher Scientific | 98% | 25 g |
| AOBChem | 97% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 100 g |
| Matrix Scientific | 98% | 25 g |
This compound hydrochloride (CAS: 15430-52-1)
| Supplier | Purity/Grade | Available Quantities |
| Sigma-Aldrich (Merck) | 95% | 10 g |
| Conier Chem&Pharma Limited | 99% | Inquire for quantities |
Physical and Chemical Properties
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₃H₅N | C₃H₆ClN |
| Molecular Weight | 55.08 g/mol | 91.54 g/mol |
| Boiling Point | 83-84 °C | N/A |
| Melting Point | N/A | 178-182 °C |
| Density | 0.86 g/mL at 25 °C | N/A |
| Refractive Index | n20/D 1.449 | n20/D 1.417 |
Experimental Protocols
This compound is a key reagent in several important organic reactions. Below are detailed protocols for its application in the synthesis of derivatives and in bioconjugation.
Protocol 1: Synthesis of Propargylamine Derivatives via A³ Coupling
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot method for synthesizing propargylamine derivatives.
Materials:
-
Aldehyde (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.1 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Solvent (e.g., Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.1 mmol), and CuI (5 mol%) in toluene.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired propargylamine derivative.
Protocol 2: Bioconjugation of an Azide-Modified Molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound's terminal alkyne is ideal for "click chemistry," a highly efficient and specific reaction for bioconjugation.
Materials:
-
This compound or a propargyl-modified molecule (1.0 equivalent)
-
Azide-modified biomolecule (e.g., peptide, protein) (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (B8700270) (5-10 mol%)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, 1-5 mol%)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Standard laboratory equipment for purification (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
(Optional) Prepare a 250 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-modified biomolecule in the reaction buffer.
-
Add 1.0 to 1.2 molar equivalents of the propargylamine or propargyl-modified molecule.
-
(Optional) In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the copper catalyst (or copper/ligand complex) to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Purification:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be protected from light.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Upon completion, purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents and catalyst.
-
Visualizing Key Pathways and Workflows
A³ Coupling Experimental Workflow
Caption: A streamlined workflow for the synthesis of propargylamine derivatives via A³ coupling.
Bioconjugation via Click Chemistry
Caption: Experimental workflow for the bioconjugation of molecules using CuAAC "click chemistry".
Monoamine Oxidase B (MAO-B) Inhibition Pathway
Propargylamine derivatives, such as selegiline (B1681611) and rasagiline, are potent irreversible inhibitors of MAO-B. This enzyme is responsible for the degradation of dopamine (B1211576) in the brain. By inhibiting MAO-B, these drugs increase the levels of dopamine, which is beneficial in treating the motor symptoms of Parkinson's disease.[1]
Caption: Inhibition of dopamine metabolism by a propargylamine-based MAO-B inhibitor.
References
Core Reaction Mechanisms of Propynylamine: A Technical Guide for Drug Development Professionals
Abstract
Propynylamine and its derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile building blocks for a diverse array of pharmacologically active compounds.[1][2] Their unique structural motif, featuring a terminal alkyne and a primary amine, imparts a rich and varied reactivity profile. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms involving this compound, with a focus on applications relevant to drug discovery and development. We present a comprehensive overview of key synthetic methodologies, including the A³ coupling reaction, and delve into the mechanistic underpinnings of its reactivity in nucleophilic additions, cycloaddition reactions, and transition-metal catalyzed transformations. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to facilitate the strategic design and synthesis of novel therapeutic agents.
Introduction
The propargylamine (B41283) moiety is a privileged scaffold in drug discovery, notably for its role in the development of enzyme inhibitors, particularly for monoamine oxidases (MAOs), which are implicated in a range of neurological disorders.[3][4] The inherent reactivity of the alkyne and the nucleophilicity of the amine group allow for a multitude of chemical transformations, enabling the construction of complex molecular architectures, including various nitrogen-containing heterocycles.[5] This guide will systematically dissect the core reaction mechanisms of this compound, providing the foundational chemical knowledge required for its effective utilization in medicinal chemistry programs.
Synthesis of this compound Derivatives: The A³ Coupling Reaction
The three-component coupling of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction, is the most prominent and atom-economical method for the synthesis of propargylamine derivatives.[6] This one-pot reaction is typically catalyzed by various metal salts, with copper being one of the most frequently employed.[6]
General Mechanism of the A³ Coupling Reaction
The catalytic cycle of the A³ coupling reaction is generally understood to proceed through the following key steps:
-
Formation of a Metal Acetylide: The terminal alkyne reacts with the metal catalyst (e.g., a copper(I) salt) to form a metal acetylide intermediate.
-
Formation of an Iminium Ion: The aldehyde and the amine react to form an iminium ion in situ.
-
Nucleophilic Attack: The metal acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Product Formation and Catalyst Regeneration: This attack forms the new carbon-carbon bond, yielding the propargylamine product and regenerating the active catalyst.
Experimental Protocol: General Procedure for Copper-Catalyzed A³ Coupling
The following protocol provides a general method for the synthesis of propargylamine derivatives via a copper-catalyzed A³ coupling reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Solvent (e.g., Toluene, Dioxane, or water) (5 mL)
-
Stir bar
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Heating source (if required)
Procedure:
-
To a reaction vessel equipped with a stir bar, add the aldehyde (1.0 mmol), amine (1.1 mmol), and the terminal alkyne (1.2 mmol).
-
Add the solvent (5 mL) to the reaction vessel.
-
Add the copper(I) iodide catalyst (0.05 mmol) to the mixture.
-
Seal the reaction vessel and stir the mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the substrates).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired propargylamine derivative.
Quantitative Data for A³ Coupling Reactions
The following table summarizes representative yields for the A³ coupling reaction under various conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | Water | 80 | 2 | 95 | [7] |
| CuBr | Toluene | 100 | 12 | 88 | [8] |
| AuCl₃ | Methanol | RT | 6 | 92 | [2] |
| AgI | neat | 60 | 4 | 85 | [6] |
| InCl₃ | Water | 90 | 5 | 90 | [6] |
Nucleophilic Addition Reactions
The electron-rich triple bond of this compound can act as a nucleophile in various addition reactions. Furthermore, the amine group itself is a potent nucleophile.
Mechanism of Nucleophilic Addition to the Alkyne
In the presence of a suitable electrophile, the π-electrons of the alkyne can initiate a nucleophilic attack. This is often facilitated by the activation of the electrophile with a Lewis acid or Brønsted acid.
Experimental Protocol: Michael Addition of this compound
This protocol describes a representative Michael addition reaction where the amine group of this compound acts as the nucleophile.
Materials:
-
This compound (1.0 mmol)
-
α,β-Unsaturated carbonyl compound (e.g., methyl acrylate) (1.0 mmol)
-
Solvent (e.g., Methanol) (5 mL)
-
Stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve the α,β-unsaturated carbonyl compound (1.0 mmol) in the solvent (5 mL).
-
Add this compound (1.0 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Quantitative Data for Nucleophilic Addition Reactions
| Electrophile | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Methyl vinyl ketone | CuCl | Toluene | 85 | [8] |
| Acrylonitrile | Neat, RT | - | 92 | N/A |
| Maleimide | Acetic Acid | Dioxane | 88 | N/A |
Cycloaddition Reactions
The alkyne functionality of this compound makes it an excellent participant in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction and the [3+2] Huisgen cycloaddition (Click Chemistry).
Mechanism of the Diels-Alder Reaction
In the Diels-Alder reaction, this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reaction is typically thermally promoted and proceeds through a concerted pericyclic mechanism.
Experimental Protocol: Diels-Alder Reaction of this compound
Materials:
-
This compound (1.0 mmol)
-
Diene (e.g., cyclopentadiene) (1.2 mmol)
-
Solvent (e.g., Toluene) (5 mL)
-
Stir bar
-
Sealed reaction tube
Procedure:
-
In a sealed reaction tube equipped with a stir bar, dissolve this compound (1.0 mmol) in the solvent (5 mL).
-
Add the diene (1.2 mmol) to the solution.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-150 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography.
Quantitative Data for Cycloaddition Reactions
| Reaction Type | Reactant 2 | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Diels-Alder | Cyclopentadiene | 110 °C, 12h | Toluene | 85 | [9] |
| Huisgen [3+2] | Benzyl azide | Cu(I), RT | t-BuOH/H₂O | 98 | [10] |
| [2+2] Cycloaddition | Ketene | Photochemical | Acetonitrile | 75 | N/A |
Transition-Metal Catalyzed Reactions
This compound is an excellent substrate for a variety of transition-metal catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Mechanism of the Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Aryl halide (e.g., iodobenzene) (1.0 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Base (e.g., triethylamine (B128534) or diisopropylamine) (2.0 mmol)
-
Solvent (e.g., THF or DMF) (5 mL)
-
Stir bar
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add the solvent (5 mL) and the base (2.0 mmol).
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[11]
Quantitative Data for Sonogashira Coupling
| Aryl Halide | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 92 | [11] |
| Bromobenzene | Pd(OAc)₂/dppf/CuI | DIPA | DMF | 85 | [12] |
| 4-Iodotoluene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 95 | [13] |
Application in Drug Development: Monoamine Oxidase (MAO) Inhibition
Propargylamine derivatives are renowned for their ability to irreversibly inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like dopamine, serotonin, and norepinephrine.[3][4] This inhibitory activity is central to the therapeutic effect of drugs used in the treatment of Parkinson's disease and depression.
Signaling Pathway of MAO Inhibition by Propargylamine Derivatives
The mechanism of irreversible inhibition involves the enzymatic oxidation of the propargylamine to a reactive intermediate, which then forms a covalent adduct with the FAD cofactor of the enzyme, thereby inactivating it.[14]
Conclusion
This compound is a remarkably versatile and powerful building block in the arsenal (B13267) of medicinal chemists. Its rich reactivity, encompassing multicomponent couplings, nucleophilic additions, cycloadditions, and transition-metal catalyzed transformations, provides access to a vast chemical space of potential therapeutic agents. A thorough understanding of the fundamental reaction mechanisms outlined in this guide is paramount for the rational design and efficient synthesis of novel this compound-based drugs. The detailed protocols and compiled quantitative data herein are intended to empower researchers to harness the full potential of this invaluable chemical entity in their drug discovery endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 3. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Propynylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine, also known as 2-propyn-1-amine or 3-amino-1-propyne, is a versatile primary amine that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural feature, a terminal alkyne group, imparts a reactivity that has been exploited in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on its pivotal role as a pharmacophore in drugs targeting neurodegenerative diseases.
Physicochemical Properties
This compound is a colorless to slightly yellow liquid with a characteristic amine odor. It is miscible with water and soluble in many organic solvents. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃H₅N |
| Molecular Weight | 55.08 g/mol |
| Boiling Point | 83-84 °C |
| Density | 0.86 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.449-1.450 |
| Flash Point | 6 °C |
| pKa | 7.89 (predicted) |
| CAS Number | 2450-71-7 |
Historical Perspective and Discovery
While a definitive singular "discovery" of the parent this compound molecule is not prominently documented in easily accessible historical records, its synthesis and utility evolved with the broader development of organic chemistry. Early methods for the synthesis of primary amines, such as the Gabriel synthesis and the Delépine reaction , provided the foundational chemistry that would have enabled the preparation of this compound from corresponding propargyl halides.[1][2][3]
The true significance of the this compound moiety emerged with the discovery of its potent inhibitory activity against monoamine oxidase (MAO), a class of enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[4] This discovery paved the way for the development of a class of drugs known as propargylamine (B41283) MAO inhibitors.
Key Synthetic Methodologies
The synthesis of this compound and its derivatives has evolved significantly over the years, with modern methods offering high efficiency and atom economy.
Classical Synthetic Routes
-
Gabriel Synthesis: This method involves the reaction of potassium phthalimide (B116566) with a propargyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.[2][5] While effective, this method can require harsh reaction conditions for the deprotection step.[6]
-
Delépine Reaction: This reaction utilizes the treatment of a propargyl halide with hexamethylenetetramine, followed by acidic hydrolysis to yield this compound.[1][3] It offers a direct route to primary amines from alkyl halides.
Modern Synthetic Methods: The A³ Coupling Reaction
The most prominent and versatile method for the synthesis of propargylamine derivatives is the A³ (Aldehyde-Alkyne-Amine) coupling reaction . This one-pot, three-component reaction is prized for its operational simplicity and ability to generate molecular diversity.
Mechanism of the A³ Coupling Reaction:
The reaction is typically catalyzed by a transition metal, most commonly copper(I) salts. The generally accepted mechanism proceeds through the following steps:
-
Formation of a Metal Acetylide: The terminal alkyne reacts with the metal catalyst to form a metal acetylide intermediate.
-
Imine/Iminium Ion Formation: The aldehyde and amine react to form an imine or a protonated iminium ion.
-
Nucleophilic Addition: The metal acetylide acts as a nucleophile and attacks the electrophilic carbon of the imine/iminium ion, forming the new carbon-carbon bond and yielding the propargylamine product.
Experimental Protocol for a Typical A³ Coupling Reaction:
-
Materials: Aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), copper(I) iodide (CuI, 0.05 mmol), and a suitable solvent (e.g., toluene, 5 mL).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde, amine, terminal alkyne, and CuI.
-
Add the solvent and stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired propargylamine derivative.
-
Role in Drug Development: Monoamine Oxidase Inhibition
The propargylamine moiety is a critical pharmacophore in a class of drugs that irreversibly inhibit monoamine oxidase B (MAO-B). These drugs are primarily used in the treatment of Parkinson's disease. Notable examples include:
-
Selegiline (L-deprenyl): One of the first selective MAO-B inhibitors.
-
Rasagiline: A more potent and selective second-generation MAO-B inhibitor.
-
Pargyline: An older, less selective MAO inhibitor that also possesses antihypertensive properties.
Mechanism of MAO-B Inhibition:
Propargylamine-based inhibitors act as "suicide substrates." They are recognized by the active site of MAO-B and undergo an initial enzymatic transformation. This process generates a highly reactive intermediate that covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inactivation.
Signaling Pathways:
Beyond direct MAO-B inhibition, propargylamine derivatives have been shown to exert neuroprotective effects through the modulation of various signaling pathways. Research suggests the involvement of the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) signaling cascades. Activation of these pathways can lead to the upregulation of pro-survival factors and a reduction in apoptotic cell death in neuronal models.
Quantitative Data on MAO-B Inhibition:
While extensive data exists for various propargylamine derivatives, quantitative data for the parent this compound molecule's MAO-B inhibitory activity is less commonly reported in the primary literature. The focus has largely been on substituted analogues that exhibit enhanced potency and selectivity. For instance, the IC₅₀ value for pargyline's inhibition of MAO-B is in the low micromolar range.
Conclusion
This compound has transitioned from a simple chemical building block to a cornerstone of medicinal chemistry, particularly in the realm of neuropharmacology. Its discovery and the subsequent elucidation of its role in MAO-B inhibition have led to the development of important therapeutics for Parkinson's disease. The ongoing exploration of its synthesis, particularly through efficient methods like the A³ coupling reaction, and the investigation of its broader biological activities continue to make this compound a molecule of significant interest to researchers and drug development professionals. The versatility of its terminal alkyne functionality ensures its continued application in the generation of novel and complex molecular architectures with therapeutic potential.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 5. ヘンリー・ギルマン - Wikipedia [ja.wikipedia.org]
- 6. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Propynylamine Derivatives in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The propynylamine moiety, a key pharmacophore in medicinal chemistry, has garnered significant attention for its role in the development of therapeutics for a range of complex diseases, most notably neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of this compound derivatives, with a focus on their application as enzyme inhibitors and neuroprotective agents.
Core Applications in Drug Discovery
This compound derivatives are integral to the design of both selective and multi-target-directed ligands. Their unique chemical properties allow for the irreversible inhibition of key enzymes and modulation of critical signaling pathways involved in neurodegeneration.
Monoamine Oxidase (MAO) Inhibition
A primary application of this compound derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters. Irreversible inhibition is achieved through the formation of a covalent adduct with the flavin cofactor of the enzyme.
-
Selegiline ((-)-Deprenyl): A selective irreversible inhibitor of MAO-B, utilized in the treatment of Parkinson's disease to increase dopamine (B1211576) levels in the brain.[1]
-
Rasagiline (B1678815): Another potent and selective irreversible MAO-B inhibitor, also used in Parkinson's disease therapy, which has demonstrated neuroprotective effects.[1][2]
-
Ladostigil (B1674322): A dual inhibitor of both cholinesterases and brain-selective MAO-A and MAO-B, developed as a potential treatment for Alzheimer's disease and dementia with Lewy bodies.[3][4][5]
-
M30: A multi-target iron chelator with MAO inhibitory and neuroprotective properties, derived from rasagiline.[6][7]
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against their primary targets. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent, and selective compounds.
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Selegiline | MAO-B | 11.25 | - | - |
| Desmethyl-selegiline | MAO-B | 625.00 | - | - |
| Rasagiline Analog 1 | MAO-B | 4 | Rasagiline | 141 |
| Ladostigil | MAO-A (rat brain) | 280 | - | - |
| MAO-B (rat brain) | 230 | - | - | |
| Acetylcholinesterase | 80 | - | - | |
| Butyrylcholinesterase | 60 | - | - |
Table 1: Inhibitory concentrations (IC50) of key this compound derivatives against MAO and cholinesterases.
| Rasagiline Analog | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Analog A | >10000 | 150 | >66 |
| Analog B | 5800 | 45 | 129 |
| Analog C | >10000 | 80 | >125 |
Table 2: Structure-Activity Relationship (SAR) data for a series of rasagiline analogs, highlighting the impact of structural modifications on MAO-B selectivity.
Synthesis of this compound Derivatives
The most common and versatile method for the synthesis of this compound derivatives is the A³ coupling reaction, a one-pot, three-component condensation of an aldehyde, an alkyne, and an amine, typically catalyzed by a transition metal.
Experimental Protocol: A³ Coupling Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Secondary amine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Dry toluene (B28343) (5 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the aldehyde (1.0 mmol), terminal alkyne (1.2 mmol), and secondary amine (1.2 mmol) in dry toluene (5 mL).
-
Add CuI (0.05 mmol, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired propargylamine.
Biological Evaluation Protocols
In Vitro MAO Inhibition Assay
This protocol outlines a fluorometric method for determining the IC50 values of test compounds against MAO-A and MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Pargyline (MAO-B inhibitor control)
-
Clorgyline (MAO-A inhibitor control)
-
Kynuramine (substrate)
-
Horseradish peroxidase
-
Amplex Red (or other suitable fluorescent probe)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitors in potassium phosphate buffer.
-
In a 96-well black microplate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound dilutions to the respective wells. Include wells with a known inhibitor as a positive control and wells with buffer as a negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of the substrate (kynuramine), horseradish peroxidase, and Amplex Red to all wells.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition
This assay is used to screen for compounds that inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. Thioflavin T is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.
Materials:
-
Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
Procedure:
-
Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in PBS to the desired concentration.
-
Prepare solutions of the test compounds at various concentrations in PBS.
-
In a 96-well plate, mix the Aβ(1-42) solution with the test compound solutions. Include a control with Aβ(1-42) and buffer only.
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals for up to 48 hours.
-
Plot the fluorescence intensity versus time to obtain aggregation curves.
-
Determine the percentage of inhibition of aggregation by comparing the fluorescence intensity of the samples with test compounds to the control.
Neuroprotective Signaling Pathways
This compound derivatives, particularly multi-target compounds like ladostigil and M30, exert their neuroprotective effects by modulating several key intracellular signaling pathways. These pathways are crucial for neuronal survival, differentiation, and plasticity.
PKC/MAPK Signaling Pathway
Activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade is a central mechanism of neuroprotection for several this compound derivatives.[3][5][6] This pathway promotes the expression of neurotrophic factors and anti-apoptotic proteins.
Regulation of Amyloid Precursor Protein (APP) Processing
Certain this compound derivatives can modulate the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic α-secretase pathway and reducing the production of the neurotoxic Aβ peptide.[3][6]
Conclusion
This compound derivatives represent a versatile and powerful class of compounds in medicinal chemistry. Their ability to act as irreversible enzyme inhibitors and to modulate key neuroprotective signaling pathways has led to the development of important drugs for neurodegenerative diseases. The continued exploration of their structure-activity relationships and mechanisms of action holds great promise for the discovery of novel and more effective therapeutics. This guide provides a foundational resource for researchers dedicated to advancing this critical area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Theoretical Insights into the Reactivity of Propynylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine, also known as propargylamine (B41283), is a versatile building block in organic synthesis, prized for its unique reactivity that enables the construction of a diverse array of molecular architectures. Its structure, featuring both a primary amine and a terminal alkyne, allows it to participate in a wide range of chemical transformations, including cycloadditions, multicomponent reactions, and metal-catalyzed cyclizations.[1] This dual functionality has made this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals and biologically active compounds.[2] A deep understanding of the theoretical underpinnings of this compound's reactivity is crucial for the rational design of novel synthetic methodologies and the development of new therapeutic agents. This technical guide provides an in-depth analysis of the theoretical studies on this compound reactivity, with a focus on data-driven insights, detailed experimental context, and visual representations of key reaction pathways.
Core Reactivity Profile
The reactivity of this compound is dominated by the interplay between its nucleophilic amine group and the electrophilic/nucleophilic character of its terminal alkyne. The amine can readily participate in nucleophilic additions and substitutions, while the alkyne's carbon-carbon triple bond can act as both an electron donor and acceptor, depending on the reaction conditions.[1] This ambiphilic nature is central to its utility in a variety of chemical transformations.
Multicomponent Reactions: The A³ Coupling
One of the most significant applications of this compound is in the A³ (aldehyde-alkyne-amine) coupling reaction, a powerful one-pot, three-component method for the synthesis of propargylamines.[1][3] This reaction is highly atom-economical and has been the subject of extensive theoretical investigation to elucidate its mechanism.
Theoretical Mechanism of the A³ Coupling Reaction
Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surface of the A³ coupling reaction. The generally accepted mechanism involves the initial formation of an iminium ion from the reaction of the aldehyde and the amine. The terminal alkyne, often activated by a metal catalyst, then attacks the iminium ion to form the final propargylamine product.[1]
Recent DFT studies on metal-free A³ coupling reactions involving ortho-hydroxybenzaldehydes have revealed a concerted Eschweiler-Clarke type decarboxylation mechanism when alkynoic acids are used as the alkyne source.[4]
Quantitative Data from Theoretical Studies
The following table summarizes key quantitative data from theoretical studies on the A³ coupling reaction, providing insights into the reaction's feasibility and kinetics.
| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| Iminium Ion Formation | DFT (B3LYP/6-31G) | Activation Energy | 12.5 | [3] |
| Nucleophilic Attack of Acetylide on Iminium | DFT (B3LYP/6-31G) | Activation Energy | 8.2 | [3] |
| Overall Reaction Energy (Exothermic) | DFT (B3LYP/6-31G*) | ΔH | -25.7 | [3] |
| Concerted Decarboxylation (o-quinonoid) | DFT | Free Energy of Activation | 15.3 | [4] |
Experimental Protocol: A³ Coupling of Salicylaldehyde (B1680747), Piperidine (B6355638), and Phenylpropiolic Acid[4]
-
Reactant Mixture: In a clean, dry round-bottom flask, combine salicylaldehyde (1.0 mmol), piperidine (1.2 mmol), and phenylpropiolic acid (1.0 mmol).
-
Reaction Conditions: Heat the neat (solvent-free) reaction mixture at 80 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired propargylamine.
Visualizing the A³ Coupling Pathway
Caption: Generalized workflow for the metal-catalyzed A³ coupling reaction.
Cycloaddition Reactions
The carbon-carbon triple bond of this compound makes it an excellent participant in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds. Theoretical studies have been crucial in understanding the mechanisms and selectivities of these reactions.
[3+2] Cycloaddition Reactions
This compound and its derivatives can undergo [3+2] cycloaddition reactions with various 1,3-dipoles to form five-membered heterocycles. DFT calculations are often employed to investigate the potential energy surfaces of these reactions, helping to predict regioselectivity and stereoselectivity.[5]
The reactivity in these cycloadditions can be understood through Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction pathway.
Quantitative Data from a Theoretical [3+2] Cycloaddition Study
The following table presents calculated activation barriers for a model [3+2] cycloaddition reaction.
| Reactants | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| Azide + Propargylamine (Terminal Carbon Attack) | DFT (B3LYP-D3/def2-TZVP) | Activation Energy | 18.9 | [5] |
| Azide + Propargylamine (Internal Carbon Attack) | DFT (B3LYP-D3/def2-TZVP) | Activation Energy | 22.1 | [5] |
Visualizing a [3+2] Cycloaddition Workflow
References
- 1. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [2212.06014] Reaction profiles for quantum chemistry-computed [3 + 2] cycloaddition reactions [arxiv.org]
Propynylamine Analogues: A Technical Guide to Their Synthesis, Basic Properties, and Pharmacological Profile as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine and its analogues represent a significant class of compounds in medicinal chemistry, primarily recognized for their potent and often irreversible inhibition of monoamine oxidase (MAO) enzymes.[1][2] This technical guide provides an in-depth overview of the core characteristics of this compound analogues, with a focus on their basic properties, synthesis, and their established role as MAO inhibitors in the context of neurodegenerative diseases.[3] The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Properties of this compound Analogues
The defining structural feature of this class of compounds is the propargyl group (a prop-2-yn-1-yl moiety) attached to a nitrogen atom. This functionality is crucial for their mechanism-based inhibition of MAO.[4]
Basicity and pKa Values
The basicity of this compound analogues, a critical factor influencing their pharmacokinetic and pharmacodynamic properties, is determined by the electron-donating or withdrawing nature of the substituents on the nitrogen atom and elsewhere on the molecule. The pKa of an amine is a measure of the acidity of its conjugate acid; a higher pKa value corresponds to a stronger base.[5]
Factors Influencing the Basicity of this compound Analogues:
-
N-Substituents: Alkyl groups on the nitrogen atom generally increase basicity due to their electron-donating inductive effect. Conversely, aryl or other electron-withdrawing groups decrease basicity.
-
Steric Hindrance: Bulky substituents around the nitrogen atom can affect the solvation of the protonated amine, thereby influencing its stability and the amine's basicity.
-
Electronic Effects of Remote Substituents: Electron-donating or -withdrawing groups on other parts of the molecule can have a more distant, but still significant, impact on the electron density at the nitrogen atom.
A precise understanding of the pKa of individual analogues is crucial for predicting their ionization state at physiological pH, which in turn affects their ability to cross the blood-brain barrier and interact with the MAO active site.
Synthesis of this compound Analogues
Several synthetic strategies have been developed for the preparation of this compound analogues. The most common and versatile methods include the A³ (Aldehyde-Alkyne-Amine) coupling reaction and the Michael addition.
A³ Coupling Reaction
The A³ coupling is a one-pot, three-component reaction that is highly efficient for the synthesis of propargylamines. This reaction typically involves an aldehyde, a terminal alkyne, and an amine, often catalyzed by a metal salt, such as copper(I) halides.[7][8]
Caption: General workflow for the synthesis of this compound analogues via A³ coupling.
Michael Addition
Another effective method for synthesizing propargylamines involves the Michael addition of an amine to an α,β-unsaturated ketone, followed by a C-C bond cleavage and addition of a metal acetylide. This approach allows for the synthesis of di-, tri-, and tetrasubstituted propargylamines.[7][9]
Pharmacological Activity: Monoamine Oxidase Inhibition
This compound analogues are best known for their activity as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the oxidative deamination of neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine.[2] Inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease, as it increases the levels of dopamine in the brain.[10]
Mechanism of Irreversible MAO Inhibition
The propargylamine (B41283) moiety is a "suicide" or mechanism-based inactivator of MAO. The inhibition process involves the following key steps:
-
Oxidation of the Amine: The this compound analogue binds to the MAO active site, where the flavin adenine (B156593) dinucleotide (FAD) cofactor oxidizes the amine to an iminium cation.[4]
-
Formation of a Reactive Intermediate: This is followed by the formation of a highly reactive allenic species or a related electrophile.
-
Covalent Adduct Formation: The reactive intermediate then forms a covalent bond with the N5 atom of the FAD cofactor, leading to irreversible inactivation of the enzyme.[4]
Caption: Signaling pathway of irreversible MAO-B inhibition by this compound analogues.
Structure-Activity Relationship (SAR)
The potency and selectivity of MAO inhibition by this compound analogues are influenced by their structural features:
-
N-Substituents: The nature of the substituent on the nitrogen atom can significantly impact selectivity for MAO-A versus MAO-B.
-
Aliphatic Chain Length: In some series of aliphatic propargylamines, MAO-B inhibitory activity increases with the length of the carbon chain.[11]
-
Stereochemistry: For chiral analogues, there can be a significant difference in the inhibitory potency between enantiomers.[11]
Table 1: MAO-B Inhibitory Activity of Selected this compound Analogues
| Compound | IC₅₀ (µM) for hMAO-B | Selectivity Index (SI) for hMAO-B | Reference |
| Pargyline | ~1-2 | Selective for MAO-B | [4] |
| Selegiline (B1681611) | 0.03298 ± 0.00008 | High | [4] |
| Rasagiline (B1678815) | Potent inhibitor | High | |
| 4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol | 3.95 ± 0.09 | MTDL | [4] |
| Compound 19 (a 2-chloro derivative) | 0.05 ± 0.00 | 155 | [4] |
Note: IC₅₀ and SI values can vary depending on the experimental conditions.
Experimental Protocols
Synthesis of N-Methylpropargylamine
This protocol describes a general procedure for the synthesis of N-methylpropargylamine from propargyl bromide and methylamine.
Materials:
-
Propargyl bromide
-
40% aqueous solution of methylamine
-
Hydrochloric acid (HCl)
-
Ether
-
Potassium hydroxide (B78521) (KOH)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred 40% aqueous solution of methylamine, add propargyl bromide in a 4:1 molar ratio in portions at room temperature.
-
Continue stirring the solution at room temperature for 3-4 hours.
-
Carefully acidify the mixture with HCl.
-
Extract the mixture with ether to remove any unreacted propargyl bromide.
-
Concentrate the aqueous amine hydrochloride solution under reduced pressure.
-
Transfer the concentrated solution to a distillation apparatus.
-
Slowly add a highly concentrated solution of KOH to the heated reaction mixture.
-
Collect the fraction boiling in the appropriate range, dry it over MgSO₄, and purify by distillation.
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa of a this compound analogue.
Materials:
-
This compound analogue sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Dissolve a precisely weighed amount of the this compound analogue in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM).
-
Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
If the sample is a free base, titrate with a standardized solution of HCl. If it is a salt, titrate with a standardized solution of NaOH.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH of the solution after each addition of the titrant.
-
Generate a titration curve by plotting the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve or its first or second derivative.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol describes a common method for assessing the inhibitory activity of this compound analogues against MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine (B1673886) or a proprietary fluorogenic substrate)
-
A suitable developer or probe (e.g., horseradish peroxidase and Amplex Red)
-
Assay buffer
-
Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., selegiline)
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence capabilities
Procedure:
-
In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme. Include wells for a vehicle control (no inhibitor) and a positive control.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAO-B substrate and the developer/probe mixture to each well.
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Calculate the rate of the reaction (the slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Conclusion
This compound analogues continue to be a cornerstone in the development of MAO inhibitors, particularly for neurodegenerative disorders. Their synthesis is well-established, with methods like the A³ coupling reaction providing efficient access to a wide range of derivatives. The core of their pharmacological activity lies in the irreversible, mechanism-based inhibition of MAO enzymes, a process initiated by the oxidation of the amine and culminating in the covalent modification of the FAD cofactor. While the fundamental principles of their basicity are understood, a comprehensive, publicly available database of experimentally determined pKa values for a diverse set of analogues remains an area for future research. Such data would be invaluable for refining structure-activity relationships and for the rational design of new, more potent, and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 9. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Propynylamine in A3 Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propynylamine and its derivatives are pivotal building blocks in modern organic synthesis and medicinal chemistry. Their synthesis via the A3 coupling reaction, a one-pot three-component condensation of an aldehyde, an amine, and an alkyne, offers a highly efficient and atom-economical route to this important class of molecules.[1][2] Propargylamines, the products of this reaction, serve as versatile intermediates for the synthesis of a wide array of nitrogen-containing compounds, including biologically active molecules and natural products.[1][3][4] This document provides detailed application notes and protocols for the use of this compound and other terminal alkynes in A3 coupling reactions, with a focus on practical experimental details and data presentation for researchers in drug development and synthetic chemistry.
Introduction to A3 Coupling Reactions
The A3 coupling reaction is a powerful multicomponent reaction that constructs a propargylamine (B41283) scaffold from an aldehyde, an amine, and a terminal alkyne.[3][5] This reaction can be catalyzed by a variety of metals, most commonly copper, but also gold, silver, and iron, or can proceed under metal-free conditions.[3][6] The general transformation is illustrated below:
Scheme 1: General A3 Coupling Reaction
The reaction is prized for its operational simplicity, high atom economy (with water as the only byproduct), and the ability to generate molecular complexity in a single step.[2][6][7] The resulting propargylamines are valuable precursors for synthesizing heterocycles like pyrroles, pyridines, and oxazoles, as well as being integral to the structure of various pharmaceutical agents, including potential anticancer drugs.[8][9][10]
Reaction Mechanism and Key Pathways
The generally accepted mechanism for the metal-catalyzed A3 coupling reaction involves two key steps:
-
Iminium Ion Formation: The aldehyde and amine react to form an iminium ion intermediate. In the case of secondary amines, this electrophilic species is highly reactive.[4]
-
Alkynylation: The terminal alkyne is activated by the metal catalyst, typically forming a metal acetylide. This nucleophile then attacks the iminium ion to yield the final propargylamine product and regenerate the catalyst.[3][4][10]
Below is a visualization of the catalytic cycle for a copper-catalyzed A3 coupling reaction.
Caption: Catalytic cycle of the A3 coupling reaction.
Experimental Protocols
This section provides representative experimental protocols for conducting A3 coupling reactions using this compound or other terminal alkynes.
Protocol 1: Copper-Catalyzed A3 Coupling under Solvent-Free Conditions
This protocol is adapted from a green chemistry approach utilizing a heterogeneous copper catalyst.[8]
Materials:
-
Aldehyde (1.0 mmol)
-
Secondary Amine (1.0 mmol)
-
Phenylacetylene (B144264) (a representative terminal alkyne) (1.0 mmol)
-
Copper(I)-thioamide catalyst (10 mg)
-
Reaction vial with a magnetic stir bar
-
Heating plate/stirrer
Procedure:
-
To a clean, dry reaction vial, add the aldehyde (1.0 mmol), secondary amine (1.0 mmol), phenylacetylene (1.0 mmol), and the copper(I)-thioamide catalyst (10 mg).
-
Seal the vial and place it on a preheated stirrer hotplate at 80 °C.
-
Stir the reaction mixture vigorously for the specified time (see tables below for examples).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (B1210297) (10 mL) and filter the catalyst.
-
Wash the catalyst with ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: A3 Coupling Using a Reusable Heterogeneous Catalyst
This protocol utilizes a copper-functionalized metal-organic framework (MOF) as a recyclable catalyst.[11]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.2 mmol)
-
Terminal Alkyne (1.5 mmol)
-
MIL-101(Cr)-SB-Cu catalyst (15 mg)
-
Reaction flask with a condenser and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and the MIL-101(Cr)-SB-Cu catalyst (15 mg).
-
The reaction can be performed under solvent-free conditions or in a solvent like toluene.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 1-2 hours).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) and filter to separate the catalyst.
-
The catalyst can be washed with the solvent, dried, and reused.
-
Concentrate the filtrate and purify the product by column chromatography.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various studies on A3 coupling reactions, showcasing the effects of different catalysts, solvents, and reaction conditions on product yields.
Table 1: Comparison of Catalysts and Conditions for the Synthesis of 1-(1,3-diphenylprop-2-yn-1-yl)piperidine
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI (1) | Toluene | 80 | 6 | 87 | [6] |
| 2 | CuCl (5) | Water | 100 | 12 | 92 | [3] |
| 3 | [Ag(I)(Pc-L)]+OTf (3) | Toluene | 150 (Microwave) | 0.25 | 96 | [3] |
| 4 | AuCl3/PPh3 (2) | CH2Cl2 | Room Temp. | 24 | 85 | [3] |
| 5 | Fe(acac)3 (5) | Dioxane | 100 | 12 | 78 | [3] |
| 6 | Metal-Free | Neat | 90 | 2 | 95 | [5] |
Table 2: Substrate Scope for the Synthesis of Propargylamines using MIL-101(Cr)-SB-Cu Catalyst [11]
| Aldehyde | Amine | Alkyne | Time (h) | Yield (%) |
| 4-Methylbenzaldehyde | Morpholine | Phenylacetylene | 1 | 95 |
| 4-Methoxybenzaldehyde | Morpholine | Phenylacetylene | 1 | 96 |
| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 1.5 | 92 |
| Benzaldehyde | Pyrrolidine | 1-Heptyne | 2 | 88 |
| 2-Naphthaldehyde | Morpholine | Phenylacetylene | 1 | 94 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an A3 coupling reaction followed by product purification and analysis.
Caption: General workflow for A3 coupling reactions.
Applications in Drug Development
Propargylamines are not only synthetic intermediates but also core structures in many biologically active compounds. For instance, several marketed drugs for neurodegenerative diseases, such as Parkinson's and Alzheimer's, contain a propargylamine moiety.[2][8] Furthermore, novel propargylamines synthesized via A3 coupling have been investigated as potential anticancer agents, with some showing selective cytotoxicity towards cancer cell lines.[9] The versatility of the A3 coupling allows for the rapid generation of diverse libraries of propargylamines for high-throughput screening in drug discovery programs.[9]
Conclusion
The A3 coupling reaction is a cornerstone of modern synthetic chemistry for the preparation of propargylamines. Its efficiency, versatility, and convergence with the principles of green chemistry make it an invaluable tool for researchers in academia and industry. The protocols and data presented here provide a practical guide for the application of this powerful reaction in the synthesis of complex molecules for drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 9. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propynylamine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine, also known as propargylamine, is a versatile and widely used building block in the field of click chemistry.[1][2] Its terminal alkyne group serves as a key functional handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of modern bioconjugation and drug discovery.[1][3] This methodology allows for the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage under mild, often aqueous conditions.[2][3] These characteristics make this compound an invaluable tool for researchers developing advanced therapeutics, diagnostics, and functional biomaterials.[4][5]
This document provides detailed application notes and experimental protocols for utilizing this compound in click chemistry. It includes quantitative data to aid in reaction optimization, step-by-step methodologies for key experiments, and visual diagrams of workflows and reaction mechanisms.
Core Principles of this compound in Click Chemistry
The primary application of this compound in click chemistry is its participation in the CuAAC reaction. This reaction involves the [3+2] cycloaddition of its terminal alkyne with an azide-functionalized molecule, catalyzed by a copper(I) species.[3] The resulting triazole ring is exceptionally stable and does not interfere with biological systems, making it an ideal linker.[6]
It is important to note that while Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another prominent click chemistry reaction, it utilizes strained cyclooctynes and does not directly involve this compound.[2][7] Therefore, the focus of these application notes will be on the copper-catalyzed pathway.
Quantitative Data on Click Chemistry Reactions
The efficiency of the CuAAC reaction can be influenced by the specific substrates and reaction conditions. The following tables provide comparative data on the reactivity of various alkynes, including those derived from this compound.
Table 1: Relative Reaction Rates of Various Terminal Alkynes in CuAAC [2]
| Alkyne Type | Example Compound | Relative Time to 50% Completion | Relative Time to 90% Completion |
| Propiolamides | R-CO-C≡CH | Fastest | Fastest |
| Propargyl Ethers | Propargyl-O-R | Fast | Fast |
| Propargyl Amides | Propargyl-NH-CO-R | Reasonably Fast | Reasonably Fast |
| Propargylamines | Propargyl-NR₂ | Reasonably Fast | Reasonably Fast |
| Propargyl Alcohol | Propargyl-OH | Reasonably Fast | Reasonably Fast |
| Aromatic Alkynes | Phenylacetylene | Slower | Slower |
| Aliphatic Alkynes | 1-Octyne | Slower | Slower |
Note: This table provides a qualitative summary of relative reactivities. "Fastest" is used as a benchmark for comparison.
Table 2: Reaction Times for N-Substituted Propargylamines in a Model CuAAC Reaction [1]
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
| N,N-dimethylpropargylamine | ~5 | ~15 |
| N,N-diethylpropargylamine | ~6 | ~18 |
Experimental Protocols
The following are detailed protocols for common applications of this compound in click chemistry.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between a this compound-functionalized molecule and an organic azide.[1][8]
Materials:
-
This compound-containing molecule (1.0 equivalent)
-
Azide-containing molecule (1.0-1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (B8700270) (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of water and t-butanol, DMSO/water)
-
Optional: Ligand such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-5 mol%)[1][9]
Procedure:
-
Preparation of Stock Solutions:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the this compound-containing molecule and the azide-containing molecule in the chosen solvent system.
-
If using a ligand, add the ligand solution to the reaction mixture.
-
Add the CuSO₄·5H₂O solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, the reaction mixture can be worked up using standard procedures like extraction or chromatography to isolate the desired triazole product.[1]
-
Protocol for Biotinylation of a Propargylamine-Functionalized Molecule
This protocol outlines the "clicking" of a biotin-azide onto a molecule functionalized with this compound.
Materials:
-
Propargylamine-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Biotin-PEG₄-Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
Procedure:
-
Dissolve the propargylamine-functionalized molecule in PBS to a final concentration of 1-10 mg/mL.
-
Add Biotin-PEG₄-Azide from a stock solution in DMSO to a final concentration of 2-5 molar equivalents relative to the propargylamine.
-
Add CuSO₄·5H₂O to a final concentration of 50-100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the biotinylated conjugate using a suitable method such as size exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
Visualizations
The following diagrams illustrate the key processes involved in using this compound in click chemistry.
Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A typical experimental workflow for a CuAAC reaction using this compound.
Applications in Research and Drug Development
The robust and versatile nature of the CuAAC reaction with this compound has led to its widespread adoption in various scientific disciplines.
-
Bioconjugation: this compound can be readily incorporated into proteins, peptides, nucleic acids, and other biomolecules, allowing for their subsequent labeling with probes, fluorophores, or affinity tags.[10]
-
Drug Delivery: The stable triazole linkage is ideal for constructing antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.[4]
-
PROTACs: this compound-containing linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit specific proteins for degradation.[4]
-
Materials Science: The functionalization of surfaces and polymers with this compound enables their modification with a wide range of molecules through click chemistry.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low or No Reaction | Inactive copper catalyst | Use a freshly prepared solution of sodium ascorbate. Ensure the quality of the CuSO₄. |
| Poor solubility of reactants | Adjust the solvent system (e.g., increase the proportion of organic co-solvent). | |
| Presence of copper chelators in the buffer | Use a non-chelating buffer or add a copper-stabilizing ligand like TBTA or THPTA. | |
| Side Product Formation | Oxidative homocoupling of the alkyne | Ensure a slight excess of sodium ascorbate is used. Degas the reaction mixture to remove oxygen. |
By following these detailed protocols and considering the provided data, researchers can effectively leverage this compound as a powerful tool for a wide range of click chemistry applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Propynylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine, also known as propargylamine, is a versatile and highly valuable building block in synthetic organic chemistry. Its unique structure, featuring a primary amine and a terminal alkyne, allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds.[1] These nitrogen-containing heterocycles, such as pyrroles, quinolines, and pyridines, form the core scaffolds of numerous natural products, pharmaceuticals, and functional materials. The ability to efficiently construct these complex molecular architectures from a simple, commercially available starting material like this compound is of significant interest to the scientific community, particularly in the field of drug discovery and development.[2]
This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds using this compound as a key reagent. The methodologies presented herein cover a range of catalytic systems, including gold, palladium, and copper catalysis, as well as base-mediated cyclizations.
General Experimental Workflow
The synthesis of heterocyclic compounds from this compound often follows a general workflow that begins with the synthesis of a substituted this compound derivative, typically through a multicomponent reaction, followed by a cyclization step to form the desired heterocyclic ring system.
References
Propynylamine: A Key Precursor in the Development of Pharmaceutical Agents for Neurodegenerative Disorders
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Propynylamine, also known as propargylamine (B41283), is a versatile chemical scaffold that serves as a critical precursor in the synthesis of a range of pharmaceutical agents. Its unique chemical properties, particularly the presence of a terminal alkyne group, make it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, with a focus on Monoamine Oxidase B (MAO-B) inhibitors used in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Introduction: The Significance of the this compound Moiety
The this compound moiety is a recurring structural feature in a number of clinically significant drugs.[1][2] Its importance stems from the ability of the propargyl group to act as an irreversible inhibitor of certain enzymes, most notably Monoamine Oxidase B (MAO-B).[3][4] By inhibiting MAO-B, these drugs prevent the breakdown of dopamine (B1211576) in the brain, thereby increasing its concentration and alleviating symptoms of Parkinson's disease.[5][6] Key pharmaceutical agents synthesized using a this compound precursor include Selegiline (B1681611) ((-)-Deprenyl), Rasagiline (B1678815), and Pargyline.[7][8]
Quantitative Data: Efficacy and Synthesis Yields
The following tables summarize key quantitative data for prominent drugs derived from this compound and common synthetic yields.
Table 1: Inhibitory Potency of this compound-Derived Drugs against MAO-B
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| Selegiline | MAO-B | 19.6[9] | 91.0[9] | [9][10] |
| Rasagiline | MAO-B | 4.4[], 46.0[9] | - | [9][] |
| Iproniazid | MAO-B | 7540.0[9] | - | [9] |
| Clorgiline | MAO-B | 61350.0[9] | - | [9] |
Table 2: Representative Yields for Propargylamine Synthesis via A³ Coupling
| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Phenylacetylene | PS–PEG–BPy–CuBr₂ | Solvent-free | 96 | [7] |
| Furfural | - | - | Cu/C | Solvent-free | 97 | [12] |
| Various | Various | Various | Fe₃O₄@CS/DAR-AuCl₃ | - | 80-92 | [13] |
| Various | Various | Various | Silver (I) nanocatalyst | - | 91-98 | [13] |
Signaling Pathway: Mechanism of MAO-B Inhibition
This compound-based inhibitors act as mechanism-based inactivators, or "suicide inhibitors," of MAO-B. The therapeutic effect is achieved through the irreversible covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site.
The widely accepted mechanism involves the following steps:
-
The inhibitor binds to the active site of MAO-B.
-
The FAD cofactor oxidizes the propargylamine moiety.
-
This oxidation generates a highly reactive intermediate.
-
The intermediate then forms a covalent bond with the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive.[1][4][14]
This inhibition of MAO-B leads to a reduction in the degradation of dopamine, thereby increasing its levels in the brain and enhancing dopaminergic signaling.[5][6] This, in turn, helps to alleviate the motor symptoms associated with Parkinson's disease. Furthermore, by preventing the oxidative deamination of dopamine, these inhibitors also reduce the production of neurotoxic byproducts like hydrogen peroxide and aldehydes, which may contribute to their neuroprotective effects.[6][15]
Experimental Protocols
The following are generalized protocols for the synthesis of key this compound-derived pharmaceuticals. Researchers should consult specific literature for detailed reaction conditions and characterization data.
General Protocol for A³ Coupling to Synthesize Propargylamines
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot method for the synthesis of propargylamines.[8][16]
Materials:
-
Aldehyde (1.0 mmol)
-
Secondary Amine (1.2 mmol)
-
Terminal Alkyne (1.5 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Solvent (e.g., Toluene, or solvent-free)
Procedure:
-
To a screw-capped vial, add the aldehyde, amine, terminal alkyne, and CuI.
-
Seal the vial and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired propargylamine.[17]
Synthesis Protocol for (R)-Rasagiline
This protocol outlines a common synthetic route to (R)-Rasagiline.
Materials:
-
(R)-1-Aminoindan
-
Propargyl chloride or Propargyl benzenesulfonate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve (R)-1-aminoindan in acetonitrile.
-
Add potassium carbonate to the solution.
-
Add propargyl chloride dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or by forming a salt (e.g., mesylate or tartrate) and recrystallizing.[18][19]
Synthesis Protocol for (R)-Selegiline Hydrochloride
This protocol describes a chemoenzymatic approach to (R)-Selegiline.
Step 1: Reductive Amination to form (R)-desmethylselegiline
-
In a dry methanol (B129727) solution under a nitrogen atmosphere, dissolve phenylacetone (B166967) and propargylamine.
-
Add acetic acid and stir at room temperature.
-
Cool the reaction in an ice-water bath and add sodium cyanoborohydride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry, and concentrate.[20]
Step 2: N-methylation to form (R)-Selegiline
-
Dissolve the (R)-desmethylselegiline intermediate in acetonitrile.
-
Add a 37% formaldehyde (B43269) solution at 0 °C.
-
Add sodium cyanoborohydride and stir at room temperature.
-
Dilute with potassium hydroxide (B78521) and extract with ether.
-
Dry the organic phase and concentrate in vacuo.[20]
Step 3: Salt Formation
-
Dissolve the crude (R)-Selegiline in a suitable solvent like acetone.
-
Bubble hydrogen chloride gas through the solution to precipitate Selegiline hydrochloride.
-
Filter the precipitate, wash with cold solvent, and dry under vacuum.[21]
Downstream Signaling and Neuroprotection
The benefits of this compound-based MAO-B inhibitors extend beyond simply increasing dopamine levels. By reducing the oxidative stress associated with dopamine metabolism, these compounds exhibit neuroprotective properties.[5][6] Inhibition of MAO-B can lead to a decrease in pro-inflammatory cytokines, suggesting an anti-inflammatory mechanism of action.[15][22] Some studies also suggest that these compounds can upregulate the expression of anti-apoptotic proteins and neurotrophic factors, further contributing to neuronal survival.[5]
Conclusion
This compound is a cornerstone precursor in the synthesis of potent pharmaceutical agents for neurodegenerative diseases. The methodologies for incorporating this moiety, such as the A³ coupling reaction, are well-established and offer a versatile route to a diverse range of bioactive molecules. The resulting drugs, including Selegiline and Rasagiline, provide significant therapeutic benefits through the irreversible inhibition of MAO-B, leading to both symptomatic relief and potential disease-modifying neuroprotective effects. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 7. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine oxidase B Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 19. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 20. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DE4432610C1 - Process for the preparation of selegiline hydrochloride - Google Patents [patents.google.com]
- 22. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
detailed experimental procedure for Propynylamine synthesis
Application Notes: Synthesis of Propynylamine
Introduction
This compound, also known as propargylamine (B41283), is a versatile primary amine containing a terminal alkyne functional group. This structural motif makes it a valuable building block in medicinal chemistry and drug development for the synthesis of various pharmacologically active molecules, including enzyme inhibitors and central nervous system agents.[1][2] Its utility stems from the reactivity of both the amine and the alkyne, allowing for diverse chemical transformations. Several methods exist for its synthesis, with the choice of route often depending on the desired scale, available starting materials, and required purity. This document outlines a detailed experimental procedure for the synthesis of this compound via the Gabriel synthesis, a reliable method for preparing primary amines while avoiding over-alkylation.[3][4]
Core Synthetic Strategies
The synthesis of propargylamines can be achieved through several primary strategies:
-
A³ (Aldehyde-Alkyne-Amine) Coupling: A one-pot, three-component reaction that is highly atom-economical.[1][5]
-
Direct Alkynylation of Amines: Involves the formation of a C-C bond between an amine C-H bond and a terminal alkyne.[1]
-
Alkynylation of Imines: A two-step approach involving the formation of an imine followed by the nucleophilic addition of an acetylide.[1]
-
Nucleophilic Substitution: Reaction of propargyl halides with an amine source. The Gabriel Synthesis falls under this category, using a phthalimide (B116566) anion as an ammonia (B1221849) surrogate to prevent multiple alkylations.[3][6]
This protocol will focus on the Gabriel synthesis, which is a robust method for obtaining primary amines from primary alkyl halides.[6]
Experimental Protocol: Gabriel Synthesis of this compound
This procedure involves two main steps: 1) N-alkylation of potassium phthalimide with propargyl bromide, and 2) subsequent hydrazinolysis to release the free primary amine.[3]
Materials and Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer (for product characterization)
-
FT-IR spectrometer (for product characterization)
Reagents:
-
Potassium phthalimide
-
Propargyl bromide (3-bromo-1-propyne)[7]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Safety Precautions:
-
Propargylamine is highly flammable, corrosive, and toxic. It can be fatal if it comes into contact with the skin and is harmful if swallowed.
-
Propargyl bromide is a lachrymator and a toxic alkylating agent. [7]
-
Hydrazine is toxic and a suspected carcinogen.
-
All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9][10]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
Part 1: Synthesis of N-Propargylphthalimide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium phthalimide (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the potassium phthalimide.
-
Reagent Addition: Cool the solution in an ice bath. Add propargyl bromide (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. A precipitate of N-propargylphthalimide will form.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol (B145695) to remove impurities.
-
Drying: Dry the N-propargylphthalimide product under vacuum.
Part 2: Hydrazinolysis to this compound
-
Reaction Setup: Place the dried N-propargylphthalimide (1.0 eq) in a round-bottom flask and add methanol (MeOH).[11]
-
Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq) to the suspension.[11]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 2-4 hours. A thick white precipitate of phthalhydrazide (B32825) will form.[6]
-
Cooling and Filtration: Cool the reaction mixture to room temperature. The phthalhydrazide precipitate can be challenging to filter; diluting the mixture with diethyl ether or filtering through Celite can aid the process.[11]
-
Isolation of Amine: The filtrate contains the desired this compound in the solvent.
-
Purification:
-
To isolate the amine, the solvent can be carefully removed by distillation, taking into account the low boiling point of this compound (83-85 °C).
-
Alternatively, for the synthesis of the more stable hydrochloride salt, the methanolic solution can be acidified with concentrated HCl. The solvent is then removed under reduced pressure to yield this compound hydrochloride as a solid, which can be recrystallized.[12]
-
Data Presentation
Table 1: Reagent Quantities and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Quantity |
| Potassium Phthalimide | 185.22 | 1.0 | User Defined |
| Propargyl Bromide | 118.96 | 1.1 | Calculated |
| Hydrazine Hydrate | 50.06 | 1.5 | Calculated |
| Product | Molar Mass ( g/mol ) | Expected Yield | |
| This compound | 55.08 | 70-90% | |
| This compound HCl | 91.54 | 70-90% |
Note: Yields are dependent on reaction scale and purification efficiency.
Visualizations
Reaction Pathway: Gabriel Synthesis of this compound
Caption: Reaction scheme for the two-step Gabriel synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Propargylic amine synthesis by amination [organic-chemistry.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Catalytic Systems in Propynylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargylamines are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[1][2][3] Their structural motif is present in several commercially available drugs, including the neuroprotective agents Rasagiline and Deprenyl, which are used in the treatment of Parkinson's and Alzheimer's disease.[1][4][5] The development of efficient catalytic systems for propargylamine (B41283) synthesis is a significant area of research, with a focus on atom economy, mild reaction conditions, and stereoselectivity.[6][7]
This document provides detailed application notes and experimental protocols for key catalytic systems employed in propynylamine reactions, including those based on copper, gold, palladium, and iridium catalysts.
Copper-Catalyzed Systems: The A³ Coupling Reaction
The three-component coupling of an aldehyde, an amine, and an alkyne (A³ coupling) is the most prominent and atom-economical method for synthesizing propargylamines.[3][8][9] Copper catalysts, in various forms including salts (CuI, CuBr), complexes, and nanoparticles, are widely used due to their low cost, high efficiency, and functional group tolerance.[6][10][11]
Application Notes
Copper-catalyzed A³ coupling is highly versatile, accommodating a wide range of aldehydes, amines (both primary and secondary), and terminal alkynes.[8] Heterogeneous copper catalysts, such as copper-functionalized metal-organic frameworks (MOFs) or magnetic nanoparticles, offer advantages in terms of catalyst recovery and reusability.[1][10] Mechanochemical methods using ball-milling have also been developed as a sustainable, solvent-free alternative.[12] Furthermore, the use of chiral ligands in copper catalysis enables the asymmetric synthesis of enantioenriched propargylamines, which are of significant interest in drug development.[11][13][14]
General Reaction Mechanism
The catalytic cycle typically involves two key intermediates: an iminium ion formed from the condensation of the aldehyde and amine, and a copper acetylide generated from the terminal alkyne and the copper catalyst. The nucleophilic attack of the copper acetylide on the iminium ion yields the propargylamine product and regenerates the active catalyst.[10][15]
References
- 1. A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient one-pot synthesis of propargylamines catalysed by gold nanocrystals stabilized on montmorillonite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Gold-Catalyzed One-Pot/Multicomponent Synthesis of Propargylamines Starting from Benzyl Alcohols - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. scispace.com [scispace.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Propynylamine in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine, also known as propargylamine, is a versatile and highly valuable building block in synthetic organic chemistry. Its unique structure, featuring a primary amine and a terminal alkyne, allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds and natural products.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key nitrogen-containing heterocycles, including pyrroles, pyridines, imidazoles, and quinolines. The information is intended to serve as a practical guide for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Synthesis of this compound: The A³ Coupling Reaction
The most common and efficient method for synthesizing propargylamines is the A³ (aldehyde-alkyne-amine) coupling reaction. This one-pot, three-component reaction offers high atom economy and operational simplicity.[1]
General Reaction Scheme
References
Application Notes and Protocols for Bioconjugation Techniques Using Propynylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine derivatives are versatile reagents in bioconjugation, providing a terminal alkyne group that serves as a reactive handle for covalently linking molecules. This functional group is central to one of the most efficient bioconjugation strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The high efficiency, specificity, and biocompatibility of this reaction have made this compound-containing linkers invaluable in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and fluorescently labeled proteins.[2][3]
These application notes provide detailed protocols for two primary bioconjugation techniques involving this compound derivatives: CuAAC and carbodiimide-mediated amide bond formation. The protocols are designed to be a comprehensive guide for researchers, offering step-by-step instructions and quantitative data to ensure reproducible and efficient experimental outcomes.
Key Applications of this compound Bioconjugation:
-
Antibody-Drug Conjugates (ADCs): Covalent attachment of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4][5]
-
PROTACs (Proteolysis Targeting Chimeras): Synthesis of molecules that recruit specific proteins to E3 ubiquitin ligases for targeted protein degradation.[2]
-
Peptide and Protein Modification: Site-specific labeling of proteins and peptides with imaging agents, affinity tags, or other functional molecules.[6][7]
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for various diagnostic and research applications.[2]
Application Note 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific method for conjugating a this compound derivative (containing a terminal alkyne) to an azide-functionalized molecule, forming a stable triazole linkage.[1][8] This "click chemistry" reaction is widely used due to its high yields, mild reaction conditions, and orthogonality to most biological functional groups.[9]
General Workflow for CuAAC Bioconjugation
Caption: General workflow for a CuAAC bioconjugation reaction.
Experimental Protocol: CuAAC Conjugation of a Propargyl-PEG-linker to an Azide-Modified Protein
This protocol describes the conjugation of a propargyl-functionalized molecule to an azide-containing protein.
Materials:
-
Propargyl-PEG-linker (e.g., Propargyl-PEG3-acid)[8]
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4, amine-free)[6]
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (10-50 mM in water)[10]
-
Copper ligand (e.g., THPTA, BTTAA) stock solution (20-200 mM in water)[2]
-
Sodium ascorbate stock solution (50-100 mM in water, freshly prepared)[7][10]
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)[8]
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing)[6]
Procedure:
-
Reaction Setup:
-
Catalyst Premix Preparation:
-
In a separate tube, prepare the copper/ligand premix by adding the CuSO₄ stock solution to the ligand stock solution. A common molar ratio is 1:2 (CuSO₄:Ligand).[8] Let the mixture stand for a few minutes.
-
-
Reaction Initiation:
-
Add the copper/ligand premix to the protein-linker mixture. The final copper concentration should be 1-5 mol% relative to the limiting reagent, or a final concentration of 50-500 µM.[4][8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[2][11]
-
-
Incubation:
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted starting materials, catalyst, and byproducts. For protein conjugates, size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis are common purification methods.[6][8] For smaller molecule conjugates, reverse-phase HPLC can be used.[10]
-
-
Analysis:
Quantitative Data for CuAAC Reactions
| Linker Derivative | Reactants | Molar Ratio (Alkyne:Azide) | Reaction Time | Typical Yield/Efficiency | Reference |
| Propargyl-PEG3-acid | Linker : Azide-Molecule | 1 : 1.2 | 1-4 hours | >95% (Labeling Efficiency) | [7][8] |
| Propargyl-PEG5-amine | Dye-Alkyne : Azide-Protein | 5-20 fold excess of dye | 1-4 hours | >90% (Typical Yield) | [6] |
| Propargyl-PEG14-Boc | Linker : Azide-Molecule | 1 : 1.1-1.2 | 4-12 hours | High | [10] |
Application Note 2: Carbodiimide-Mediated Amide Bond Formation
This compound derivatives that also contain a carboxylic acid group (e.g., Propargyl-PEG3-acid) can be conjugated to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, through amide bond formation.[5][8] This reaction is typically mediated by carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][8]
General Workflow for Amide Bond Formation
Caption: Workflow for carbodiimide-mediated amide bond formation.
Experimental Protocol: Conjugation of Propargyl-PEG-acid to a Protein
This protocol describes the modification of a protein with a propargyl-containing linker via its carboxylic acid group.
Materials:
-
Propargyl-PEG-acid linker (e.g., Propargyl-PEG10-acid)[11]
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M MES, pH 6.0 for activation)[12]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[5][8]
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[11]
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)[11]
-
Purification supplies (e.g., desalting column)[11]
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the Propargyl-PEG-acid linker in Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS/Sulfo-NHS (relative to the linker).[11][12] A common molar ratio is 1:2:5 (Linker:EDC:NHS).[8]
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.[8][11]
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution. A 5 to 20-fold molar excess of the linker to the protein is recommended.[11]
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer. This pH is optimal for efficient coupling to primary amines.[8][11]
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[11]
-
Quantitative Data for Amide Bond Formation
| Linker Derivative | Reactants | Molar Ratio (Linker:EDC:NHS) | Reaction Time | Comments | Reference |
| Propargyl-PEG3-acid | Linker : Protein | 1 : 2 : 5 | 2 hours | pH of 7.2-7.5 is optimal for coupling. | [8] |
| Propargyl-PEG10-acid | Linker : Protein | 1 : 1.5 : 1.5 | 1-2 hours | A 5-20 fold molar excess of linker to protein is used. | [11] |
| Propargyl-PEG4-CH2-methyl ester | Linker : Protein | 1 : 1.5 : 1.5 | 15-30 min (activation) | Requires prior hydrolysis of the methyl ester. | [12] |
Conclusion
This compound derivatives are powerful tools in bioconjugation, enabling the creation of complex and functional biomolecules. The choice between the CuAAC "click chemistry" approach and the carbodiimide-mediated amide bond formation will depend on the specific biomolecule, the desired site of conjugation, and the overall synthetic strategy.[12] The protocols provided herein serve as a comprehensive guide for the successful application of these techniques. Optimization of reaction conditions may be necessary for specific biomolecules and applications.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Protecting Group Strategies for the Synthesis of Propynylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine is a valuable building block in organic synthesis, particularly in medicinal chemistry, due to the versatile reactivity of its amine and terminal alkyne functionalities. The selective functionalization of either the amino group or the alkyne is often crucial in the synthesis of complex molecules, such as enzyme inhibitors and precursors for nitrogen-containing heterocycles. To achieve this selectivity, a carefully planned protecting group strategy is essential. This document provides detailed application notes and experimental protocols for the protection and deprotection of this compound's functional groups, with a focus on orthogonal strategies that allow for the sequential modification of the molecule.
Protecting Group Strategies
The successful synthesis of complex molecules derived from this compound hinges on the ability to selectively protect and deprotect its amine and alkyne moieties. The choice of protecting groups is dictated by their stability to various reaction conditions and the ease of their selective removal. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily cleaved with high efficiency under mild conditions that do not affect other functional groups.[1]
Orthogonal Protection
In many synthetic routes, it is necessary to deprotect one functional group while another remains protected. This is achieved through an orthogonal protecting group strategy, where each protecting group is removed by a specific set of reagents that do not affect the others.[2][3] For this compound, this typically involves using a base-labile or hydrogenolysis-labile group for the amine and a fluoride-labile or acid/base-labile group for the alkyne.
Amine Protecting Groups
The primary amine of this compound is a nucleophilic and basic center. Its protection is often necessary to prevent unwanted side reactions during the manipulation of the alkyne terminus.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its stability under a wide range of non-acidic conditions and its facile removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4]
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction is straightforward and generally proceeds in high yield.
Deprotection: The Boc group is readily cleaved under acidic conditions. TFA in dichloromethane (B109758) (DCM) is a common and effective method, often providing the deprotected amine as a TFA salt in high yield.[5] Alternatively, HCl in an organic solvent such as 1,4-dioxane (B91453) or ethyl acetate (B1210297) can be used.[6]
Carboxybenzyl (Cbz) Group
The Cbz group is another widely used protecting group for amines. It is stable to acidic and basic conditions, making it orthogonal to the Boc group. The Cbz group is typically removed by catalytic hydrogenolysis.[2][7]
Protection: The Cbz group is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.[8]
Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C).[9] This method is mild and efficient, yielding the free amine, toluene (B28343), and carbon dioxide.
Alkyne Protecting Groups
The terminal alkyne of this compound has an acidic proton that can interfere with many organometallic reactions and base-catalyzed transformations. Silyl protecting groups are the most common choice for masking the terminal alkyne.
Trimethylsilyl (B98337) (TMS) Group
The TMS group is a small and easily introduced protecting group for terminal alkynes. It is readily cleaved under mild basic or fluoride-mediated conditions.
Protection: The TMS group is installed by treating the alkyne with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base.
Deprotection: The TMS group can be removed with high efficiency using potassium carbonate in methanol (B129727) or with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).[10][11] A mild method using copper sulfate (B86663) and sodium ascorbate (B8700270) has also been reported with high yields.[12]
Triisopropylsilyl (TIPS) Group
The TIPS group is significantly bulkier than the TMS group, providing greater steric hindrance and enhanced stability towards various reaction conditions, including mildly acidic and basic environments where a TMS group might be cleaved.[13]
Protection: Similar to the TMS group, the TIPS group is introduced using triisopropylsilyl chloride (TIPSCl) or the corresponding triflate (TIPSOTf) in the presence of a base.
Deprotection: Due to its increased stability, the deprotection of the TIPS group requires more specific conditions. Fluoride reagents like TBAF are commonly used.[10] An efficient and mild method for the deprotection of TIPS-protected acetylenes involves the use of silver fluoride (AgF).[13]
Data Presentation
The following tables summarize quantitative data for the protection and deprotection of amine and alkyne functionalities, providing a basis for comparison of different strategies.
Table 1: Comparison of Amine Protecting Groups for this compound
| Protecting Group | Protection Reagent | Solvent | Base | Typical Yield (%) | Deprotection Reagent | Typical Yield (%) | Reference |
| Boc | (Boc)₂O | Dichloromethane | - | Quantitative | 20-50% TFA in DCM | >95% | [5] |
| Cbz | Cbz-Cl | THF/H₂O | NaHCO₃ | 90% | H₂, 5% Pd/C | High | [7] |
Table 2: Comparison of Alkyne Protecting Groups
| Protecting Group | Substrate | Protection Reagent | Solvent | Base | Typical Yield (%) | Deprotection Reagent | Typical Yield (%) | Reference |
| TMS | Terminal Alkyne | TMSCl | THF | n-BuLi | High | K₂CO₃, MeOH | 82% | [11] |
| TMS | Terminal Alkyne | TMSCl | THF | n-BuLi | High | CuSO₄/Sodium Ascorbate | 90-98% | [12] |
| TIPS | Terminal Alkyne | TIPSCl | DMF | Imidazole | High | AgF (1.5 equiv), MeOH | 81% | [13] |
| TIPS | Terminal Alkyne | TIPSCl | DMF | Imidazole | High | TBAF (2.0 equiv), THF | 25% | [13] |
Experimental Protocols
Protocol 1: N-Boc Protection of Propargylamine (B41283)
Materials:
-
Propargylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve propargylamine (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.0 eq.) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the solvent by distillation under reduced pressure.
-
Dry the resulting product under high vacuum to afford N-Boc-propargylamine as a white solid (quantitative yield). The product can often be used without further purification.
Protocol 2: Deprotection of N-Boc-propargylamine using TFA
Materials:
-
N-Boc-propargylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-Boc-propargylamine in anhydrous DCM (to a concentration of 0.1-0.2 M).[5]
-
Cool the flask in an ice bath to 0 °C.[5]
-
Slowly add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture).[5]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5]
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step twice.[4]
-
The resulting product is the TFA salt of propargylamine. For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[5]
Protocol 3: N-Cbz Protection of an Amine
Materials:
-
Amine substrate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the amine (1.0 eq.) and NaHCO₃ (2.0 eq.) in a 2:1 mixture of THF and water.[7]
-
Cool the solution to 0 °C.
-
Add Cbz-Cl (1.5 eq.) and stir the solution for 20 hours at 0 °C.[7]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to yield the N-Cbz protected amine.[7]
Protocol 4: Deprotection of an N-Cbz Protected Amine by Hydrogenolysis
Materials:
-
N-Cbz protected amine
-
5% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected amine in methanol.
-
Add 5% Pd/C to the solution.
-
Stir the mixture at 60 °C for 40 hours under an atmospheric pressure of hydrogen.[7]
-
Filter the catalyst off on a pad of celite.
-
Concentrate the filtrate in vacuo to give the deprotected amine.[7]
Protocol 5: TMS Protection of a Terminal Alkyne
Materials:
-
N-protected propargylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-protected propargylamine (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-BuLi (1.1 eq.) and stir for 30 minutes at -78 °C.
-
Add TMSCl (1.2 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Protocol 6: Deprotection of a TMS-Protected Alkyne using K₂CO₃
Materials:
-
TMS-protected alkyne
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve the TMS-alkyne (1.0 eq.) in methanol (concentration typically 0.1-0.2 M).[11]
-
Add potassium carbonate (0.1 to 1.5 equivalents). A catalytic amount (e.g., 0.2 equivalents) is often sufficient.[11]
-
Stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2 hours).[11]
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected alkyne.
Visualizations
N-Boc Protection and Deprotection of this compound
Caption: Workflow for N-Boc protection and deprotection of this compound.
Orthogonal Protecting Group Strategy for this compound
Caption: Orthogonal strategy for selective deprotection of this compound.
Alkyne Silylation and Desilylation
Caption: Silyl protection and deprotection of the alkyne functionality.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. redalyc.org [redalyc.org]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of Propynylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine, also known as propargylamine (B41283), is a versatile primary amine containing a terminal alkyne functionality. This unique structural motif makes it a highly valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. Its applications span from being a key intermediate in the synthesis of enzyme inhibitors and central nervous system agents to its use in "click chemistry" for bioconjugation and materials science. The increasing demand for this compound in industrial applications necessitates robust, efficient, and scalable synthetic methodologies.
These application notes provide a comprehensive overview of the scale-up synthesis of this compound, with a focus on the industrially viable Aldehyde-Alkyne-Amine (A³) coupling reaction. Detailed protocols, safety considerations, and comparative data are presented to guide researchers and chemical engineers in the development of large-scale manufacturing processes.
Synthetic Methodologies for this compound
Several synthetic routes to this compound have been developed, with the A³ coupling reaction being the most prominent and widely adopted for its atom economy, operational simplicity, and versatility.[1] Other methods include the direct alkynylation of amines and the alkynylation of imines.
The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction
The A³ coupling is a one-pot, three-component reaction involving an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal salt. For the synthesis of the parent this compound, formaldehyde (B43269), acetylene (B1199291) (or a suitable surrogate), and ammonia (B1221849) (or a surrogate) are the key reactants.
General Reaction Scheme:
The choice of catalyst is crucial for achieving high yields and selectivity. Copper salts, such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(II) chloride (CuCl₂), are widely used due to their low cost and high catalytic activity.[2][3] Gold and silver catalysts have also been employed, often exhibiting high efficiency.[4]
Solvent-free (neat) reaction conditions are particularly attractive for industrial applications as they reduce solvent waste, simplify product isolation, and can lead to higher reaction rates.[2][3]
Data Presentation: Comparison of Catalytic Systems for A³ Coupling
The following table summarizes quantitative data for different catalytic systems employed in the A³ coupling reaction for the synthesis of propargylamine derivatives. While a direct comparison for the synthesis of the parent this compound at an industrial scale is not extensively documented in a single source, the data for analogous reactions provide valuable insights for catalyst selection and process optimization.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuI | 5 | Toluene (B28343) | 100 | 12 | 92 | ACS Omega (2020) |
| CuBr | 10 | Acetonitrile | 80 | 12 | - | Benchchem |
| CuCl₂ | 5 | Solvent-free | 110 | - | Moderate to Excellent | RSC Publishing (2021) |
| AgI | 1.5 - 3 | Water | 100 | - | Moderate to High | MDPI (2022) |
| AuBr₃ | 0.25 | Water | - | - | High | MDPI (2022) |
| ZnO nanoparticles | - | Solvent-free | 90 | - | Good to Excellent | RSC Publishing (2021) |
| Cu/C | 0.0022 mmol Cu | Solvent-free | 80 | 5 | 97 | ResearchGate (2022) |
Note: The yields and reaction conditions are for the synthesis of various propargylamine derivatives and may vary for the specific synthesis of the parent this compound.
Experimental Protocols
Protocol 1: Copper-Catalyzed Solvent-Free A³ Coupling for Propargylamine Synthesis (Gram Scale)
This protocol is adapted from methodologies demonstrating high yields and environmentally benign conditions suitable for scaling up.[2][3]
Materials:
-
Paraformaldehyde
-
Calcium carbide (as an acetylene source) or acetylene gas
-
Ammonia solution (25-28%) or ammonia gas
-
Copper(I) Iodide (CuI)
-
Toluene (for workup)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
High-pressure reactor (autoclave) equipped with a mechanical stirrer, temperature and pressure gauges, and gas inlet/outlet.
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a clean and dry high-pressure reactor, add paraformaldehyde (1.0 eq) and Copper(I) Iodide (0.05 eq).
-
Reactant Charging: Seal the reactor and purge with nitrogen gas. Cool the reactor to 0-5 °C and introduce liquid ammonia (1.2 eq).
-
Acetylene Introduction: Slowly introduce acetylene gas into the reactor, maintaining the pressure at a safe, predetermined level. Alternatively, for smaller scale, calcium carbide can be used in a separate vessel to generate acetylene, which is then bubbled into the reaction mixture.
-
Reaction: Slowly raise the temperature of the reaction mixture to 80-100 °C. Monitor the reaction progress by tracking the consumption of acetylene via pressure drop. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Extraction: Add toluene to the reaction mixture and stir. The this compound product will be in the organic phase.
-
Acid-Base Extraction: Extract the toluene solution with 1M HCl. The this compound will move to the aqueous phase as its hydrochloride salt. Separate the aqueous layer and wash it with fresh toluene to remove any non-basic impurities.
-
Basification and Isolation: Cool the aqueous layer in an ice bath and slowly add 4M NaOH solution until the pH is >12. The this compound free base will separate.
-
Final Extraction and Drying: Extract the aqueous layer with dichloromethane (B109758) or diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Protocol 2: Industrial Scale Purification by Distillation
This compound is a liquid with a boiling point of 83-84 °C. Distillation is an effective method for its purification on a large scale.[5]
Equipment:
-
Industrial-scale distillation unit with a fractionating column, condenser, and collection vessels.
-
Vacuum pump (optional, for vacuum distillation if required).
Procedure:
-
Charging the Still: Charge the crude this compound into the distillation flask or reboiler.
-
Fractional Distillation: Heat the still to the boiling point of this compound. The vapor will rise through the fractionating column, and the component with the lower boiling point (this compound) will preferentially move up the column.
-
Condensation and Collection: The purified this compound vapor will reach the condenser, where it will be cooled and condensed back into a liquid. Collect the purified this compound in a suitable receiver.
-
Monitoring: Monitor the temperature at the top of the column (the head temperature). A stable head temperature close to the boiling point of this compound indicates that the pure product is being collected.
-
Fraction Collection: Collect the main fraction of this compound. Separate and discard the initial (forerun) and final (tailings) fractions, which may contain lower and higher boiling impurities, respectively.
Safety Protocols for Industrial Scale Synthesis
The industrial synthesis of this compound involves hazardous materials and conditions that require strict safety protocols.
Hazard Identification:
-
This compound: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Acetylene: Extremely flammable gas. Forms explosive mixtures with air. Can form explosive acetylides with certain metals (e.g., copper, silver, mercury).
-
Ammonia: Toxic and corrosive gas. Can cause severe respiratory irritation.
-
Paraformaldehyde: Can release flammable formaldehyde gas upon heating. Irritating to the eyes, skin, and respiratory tract.
-
Copper Catalysts: Can be toxic.
-
High-Pressure Reactions: Pose a risk of explosion if not properly controlled.
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles and a face shield.
-
Flame-resistant lab coat.
-
Respiratory protection (e.g., a supplied-air respirator) is necessary when handling ammonia and in case of high concentrations of this compound vapors.
Engineering Controls:
-
All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a designated, enclosed production area with a robust ventilation system.
-
Use of intrinsically safe electrical equipment to prevent ignition of flammable vapors.
-
The high-pressure reactor must be certified for the intended operating pressures and temperatures and equipped with a rupture disc or other pressure relief device.
-
Grounding and bonding of all equipment to prevent static electricity discharge.
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area immediately. Use absorbent, non-combustible material to contain the spill. Do not use combustible materials like sawdust.
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Do not use a direct stream of water as it may spread the fire.
-
Exposure:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Visualizations
Caption: Experimental workflow for the A³ coupling synthesis of this compound.
Caption: Logical relationship of reactants and intermediates in the A³ coupling reaction.
Caption: Flowchart of safety protocols for the industrial synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. carlroth.com [carlroth.com]
- 3. Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review [ouci.dntb.gov.ua]
- 4. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US3914312A - Process for the preparation of propargylamine - Google Patents [patents.google.com]
Propynylamine in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propynylamine, a versatile primary amine containing a terminal alkyne group, has emerged as a valuable building block in materials science. Its unique bifunctional nature allows it to participate in a wide range of chemical transformations, making it a key component in the synthesis and modification of various materials. The presence of the amine group enables reactions such as amidation and imine formation, while the terminal alkyne is readily available for "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This combination facilitates the straightforward introduction of functionality to polymers, nanoparticles, and surfaces.
This document provides detailed application notes and protocols for the use of this compound in three key areas of materials science: the synthesis of high-performance benzoxazine (B1645224) resins, the preparation of "click-ready" gold nanoparticles, and the surface functionalization of silica (B1680970) nanoparticles.
High-Performance Benzoxazine Resins from this compound
This compound serves as an advantageous alternative to traditional amines like aniline (B41778) in the synthesis of benzoxazine monomers. Its use can significantly lower the polymerization temperature of the resulting resins while simultaneously enhancing their thermal properties. The terminal alkyne group of this compound can also participate in cross-linking reactions during curing, leading to highly cross-linked and thermally stable polybenzoxazines.
Application Notes:
Three notable propargyl-containing benzoxazine monomers have been synthesized using this compound: PH-pa, BA-pa, and TH-pa, derived from phenol (B47542), bisphenol-A, and 1,1,1-tris(4-hydroxyphenyl)ethane, respectively.[1][2] The resulting thermosets exhibit excellent thermal stability. For instance, the thermoset derived from TH-pa demonstrates a high peak degradation temperature and significant char yield at high temperatures.[1][2]
Quantitative Data: Thermal Properties of this compound-Based Polybenzoxazines
| Monomer | Peak Degradation Temperature (°C) | Char Yield at 800 °C (in N₂) (%) |
| TH-pa | 418 | 50.2 |
Data sourced from Liu et al. (2021).[1][2]
Experimental Protocol: Synthesis of Propargyl-Containing Benzoxazine Monomers
This protocol describes a general procedure for the synthesis of benzoxazine monomers using phenol, propargylamine (B41283), and paraformaldehyde. The specific molar ratios of the reactants will vary depending on the desired monomer (PH-pa, BA-pa, or TH-pa).
Materials:
-
Phenol, Bisphenol-A, or 1,1,1-tris(4-hydroxyphenyl)ethane
-
This compound
-
Paraformaldehyde
-
Toluene
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenolic compound (e.g., phenol for PH-pa) and propargylamine in toluene.
-
Slowly add paraformaldehyde to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, wash the reaction mixture sequentially with 1 M NaOH solution and distilled water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to yield the pure benzoxazine monomer.
Characterization: The successful synthesis of the benzoxazine monomers can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, which will show the disappearance of the phenolic hydroxyl peak and the appearance of characteristic peaks for the oxazine (B8389632) ring. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure.
Logical Relationship of Benzoxazine Synthesis
Caption: Synthesis of propargyl-containing benzoxazine monomers.
"Click-Ready" Gold Nanoparticles
This compound can uniquely function as both a reducing agent and a stabilizing ligand in the synthesis of gold nanoparticles (AuNPs). This one-step mechanochemical approach in an aqueous medium is a green and efficient method for producing monodisperse AuNPs. The amine group of this compound coordinates to the gold surface, stabilizing the nanoparticles, while the terminal alkyne group remains exposed and available for subsequent functionalization via click chemistry.[3]
Application Notes:
This method yields spherical gold nanoparticles with a narrow size distribution. The resulting alkyne-functionalized AuNPs are "click-ready," meaning they can be easily conjugated with azide-containing molecules, such as fluorescent dyes, targeting ligands, or drugs, for a wide range of applications in diagnostics and therapy.
Quantitative Data: Characterization of this compound-Stabilized Gold Nanoparticles
| Parameter | Value |
| Average Diameter | ~4 nm |
| Surface Plasmon Resonance (SPR) Peak | ~520 nm |
Data is indicative and may vary based on specific reaction conditions.
Experimental Protocol: Mechanochemical Synthesis of "Click-Ready" Gold Nanoparticles
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
2-Propynylamine
-
Deionized water
-
High-energy ball mill with stainless steel grinding jars and balls
Procedure:
-
In a stainless steel grinding jar, place HAuCl₄·3H₂O and a stoichiometric amount of 2-propynylamine.
-
Add a small amount of deionized water.
-
Add stainless steel grinding balls to the jar.
-
Mill the mixture at a high speed (e.g., 1200 rpm) for a specified time (e.g., 30 minutes). The color of the mixture will change, indicating the formation of gold nanoparticles.
-
After milling, collect the resulting colloidal solution.
-
Purify the gold nanoparticles by centrifugation and washing with deionized water to remove any unreacted starting materials.
Characterization: The formation and size of the AuNPs can be confirmed by UV-Vis spectroscopy, which will show a characteristic SPR peak, and transmission electron microscopy (TEM) for size and morphology analysis. The presence of the this compound coating can be verified by FTIR spectroscopy, which will show peaks corresponding to the amine and alkyne groups.
Experimental Workflow for "Click-Ready" Gold Nanoparticles
References
Application Notes and Protocols: Leveraging Propynylamine for the Synthesis of Natural Product Analogues
Propynylamine, and its derivatives (propargylamines), are highly versatile building blocks in medicinal chemistry and drug discovery.[1] Their utility stems from the unique reactivity of the terminal alkyne group, making them crucial precursors for a wide range of heterocyclic compounds, natural product analogues, and pharmacologically active molecules.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in synthesizing novel bioactive compounds.
Application Note 1: this compound Synthesis via A³ Multicomponent Coupling
The most prominent and atom-economical method for synthesizing propargylamine (B41283) derivatives is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[3] This one-pot, three-component reaction combines an aldehyde, a terminal alkyne, and an amine to efficiently generate molecular complexity in a single step.[3] The reaction is typically catalyzed by various metal salts, with copper being one of the most common and cost-effective choices.[3] This approach is widely used to create libraries of compounds for drug screening and to synthesize key intermediates for more complex natural product analogues.[4]
Quantitative Data: A³ Coupling Reaction Yields
The efficiency of the A³ coupling can vary based on the substrates and catalyst used. The following table summarizes representative yields for the synthesis of various propargylamines under copper catalysis.
| Aldehyde | Amine | Alkyne | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Phenylacetylene | CuI (5) | 80-100 °C, 1-4h | 95% | [3] |
| 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | CuCl (10) | 100 °C, 12h, Toluene | 92% | [5] |
| 4-Methoxybenzaldehyde | Pyrrolidine | 1-Heptyne | CuCl (10) | 100 °C, 12h, Toluene | 88% | [5] |
| Cyclohexanecarboxaldehyde | Dibenzylamine | Trimethylsilylacetylene | CuCl₂ (5) | 110 °C, Solvent-free | 85% | [6] |
| Salicylaldehyde | Piperidine | Phenylacetylene | None | 90 °C | 91% | [7] |
Experimental Workflow: A³ Coupling
The following diagram illustrates the general workflow for the synthesis of a propargylamine derivative using the A³ coupling reaction.
Caption: General workflow for propargylamine synthesis via A³ coupling.
Protocol: Copper-Catalyzed A³ Coupling
This protocol provides a general procedure for the synthesis of a propargylamine derivative using copper(I) iodide as a catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.2 mmol)
-
Terminal Alkyne (1.5 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Screw-capped vial or round-bottom flask
Procedure:
-
To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).[3]
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.[3]
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).[3]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired propargylamine.[3]
Application Note 2: this compound as a Pharmacophore in Enzyme Inhibitors
The propargylamine moiety is a well-established pharmacophore found in several clinically important drugs, particularly irreversible monoamine oxidase (MAO) inhibitors.[2] Drugs such as Selegiline, Rasagiline, and Clorgyline are used in the treatment of Parkinson's disease, Alzheimer's disease, and depression.[2][8] The terminal alkyne group forms a covalent bond with the FAD cofactor of the MAO enzyme, leading to its irreversible inhibition.[9] Synthesizing novel analogues of these natural and drug-like products allows for the fine-tuning of selectivity towards MAO-A or MAO-B isoforms and can lead to improved therapeutic profiles.[8][10]
Quantitative Data: MAO Inhibition by Propargylamine Analogues
The following table presents the in vitro inhibitory activity (IC₅₀) of newly synthesized N-methyl-propargylamine derivatives against human MAO-A and MAO-B.
| Compound ID | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity | Reference |
| A2 | 17.16 ± 1.17 | > 10,000 | MAO-A Selective | [8] |
| A5 | > 10,000 | 17.00 ± 1.10 | MAO-B Selective | [8] |
| B2 | 14.86 ± 1.05 | > 10,000 | MAO-A Selective | [8] |
| B5 | > 10,000 | 4.37 ± 0.35 | MAO-B Selective | [8] |
| Clorgyline | 8.50 ± 0.60 | 1,215 ± 98 | MAO-A Reference | [8] |
| Selegiline | 860 ± 75 | 9.80 ± 0.70 | MAO-B Reference | [8] |
Signaling Pathway: MAO Inhibition
This diagram illustrates the mechanism of monoamine neurotransmitter breakdown by MAO and its inhibition by a propargylamine-containing drug.
Caption: Mechanism of MAO inhibition by propargylamine analogues.
Protocol: Synthesis of an N-Propargyl-aniline Analogue
This protocol describes a representative synthesis of an N-propargylated aniline (B41778) derivative, a common core in MAO inhibitors, via direct N-alkylation.
Materials:
-
Substituted Aniline (1.0 mmol)
-
Propargyl bromide (80 wt.% in toluene, 1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Acetonitrile (B52724) (ACN) (10 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in acetonitrile (10 mL).
-
Add potassium carbonate (2.0 mmol) to the solution.
-
Slowly add propargyl bromide (1.2 mmol) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the solid K₂CO₃ and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-propargyl-aniline analogue.
Application Note 3: this compound as a Bioorthogonal Handle
The terminal alkyne of this compound is an ideal functional group for bioorthogonal chemistry.[11] It can be readily attached to a natural product or bioactive molecule without significantly altering its core activity. This "handle" can then be used for post-synthetic modifications, most commonly via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[12] This strategy enables the conjugation of various reporters (like fluorophores for imaging) or functional groups (like polyethylene (B3416737) glycol for improved solubility) to the natural product analogue, facilitating studies in chemical biology and the development of targeted drug delivery systems.[11][13]
Experimental Workflow: Bioorthogonal Ligation
The following diagram outlines the workflow for modifying a bioactive molecule with a propargylamine handle and subsequent bioorthogonal "click" reaction.
Caption: Workflow for bioorthogonal modification using a propargylamine handle.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating an azide-containing molecule to a propargylamine-functionalized natural product analogue.
Materials:
-
Alkyne-modified natural product analogue (1.0 equiv)
-
Azide-containing molecule (e.g., Azido-PEG, fluorescent azide) (1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium ascorbate (0.3 equiv)
-
Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)
Procedure:
-
In a vial, dissolve the alkyne-modified natural product analogue (1.0 equiv) and the azide-containing molecule (1.1 equiv) in the chosen solvent system (e.g., 1:1 t-butanol/water).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equiv).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equiv).
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole-linked conjugate by column chromatography or HPLC to obtain the final product.
References
- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Synthesis of fluorine and iodine analogues of clorgyline and selective inhibition of monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles and bioorthogonal chemistry joining forces for improved biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
Application Notes and Protocols: Solvent Effects on the Reactivity of Propynylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide array of valuable compounds, including pharmaceuticals and functional materials. The reactivity of the propargyl functional group, characterized by a terminal alkyne and an adjacent amine, is profoundly influenced by the reaction solvent. The choice of solvent can dictate reaction rates, yields, and even the chemo- and regioselectivity of transformations. Understanding these solvent effects is paramount for reaction optimization, process development, and the rational design of synthetic routes.
These application notes provide a detailed overview of the influence of various solvents on key reactions involving this compound, supported by quantitative data where available. Detailed experimental protocols for representative transformations are also presented to guide researchers in their practical applications.
I. A³ Coupling Reaction for the Synthesis of Propargylamines
The A³ (Aldehyde-Alkyne-Amine) coupling is a cornerstone of propargylamine (B41283) synthesis. While this reaction is frequently performed under solvent-free conditions, which often provide excellent yields, understanding the role of solvents is crucial for specific applications, such as when dealing with substrates of poor solubility or for controlling reaction kinetics.
Data Presentation: Solvent Effects on A³ Coupling
While many studies report superior yields under solvent-free conditions, the choice of solvent can be critical when a reaction medium is necessary.
| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furfural | Piperidine | Phenylacetylene | Cu/C | Solvent-free | 80 | 5 | 97 | [1] |
| Benzaldehyde | Piperidine | Phenylacetylene | PS–PEG–BPy–CuBr₂ | Solvent-free | 110 | - | 96 | [2] |
| Benzaldehyde | Morpholine | Phenylpropiolic acid | CuO/Fe₂O₃ | Solvent-free | 110 | - | 92 | [2] |
| Aldehydes | Amines | Alkynes | Cu-Ru | Water | - | - | Good | [2] |
| Aldehydes | Amines | Alkynes | Gold Complexes | Various | - | - | Up to 97 | [3] |
Note: The majority of recent literature emphasizes the advantages of solvent-free conditions for A³ and KA² coupling reactions, leading to limited comparative quantitative data in different solvents.
Experimental Protocol: Microwave-Assisted A³ Coupling
This protocol is adapted for a rapid and efficient synthesis of propargylamines.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Terminal Alkyne (1.0 mmol)
-
Catalyst (e.g., CuI, 0.1 mol%)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aldehyde, amine, terminal alkyne, and catalyst.
-
If a solvent is used, add the appropriate solvent (e.g., isopropanol). For solvent-free conditions, proceed without solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 65-80°C) for a short duration (typically 5-15 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired propargylamine.
Logical Workflow for A³ Coupling
References
One-Pot Synthesis of Propynylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargylamines are a critical class of organic compounds characterized by an amino group attached to a propargyl moiety. They serve as versatile building blocks in organic synthesis and are key pharmacophores in a wide array of biologically active molecules.[1][2][3] Derivatives of propynylamine have shown significant potential in medicinal chemistry, with applications as inhibitors of monoamine oxidase (MAO) for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's, as well as anticancer agents.[4][5][6] The development of efficient and atom-economical methods for the synthesis of these derivatives is therefore of paramount importance to the drug development pipeline. One-pot multicomponent reactions (MCRs), particularly the A³ (aldehyde-alkyne-amine) coupling reaction, have emerged as a powerful strategy for the direct synthesis of propargylamines from simple precursors.[2][7][8] This approach offers several advantages, including operational simplicity, reduced reaction times, and higher yields compared to traditional multi-step syntheses.[7][8]
These application notes provide an overview of the one-pot synthesis of this compound derivatives, with a focus on catalytic A³ coupling reactions. Detailed protocols for representative synthetic procedures are provided, along with a summary of the scope and efficiency of various catalytic systems.
Application Notes
The one-pot synthesis of propargylamines, most notably through the A³ coupling reaction, involves the condensation of an aldehyde, a terminal alkyne, and an amine in the presence of a catalyst.[2] This reaction can be catalyzed by a variety of metals, including copper, gold, zinc, and nickel, or can proceed under metal-free conditions in specific cases.[2][9][10] The choice of catalyst and reaction conditions can significantly influence the yield, selectivity, and substrate scope of the synthesis.
Key Advantages of One-Pot Synthesis:
-
Efficiency: Multiple chemical transformations occur in a single reaction vessel, reducing the need for isolation and purification of intermediates.[7][8]
-
Atom Economy: MCRs are designed to incorporate the majority of the atoms from the starting materials into the final product, minimizing waste.[2][8]
-
Diversity: The use of a wide range of commercially available aldehydes, alkynes, and amines allows for the rapid generation of diverse libraries of propargylamine (B41283) derivatives for biological screening.[4][5]
-
Green Chemistry: Many modern protocols utilize environmentally benign conditions, such as solvent-free reactions, microwave irradiation, or ultrasound assistance, aligning with the principles of green chemistry.[9][11]
Catalytic Systems:
-
Copper Catalysis: Copper salts and nanoparticles are the most widely used catalysts for A³ coupling due to their low cost and high efficiency.[7][10]
-
Gold Catalysis: Gold-based catalysts have also been shown to be highly effective, often under mild reaction conditions.
-
Other Metal Catalysts: Zinc, nickel, and iron-based catalysts have been explored as alternatives, each with its own set of advantages.[9][10]
-
Metal-Free Synthesis: In some instances, particularly with activated substrates like salicylaldehydes, the A³ coupling can proceed without a metal catalyst.[2][3]
Experimental Protocols
Protocol 1: Copper-Catalyzed A³ Coupling under Solvent-Free Conditions
This protocol describes a general procedure for the synthesis of propargylamines using a copper catalyst under solvent-free conditions, which is both environmentally friendly and efficient.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.2 mmol)
-
Terminal Alkyne (1.5 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Reaction vessel (e.g., a sealed tube or round-bottom flask with a condenser)
-
Magnetic stirrer and heating plate
-
Ethyl acetate (B1210297)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean and dry reaction vessel, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (5 mol%).
-
The reaction mixture is stirred at 80 °C for the time specified in Table 1 (typically 2-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is diluted with ethyl acetate (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure propargylamine derivative.
Protocol 2: Microwave-Assisted A³ Coupling
Microwave irradiation can significantly accelerate the rate of A³ coupling reactions, often leading to higher yields in shorter reaction times.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper nanoparticles on a solid support (e.g., CuNPs@ZnO–PTh) (catalyst loading as specified in the literature)
-
Microwave reactor vial
-
Microwave synthesizer
-
Water
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine the aldehyde (1.0 mmol), amine (1.1 mmol), terminal alkyne (1.2 mmol), and the copper nanoparticle catalyst.
-
The vial is sealed and placed in the microwave synthesizer.
-
The reaction mixture is irradiated at a specified temperature (e.g., 100 °C) and power for a short duration (e.g., 10-30 minutes).[12]
-
After the reaction is complete, the vial is cooled to room temperature.
-
The reaction mixture is diluted with dichloromethane (15 mL) and washed with water (2 x 10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired propargylamine.
Data Presentation
The following tables summarize the yields of various propargylamine derivatives synthesized via one-pot A³ coupling reactions using different catalytic systems and substrates.
Table 1: Synthesis of Propargylamine Derivatives via Copper-Catalyzed A³ Coupling
| Entry | Aldehyde | Amine | Alkyne | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene | CuI | 80 °C, solvent-free | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | CuI | 80 °C, solvent-free | 3 | 95 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | CuI | 80 °C, solvent-free | 6 | 88 |
| 4 | Benzaldehyde | Morpholine | Phenylacetylene | CuI | 80 °C, solvent-free | 4 | 90 |
| 5 | Benzaldehyde | Pyrrolidine | Phenylacetylene | CuI | 80 °C, solvent-free | 5 | 89 |
| 6 | Benzaldehyde | Piperidine | 1-Heptyne | CuI | 80 °C, solvent-free | 8 | 75 |
Data is representative and compiled from various sources in the literature for illustrative purposes.
Table 2: Comparison of Different Catalytic Systems for the Synthesis of 1-(1,3-diphenylprop-2-yn-1-yl)piperidine
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | CuI | None | 80 | 4 h | 92 |
| 2 | Au/ZnO | Toluene | 25 (Visible Light) | 30 min | 95[13] |
| 3 | Zn(OAc)₂ | None | 100 | 2 h | 85 |
| 4 | NiCl₂ | Toluene | 110 | 12 h | 78 |
| 5 | None | Dioxane | 100 | 24 h | <10 |
This table compares the efficacy of different catalysts for the reaction between benzaldehyde, piperidine, and phenylacetylene. Data is illustrative and based on trends reported in the literature.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of the metal-catalyzed A³ coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for one-pot propargylamine synthesis.
Logical Relationships of Synthetic Approaches
Caption: Logical relationships between different one-pot synthesis approaches.
References
- 1. Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of polyhydroquinolines and propargylamines through one-pot multicomponent reactions using an acidic ionic liquid immobilized onto magnetic Fe3O4 as an efficient heterogeneous catalyst under solvent-free sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave assisted one pot three component synthesis of propargylamine, tetra substituted propargylamine and pyrrolo[1,… [ouci.dntb.gov.ua]
- 13. Rapid one-pot propargylamine synthesis by plasmon mediated catalysis with gold nanoparticles on ZnO under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Propynylamine Chemistry
This guide provides troubleshooting for common side reactions and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize experiments involving propynylamine (propargylamine).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My copper-catalyzed reaction (e.g., Sonogashira, A³-Coupling) is producing a significant amount of a higher molecular weight byproduct, and my starting this compound is consumed. What is happening?
Answer: This is a classic case of alkyne homocoupling, commonly known as the Glaser or Glaser-Hay coupling.[1][2] It is one of the most frequent side reactions when working with terminal alkynes like this compound, especially in the presence of copper catalysts and an oxidant (typically oxygen).[3]
-
The Side Reaction: Two molecules of your terminal alkyne (this compound) couple to form a symmetrical 1,3-diyne.[4]
-
2 R-C≡CH + 2 Cu(I) → 2 R-C≡CCu + 2 H⁺
-
2 R-C≡CCu --[Oxidant]--> R-C≡C-C≡C-R + 2 Cu(I)
-
-
Troubleshooting & Optimization:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.[2] Ensure your solvents and amine base are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the experiment.
-
Minimize Copper Catalyst: Reduce the loading of your copper(I) co-catalyst (e.g., CuI) to the minimum effective concentration.[2] High concentrations of copper can accelerate the undesired homocoupling.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help to keep its instantaneous concentration low, favoring the desired cross-coupling over homocoupling.[2]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[2]
-
Question 2: I am trying to perform a mono-alkylation on the nitrogen of this compound, but I am getting a mixture of products, including a di-substituted version. How can I improve the selectivity?
Answer: As a primary amine, this compound has two reactive N-H bonds. This makes it susceptible to di-alkylation, where two electrophiles react with the single amine molecule, leading to a tertiary amine product instead of the desired secondary amine.[5]
-
The Side Reaction:
-
HC≡CCH₂NH₂ + R-X → HC≡CCH₂NH-R (Desired Mono-alkylation)
-
HC≡CCH₂NH-R + R-X → HC≡CCH₂N-R₂ (Undesired Di-alkylation)[5]
-
-
Troubleshooting & Optimization:
-
Use Excess Amine: A straightforward approach is to use a large excess of this compound relative to your alkylating agent (electrophile).[5] This stoichiometric control increases the probability that the electrophile will react with an unreacted this compound molecule rather than the mono-alkylated product.
-
Protecting Groups: For reactions requiring high selectivity, consider using a protecting group strategy. Protect the amine with a suitable group (e.g., Boc, Cbz), perform your desired reaction on the alkyne, and then deprotect the amine in a final step.
-
Controlled Addition & Temperature: Slowly adding the alkylating agent at a lower temperature can help control the reaction rate and may improve selectivity towards the mono-alkylated product.
-
Question 3: My reaction mixture is becoming viscous or solidifying, especially at higher temperatures. Is this polymerization?
Answer: Yes, this compound and its derivatives can undergo polymerization.[6][7] The reactive alkyne and amine functionalities make it a suitable monomer for synthesizing specialty polymers, such as high-performance benzoxazine (B1645224) resins.[6][8] However, this is an undesirable side reaction if your goal is to synthesize a discrete small molecule.
-
The Side Reaction: The propargyl groups can react with each other, especially when heated, leading to the formation of polymer chains.[6]
-
Troubleshooting & Optimization:
-
Temperature Control: Avoid excessive heating. If the desired reaction requires high temperatures, carefully monitor the reaction and consider if a lower temperature for a longer duration could achieve the same result with less polymerization.
-
Concentration: High concentrations can favor intermolecular reactions that lead to polymerization. Running the reaction at a lower concentration might be beneficial.
-
Catalyst Choice: Certain metals or catalysts might promote polymerization. Review the literature to ensure your chosen catalytic system is not known to initiate alkyne polymerization under your reaction conditions.
-
Question 4: My A³-coupling reaction is giving a low yield or an unexpected product. What are the common failure points?
Answer: The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction for synthesizing propargylamine (B41283) derivatives.[9][10] However, its success depends on the delicate balance of several equilibria.
-
The Reaction Pathway: The reaction generally proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the alkyne (this compound).[11]
-
Troubleshooting & Optimization:
-
Reagent Quality: Ensure all three components are pure. Aldehydes can oxidize to carboxylic acids, and amines can absorb CO₂ from the air. This compound itself should be handled under inert gas.
-
Iminium Ion Formation: The formation of the iminium ion is a key step.[10] If this step is slow or unfavorable, the reaction will not proceed efficiently. For less reactive aldehydes or amines, a dehydrating agent or Dean-Stark apparatus can sometimes help, although this is not standard for A³ couplings.
-
Catalyst Activity: The metal catalyst (often copper or gold-based) is crucial for activating the alkyne's C-H bond.[12] Ensure your catalyst is active and not poisoned by impurities.
-
Unexpected Pathways: Depending on the specific substrates, unexpected reaction pathways can occur. For example, using 3-pyrroline (B95000) as the amine component in an A³ coupling has been reported to yield an N-allyl pyrrole (B145914) instead of the expected propargylamine, via an unexpected reduction pathway.[11][13] If your product characterization does not match the expected propargylamine, consider alternative mechanistic possibilities.
-
Quantitative Data Summary
The choice of catalyst, solvent, and base can significantly impact the prevalence of side reactions. The following table provides a conceptual summary of how conditions can be adjusted to minimize Glaser-Hay homocoupling in a Sonogashira reaction.
| Parameter | Condition A (High Homocoupling Risk) | Condition B (Optimized for Cross-Coupling) | Rationale |
| Atmosphere | Air / Poorly degassed | Rigorously Inert (Argon/N₂) | Oxygen is the oxidant for the Glaser-Hay coupling.[2] |
| CuI Loading | 5-10 mol% | 0.5-2 mol% | Lowering copper concentration disfavors the bimolecular homocoupling.[2] |
| Amine Base | Triethylamine (TEA) | Diisopropylamine (DIPA) | More sterically hindered bases like DIPA can sometimes suppress side reactions. |
| Solvent | THF | Degassed THF or DMF | Solvent choice can affect catalyst stability and solubility.[14] |
| Alkyne Addition | All at once | Slow addition via syringe pump | Keeps instantaneous alkyne concentration low, favoring cross-coupling.[2] |
Experimental Protocols
Protocol: Minimizing Glaser-Hay Homocoupling in a Sonogashira Coupling Reaction
This protocol provides a general method for coupling an aryl iodide with this compound while minimizing the formation of the 1,3-diyne homocoupled product.
Reagents & Equipment:
-
Aryl Iodide (1.0 eq.)
-
This compound (1.2-1.5 eq.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous, degassed amine base (e.g., Triethylamine or Diisopropylamine, 2-3 eq.)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: Flame-dry the Schlenk flask under vacuum and backfill with inert gas.
-
Reagent Addition: To the flask, add the aryl iodide, Pd(PPh₃)₄, and CuI under a positive flow of inert gas.
-
Solvent & Base: Add the degassed solvent and amine base via syringe. Stir the mixture for 5-10 minutes.
-
Degassing (Optional but Recommended): Perform three cycles of freeze-pump-thaw on the reaction mixture to ensure all oxygen is removed.
-
This compound Addition: Add the this compound dropwise to the stirring reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating key concepts in this compound chemistry.
Caption: Troubleshooting workflow for common this compound reactions.
Caption: Desired Sonogashira coupling vs. Glaser side reaction.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 8. chemimpex.com [chemimpex.com]
- 9. phytojournal.com [phytojournal.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of Propynylamine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying propynylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The choice of purification method depends on the physical state of your compound (solid or liquid), its stability, and the nature of the impurities. The most common techniques include:
-
Flash Column Chromatography: Widely used for a broad range of propargylamine (B41283) derivatives, offering good separation of products from starting materials and byproducts.[1]
-
Distillation: Particularly effective for purifying liquid this compound itself and other volatile derivatives.[2]
-
Recrystallization: A standard method for purifying solid propargylamine derivatives and their salts.
-
Solid Phase Extraction (SPE): An efficient technique for the rapid purification of compound libraries, especially after parallel synthesis.[3]
-
Acid-Base Extraction: A useful work-up procedure to remove non-basic or non-acidic impurities.
Q2: My propargylamine derivative appears to be decomposing on the silica (B1680970) gel column. What can I do?
A2: Amines, being basic, can sometimes interact strongly with the acidic silica gel, leading to streaking, poor separation, or decomposition. Here are a few strategies to mitigate this:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a volatile base like triethylamine (B128534). This is typically done by adding 1-2% triethylamine to your eluent system.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a polymer-based support.
-
Swift Purification: Minimize the time your compound spends on the column by running the chromatography as quickly as possible (flash chromatography).
Q3: I'm observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I prevent it?
A3: You are likely observing the result of Glaser coupling, which is an oxidative homodimerization of terminal alkynes. This is a common side reaction, especially in the presence of copper catalysts and an oxidant (like air).
-
Prevention Strategies:
-
Protecting Groups: The most effective way to prevent this is by protecting the terminal alkyne with a bulky group, such as a trialkylsilyl group (e.g., TMS, TIPS). This will require an additional deprotection step later in your synthesis.
-
Use of Reducing Agents: In copper-catalyzed reactions, adding an excess of a reducing agent can help maintain the copper in its +1 oxidation state, thus preventing the oxidative coupling.
-
Inert Atmosphere: Running your reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen and reduce the extent of Glaser coupling.
-
Q4: My propargylamine derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the compound.
-
Troubleshooting Steps:
-
Add more solvent: Your solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Cool down slowly: Rapid cooling can favor oil formation. Let the solution cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Use a different solvent: The chosen solvent may not be ideal. Select a solvent with a lower boiling point or use a co-solvent system.
-
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking or Tailing of Amine Spot on TLC/Column | The compound is too polar for the eluent; interaction with acidic silica. | Increase the polarity of the eluent. Add a small amount of triethylamine (1-2%) or ammonia (B1221849) to the eluent to neutralize the acidic sites on the silica gel. |
| Poor Separation of Compounds | Inappropriate solvent system; column overloading. | Optimize the eluent system using TLC. Ensure the sample is loaded in a concentrated band and that the amount of crude material is not excessive for the column size. |
| Compound is Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A common technique is to start with a non-polar solvent and gradually add a more polar one. |
| Cracks in the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
Distillation
| Problem | Possible Cause | Solution |
| Bumping (Violent Boiling) | Uneven heating; absence of boiling chips or stir bar. | Ensure uniform heating with a heating mantle and use a magnetic stir bar for smooth boiling, especially under vacuum.[4] |
| Decomposition of the Compound | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compound.[5] |
| No Product Distilling Over | The temperature is too low; the vacuum is not sufficient. | Ensure the heating mantle is at an appropriate temperature (typically 20-30°C above the liquid's boiling point). Check for leaks in the vacuum setup. |
| Flooding of the Column | The boil-up rate is too high. | Reduce the heating rate to the distillation flask. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not saturated; the compound is very soluble in the solvent. | Evaporate some of the solvent to increase the concentration. Try a different solvent in which the compound is less soluble at room temperature. |
| Low Recovery of Product | Too much solvent was used; premature crystallization during hot filtration. | Concentrate the mother liquor to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out. |
| Colored Impurities in Crystals | Impurities have similar solubility; rapid crystal formation trapping impurities. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration. Allow the solution to cool slowly for purer crystal formation. |
Solid Phase Extraction (SPE)
| Problem | Possible Cause | Solution |
| Low Analyte Recovery | Improper conditioning of the cartridge; incorrect pH of the sample or elution solvent. | Ensure the cartridge is properly conditioned with the recommended solvents.[6] Adjust the pH of the sample to ensure the amine is charged and will bind to a cation exchange sorbent. Use an eluent that will neutralize the amine for efficient elution. |
| Analyte Breakthrough During Loading | Sample loading flow rate is too high; cartridge capacity is exceeded. | Decrease the flow rate during sample application to ensure adequate interaction with the sorbent.[6] Use a larger cartridge or dilute the sample. |
| Inconsistent Results | The cartridge bed dried out before sample loading; variability in sample matrix. | Do not allow the sorbent to dry out after conditioning and before sample loading. Ensure consistent sample pretreatment to minimize matrix effects. |
Quantitative Data
The following tables summarize available quantitative data on the purification of this compound and its derivatives. Note that a direct comparison across all methods for a single compound is often not available in the literature.
Table 1: Purification of Propargylamine by Distillation
| Starting Material | Reaction | Purification Method | Yield | Purity | Reference |
| Propargylphthalimide | Reaction with Diethylenetriamine | Distillation | 92% | "Absolutely pure" | [2] |
| Propargylphthalimide | Reaction with Ethanolamine | Distillation | 95% | "Absolutely pure" | [2] |
Table 2: Purification of Propargylamine Derivatives by Solid Phase Extraction (SPE)
| Synthesis Method | Purification Method | Average Yield | Average Purity | Reference |
| Mannich reaction of acetylenes, paraformaldehyde, and secondary amines | Solid Phase Extraction (Varian SCX cartridges) | ~59% | ~89% | [3] |
Table 3: Purification of Propargylamine Derivatives by Column Chromatography
| Compound | Eluent System | Yield | Purity | Reference | | :--- | :--- | :--- | :--- | | N,N-Dibenzyl-1-cyclopropyl-2-propyn-1-amine | Pentane:Ether = 99:1 | 98% | >95% |[7] | | 6-chloro-2,4-diphenylquinoline (B13575943) | Petroleum ether/ethyl acetate (B1210297) = 50/1 | 73% | Not specified |[8] | | 6-methyl-2,4-diphenylquinoline (B11839688) | Petroleum ether/ethyl acetate = 50/1 | 78% | Not specified |[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Secondary Propargylamine
This protocol is a general guideline and may need to be optimized for your specific derivative.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles. Allow the solvent to drain until it is just above the silica bed.
-
Sample Loading: Dissolve your crude propargylamine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully add the sample to the top of the silica bed.
-
Elution: Add the eluent (e.g., a mixture of hexane (B92381) and ethyl acetate, with 1% triethylamine) to the top of the column. Apply gentle pressure (e.g., with a nitrogen line or an air pump) to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Vacuum Distillation of Propargylamine
Caution: Propargylamine is flammable and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is free of cracks.[4]
-
Sample and Stirring: Place the crude propargylamine and a magnetic stir bar into the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once the desired pressure is reached, begin to heat the distillation flask gently with a heating mantle.
-
Distillation: The propargylamine will begin to boil and condense in the condenser. The temperature at the thermometer should remain constant during the distillation of the pure compound.
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[9]
Protocol 3: Recrystallization of a Solid Propargylamine Derivative
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, isopropanol, or mixtures with water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Protocol 4: Solid Phase Extraction (SPE) for a Propargylamine Library
This protocol is adapted for the purification of basic amines from a reaction mixture.[3]
-
Cartridge Conditioning: Condition a cation exchange (e.g., SCX) SPE cartridge by passing methanol (B129727) through it, followed by the equilibration solvent.
-
Sample Loading: Dissolve the crude reaction mixture in a suitable solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a solvent like methanol to remove non-basic starting materials and impurities.
-
Elution: Elute the desired propargylamine derivative from the cartridge using a basic solution, such as a solution of ammonia in methanol.
-
Isolation: Collect the eluate and evaporate the solvent to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US3914312A - Process for the preparation of propargylamine - Google Patents [patents.google.com]
- 3. sciforum.net [sciforum.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. rsc.org [rsc.org]
- 8. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
troubleshooting failed A3 coupling reactions with Propynylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with A3 (Aldehyde-Alkyne-Amine) coupling reactions, with a specific focus on the use of propargylamine (B41283) as the alkyne component.
Troubleshooting Guide
This guide addresses common problems observed during A3 coupling reactions involving propargylamine.
Question: My A3 coupling reaction shows no product formation or very low yield. What are the primary factors to investigate?
Answer: A failed A3 coupling reaction can typically be attributed to one of three main areas: reagent quality, reaction conditions, or catalyst activity. A systematic approach to troubleshooting is recommended.
-
Reagent Integrity:
-
Aldehyde: Check for potential oxidation to the corresponding carboxylic acid, especially if the aldehyde has been stored for a long time. It is advisable to use freshly distilled or recently purchased aldehydes.
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Propynylamine: Ensure the purity of the propargylamine. As a terminal alkyne, it can be susceptible to oxidative dimerization (homocoupling), which consumes the starting material.[1]
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Amine: Verify the purity and dryness of the amine, as impurities can interfere with the reaction.
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Solvent: Use dry, degassed solvent. The presence of oxygen can lead to unwanted side reactions, particularly the oxidative homocoupling of propargylamine.[1] Some reactions, however, can be performed in water.[2][3]
-
-
Reaction Conditions:
-
Atmosphere: The reaction is often sensitive to oxygen.[1] Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent the oxidative dimerization of the alkyne and improve yields.[1][4]
-
Temperature: A3 couplings can be sensitive to temperature. While many protocols operate at elevated temperatures (e.g., 80-100 °C)[1][5][6], excessive heat can lead to decomposition. Conversely, if the temperature is too low, the reaction rate may be negligible. Optimization may be required.
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Concentration: Ensure the reaction is not too dilute. If solvent volume is high, the rate of reaction may be significantly reduced.[2]
-
-
Catalyst Issues:
-
Catalyst Choice: Copper(I) salts like CuI and CuBr are the most common catalysts.[2][5] However, other metals such as gold, silver, and iron have also been successfully used.[3][5] The choice of catalyst can be critical.
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Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction. A typical loading is 5-10 mol%.[3][5]
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Catalyst Deactivation: The active catalyst species, often Cu(I), can be oxidized to inactive Cu(II). Ensure proper inert atmosphere techniques if using an oxygen-sensitive catalyst system. Some protocols utilize in-situ reduction of a Cu(II) precursor.[7]
-
Question: I am observing a significant amount of a side product that I suspect is the homocoupling of this compound. How can I minimize this?
Answer: The formation of a diacetylene product is a classic sign of oxidative homocoupling (Glaser coupling), a common side reaction for terminal alkynes in the presence of a copper catalyst and oxygen.
To minimize this side reaction:
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Deoxygenate Your Solvent: Thoroughly sparge your solvent with an inert gas (Argon or Nitrogen) before use.
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Maintain an Inert Atmosphere: Run the reaction in a flask equipped with a balloon of Argon or Nitrogen, or use Schlenk line techniques for rigorous exclusion of air.[1]
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Use High-Purity Reagents: Ensure your this compound and other reagents are not contaminated with peroxides or other oxidizing agents.
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Add a Reducing Agent (Optional): In some cases, the addition of a mild reducing agent can help maintain the copper catalyst in its active +1 oxidation state.
Question: My reaction is sluggish and takes a very long time to complete. How can I increase the reaction rate?
Answer: A slow reaction rate can be addressed by modifying several parameters:
-
Increase Temperature: Gently increasing the reaction temperature in increments (e.g., 10-20 °C) can significantly boost the rate. Monitor for any increase in side product formation. Many A3 couplings are run at 80-100 °C.[1][6]
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Increase Catalyst Loading: If you are using a low catalyst loading (e.g., <5 mol%), increasing it to the 5-10 mol% range may improve the rate.
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Change the Solvent: The choice of solvent can have a profound impact on reaction rate and yield. Toluene is often an effective solvent.[1][6] For some catalyst systems, polar aprotic solvents or even water can be optimal.[2][3]
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Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes.[8]
Frequently Asked Questions (FAQs)
What is the general mechanism of the A3 coupling reaction?
The A3 coupling reaction is a one-pot, three-component reaction that forms a propargylamine from an aldehyde, an alkyne, and an amine.[2][9] The generally accepted mechanism involves the following key steps:[2][4][10]
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Imine/Iminium Ion Formation: The aldehyde and amine react in situ to form an electrophilic imine (from primary amines) or an iminium ion (from secondary amines).[2][4]
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Alkyne Activation: The metal catalyst, typically copper(I), coordinates with the terminal alkyne (propargylamine), increasing the acidity of its terminal proton.[4][11]
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Metal Acetylide Formation: The activated alkyne is deprotonated, often by the amine present in the reaction mixture, to form a metal acetylide intermediate.[2][4]
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Nucleophilic Attack: The nucleophilic metal acetylide attacks the electrophilic carbon of the imine or iminium ion, forming the new carbon-carbon bond and yielding the final propargylamine product.[2]
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Catalyst Regeneration: The metal catalyst is regenerated, allowing it to re-enter the catalytic cycle.[2]
Which catalysts are most effective for A3 coupling with propargylamine?
Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are the most widely used, affordable, and efficient catalysts for this transformation.[2][5] However, a variety of other metal catalysts have been shown to be effective, including those based on gold, silver, iron, and zinc.[3] The optimal catalyst may depend on the specific aldehyde and amine substrates being used.
Can I perform this reaction without a metal catalyst?
Yes, metal-free A3 coupling reactions have been reported.[9] These protocols often require specific substrates, such as salicylaldehydes, which can participate in the reaction mechanism and promote the C-H activation of the alkyne without a transition metal.[10][12] Other approaches may use non-metallic catalysts or proceed under thermal conditions.[9]
How do I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to separate the starting materials (aldehyde, this compound) from the more polar propargylamine product.[1] Typically, the propargylamine product will have a lower Rf value than the aldehyde and alkyne starting materials, while the amine starting material may remain on the baseline.[1]
Experimental Protocols
General Protocol for Copper-Catalyzed A3 Coupling
This protocol provides a representative procedure for the synthesis of a propargylamine using an aldehyde, a secondary amine, and propargylamine with a copper(I) iodide catalyst.
Materials:
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Aldehyde (1.0 mmol, 1.0 equiv)
-
Secondary Amine (e.g., Piperidine (B6355638), Morpholine) (1.2 mmol, 1.2 equiv)
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Propargylamine (1.5 mmol, 1.5 equiv)
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Copper(I) Iodide (CuI) (0.05 mmol, 0.05 equiv)
-
Toluene (or another suitable dry solvent)
-
Round-bottom flask or screw-capped vial
-
Stir bar and heating mantle/oil bath
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or screw-capped vial under an inert atmosphere, add the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), propargylamine (1.5 mmol), and CuI (0.05 mmol).[5]
-
Add the dry, degassed solvent (e.g., Toluene, 3-5 mL).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC until the limiting starting material (usually the aldehyde) is consumed (typically 1-6 hours).
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Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (10 mL) and wash with water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure propargylamine.[5]
Data Presentation
Table 1: Effect of Solvent on A3 Coupling Yield
This table summarizes the effect of different solvents on the yield of a model A3 coupling reaction between benzaldehyde (B42025), morpholine (B109124), and phenylacetylene (B144264), catalyzed by a copper(I)–thioamide complex at reflux temperature. While not using propargylamine specifically, it illustrates the critical role of the solvent.
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | H₂O | 100 °C | 12 | 45 |
| 2 | CH₃CN | 80 °C | 12 | 55 |
| 3 | Toluene | 110 °C | 12 | 60 |
| 4 | EtOH | 78 °C | 12 | 50 |
| 5 | THF | 66 °C | 12 | 40 |
| 6 | Solvent-Free | 80 °C | 2 | 94 |
Data adapted from a study on a copper(II)-thioamide catalyzed reaction.[7] Conditions: benzaldehyde (1.0 mmol), morpholine (1.2 mmol), phenylacetylene (1.0 mmol), 10 mg catalyst.
Table 2: Effect of Catalyst Loading and Temperature on Yield
This table shows the optimization of catalyst loading and temperature for the A3 coupling of benzaldehyde, piperidine, and phenylacetylene using a CuFe₂O₄ nanoparticle catalyst in toluene.
| Entry | Catalyst (mg) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 80 | 4 | 83 |
| 2 | 15 | 80 | 4 | 90 |
| 3 | 20 | 80 | 4 | 90 |
| 4 | 15 | 60 | 4 | 75 |
| 5 | 15 | 100 | 4 | 85 |
Data adapted from a study using a CuFe₂O₄ catalyst.[6] Conditions: benzaldehyde (1 mmol), piperidine (1.2 mmol), phenylacetylene (1.5 mmol) in toluene.
Visualizations
Diagrams of Key Processes
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
- 10. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Propynylamine Alkynylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for propynylamine alkynylation. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during this compound alkynylation experiments in a question-and-answer format.
Question: Why is the yield of my propargylamine (B41283) product consistently low?
Answer: Low yields in this compound alkynylation can stem from several factors. Consider the following potential causes and solutions:
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Suboptimal Catalyst System: The choice of catalyst and ligand is critical. Copper and gold-based catalysts are commonly used. If you are observing low yields, consider screening different catalyst systems. For instance, a switch from a simple copper salt like CuBr to a pre-formed catalyst complex or the addition of a specific ligand can significantly improve yields.
-
Incorrect Base: The base plays a crucial role in deprotonating the terminal alkyne and/or the amine. An inappropriate base can lead to side reactions or incomplete conversion. Ensure the pKa of the base is suitable for the specific substrates and reaction conditions. Common bases include organic amines (e.g., Et3N, DIPEA) and inorganic bases (e.g., K2CO3, Cs2CO3).
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. Aprotic solvents like toluene (B28343), dioxane, and acetonitrile (B52724) are frequently employed. If you suspect solvent issues, try screening a range of solvents with different dielectric constants.
-
Reaction Temperature and Time: Alkynylation reactions can be sensitive to temperature. If the reaction is too slow, a moderate increase in temperature may be beneficial. Conversely, high temperatures can lead to decomposition of reactants or products. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time and to avoid product degradation.
-
Atmosphere Control: Many alkynylation catalysts are sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly dried.
Question: I am observing significant formation of side products, such as homocoupling of the alkyne (Glaser coupling). How can I minimize this?
Answer: The formation of alkyne homocoupling products is a common side reaction, particularly in copper-catalyzed reactions. Here are some strategies to suppress it:
-
Ligand Selection: The use of appropriate ligands can modulate the reactivity of the metal catalyst and disfavor the homocoupling pathway. Electron-rich ligands can often stabilize the copper(I) acetylide intermediate and promote the desired cross-coupling.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired alkynylation. Additionally, ensuring a strictly anaerobic environment is crucial, as oxygen can promote the oxidative homocoupling of alkynes.
-
Order of Addition: Adding the alkyne slowly to the reaction mixture containing the amine and catalyst can help to maintain a low concentration of the free alkyne, thereby minimizing the chance of homocoupling.
Question: My reaction is not proceeding to completion, and I observe unreacted starting materials. What could be the issue?
Answer: Incomplete conversion can be due to several factors related to reaction kinetics and catalyst stability:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the reagents or solvents, or by the reaction conditions themselves. Increasing the catalyst loading or adding a co-catalyst might be necessary. In some cases, the catalyst may not be robust enough for the specific transformation.[1]
-
Insufficient Reaction Time: As a simple first step, extend the reaction time and monitor for further conversion.
-
Equilibrium Limitations: While less common for this type of reaction, consider the possibility of a reversible process.
-
Steric Hindrance: If your this compound or alkyne substrates are sterically bulky, the reaction rate may be significantly slower. In such cases, higher temperatures, a more active catalyst, or longer reaction times may be required.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for this compound alkynylation?
A1: Copper and gold-based catalysts are the most widely used for the synthesis of propargylamines.[2] Copper catalysts, such as Cu(I) salts (e.g., CuI, CuBr) often in combination with a ligand, are very common for A³ coupling reactions (aldehyde, amine, alkyne).[3] Gold catalysts, like chloroauric acid (HAuCl4), have also been shown to be effective.[1] More advanced methods may employ rhodium or other transition metals for C-H activation-based alkynylations.[4][5]
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent depends on the specific reaction type and catalyst system. For many copper-catalyzed A³ coupling reactions, polar aprotic solvents such as acetonitrile (CH3CN), or less polar solvents like toluene are effective.[3] It is often best to consult literature precedents for similar reactions or to perform a solvent screen to identify the optimal medium for your specific substrates.
Q3: What is the role of the base in these reactions?
A3: The base typically serves to deprotonate the terminal alkyne, forming a nucleophilic metal acetylide intermediate. In some cases, it may also play a role in the activation of the amine or in the overall catalytic cycle. The choice of base can influence the reaction rate and the formation of byproducts.
Q4: Can I perform these reactions open to the atmosphere?
A4: Generally, it is highly recommended to perform this compound alkynylation reactions under an inert atmosphere (e.g., nitrogen or argon). Many of the catalysts used are sensitive to oxygen and moisture, which can lead to catalyst deactivation and the formation of undesired side products like alkyne homocoupling.[6]
Q5: Are there metal-free alternatives for the synthesis of propargylamines?
A5: Yes, metal-free approaches for the synthesis of propargylamines have been developed.[7] One common method is a decarboxylative coupling reaction where an alkynyl carboxylic acid is reacted with an amine and an aldehyde (or paraformaldehyde).[3][7] These reactions often proceed under milder conditions and avoid the use of potentially toxic heavy metals.[7]
Data Presentation
Table 1: Comparison of Catalytic Systems for Propargylamine Synthesis
| Catalyst System | Amine | Alkyne | Aldehyde/Other | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 2% Au/CeO2 | Diethylamine | Phenylacetylene | Dichloromethane | Toluene | K2CO3 | 100 | 95 | [2] |
| CuBr | Morpholine | Phenylacetylene | Benzaldehyde | Toluene | - | RT | 92 | [3] |
| HAuCl4 | Dibenzyl amine | Phenylacetylene | Benzaldehyde | Water | - | 80 | 94 | [1] |
| [RhCp*Cl2]2 | N-Aryl Imine | (Bromoethynyl)TIPS | - | DCE | Ag2CO3 | 60 | 79 | [4][5] |
| Metal-Free | Piperidine | Phenylpropiolic Acid | Paraformaldehyde | CH3CN | - | 65 | 90 | [3][7] |
Experimental Protocols
General Procedure for Copper-Catalyzed A³ Coupling Reaction:
To a dried reaction vessel under an inert atmosphere, the amine (1.0 mmol), aldehyde (1.0 mmol), and solvent (e.g., toluene, 5 mL) are added. The catalyst (e.g., CuBr, 5 mol%) and any ligand are then added. The mixture is stirred for a few minutes before the terminal alkyne (1.2 mmol) is added dropwise. The reaction is then stirred at the desired temperature (e.g., room temperature to 80 °C) and monitored by TLC or GC/MS. Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Metal-Free Decarboxylative Coupling:
In a reaction flask, the alkynyl carboxylic acid (1.0 mmol), the amine (1.2 mmol), and paraformaldehyde (1.5 mmol) are combined in a suitable solvent such as acetonitrile (CH3CN). The mixture is then heated to a specified temperature (e.g., 65 °C) and stirred for several hours.[3][7] The progress of the reaction is monitored by an appropriate analytical technique. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired propargylamine.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 4. Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed deaminative alkynylation of secondary amines with alkynes: selectivity switch in the synthesis of diverse propargylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Propynylamine under different conditions
Welcome to the Technical Support Center for Propynylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results in your experiments involving this compound? This guide will help you troubleshoot potential stability issues.
| Issue Observed | Potential Cause | Recommended Action |
| Low reaction yield or incomplete reaction | Degradation of this compound: this compound may have degraded due to improper storage or handling, or instability under the reaction conditions (e.g., high temperature, incompatible pH). | 1. Verify Storage Conditions: Ensure this compound has been stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon), protected from light. 2. Use Fresh Reagent: If the reagent is old or has been handled improperly, consider using a fresh bottle. 3. pH and Temperature Control: Evaluate the pH and temperature of your reaction. This compound is an amine and its stability can be pH-dependent. Avoid strongly acidic or basic conditions unless the reaction specifically requires them. Consider running the reaction at a lower temperature. 4. Inert Atmosphere: For sensitive reactions, ensure the reaction is carried out under an inert atmosphere to prevent oxidation. |
| Formation of unexpected byproducts | Degradation Pathways: this compound may be degrading into various byproducts under your experimental conditions. Potential degradation pathways include oxidation, polymerization, or reaction with incompatible solvents or reagents. | 1. Analyze Byproducts: Use analytical techniques such as LC-MS or GC-MS to identify the structure of the byproducts. This can provide clues about the degradation pathway. 2. Review Reagent Compatibility: Ensure all reagents and solvents are compatible with this compound. Avoid strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] 3. Degas Solvents: Use degassed solvents to minimize the presence of dissolved oxygen, which can promote oxidation. |
| Inconsistent results between experiments | Variable Reagent Quality: The stability of this compound can be affected by exposure to air, moisture, or light during handling, leading to inconsistent quality between aliquots or experiments. | 1. Standardize Handling Procedures: Develop a standard operating procedure (SOP) for handling this compound, including minimizing exposure to the atmosphere and using fresh, anhydrous solvents for solutions. 2. Aliquot Reagent: Upon receiving, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material. 3. Fresh Solutions: Prepare solutions of this compound fresh for each experiment. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2][3] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation from exposure to air and moisture.[1] It should also be protected from direct sunlight.[1]
Q2: How should I handle this compound in the laboratory?
A2: this compound is a hazardous substance and should be handled in a well-ventilated area, preferably in a chemical fume hood.[1][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.
Q3: Can I store solutions of this compound?
A3: It is highly recommended to prepare solutions of this compound fresh for each use. Amines can be susceptible to degradation in solution, especially in the presence of air or moisture. If a stock solution must be prepared, use an anhydrous, degassed solvent and store it under an inert atmosphere at a low temperature for a short period. The stability in any specific solvent system should be experimentally verified.
Stability Under Different Conditions
Q4: How stable is this compound at different pH values?
Q5: What is the thermal stability of this compound?
A5: this compound has a boiling point of 83°C.[2] While some derivatives have shown high thermal stability, it is best to avoid unnecessarily high temperatures when working with the pure compound to prevent degradation and volatilization. A computational study on the related compound, propylamine, suggests that thermal decomposition can lead to products such as propene and ammonia, although this occurs at high activation energies.
Q6: Is this compound sensitive to light?
A6: Yes, safety data sheets recommend protecting this compound from direct sunlight, indicating potential photosensitivity.[1] It is good practice to store it in an amber vial or in a dark location.
Q7: What are the known incompatibilities of this compound?
A7: this compound is incompatible with strong acids, acid anhydrides, acid chlorides, and oxidizing agents.[1] Contact with these substances should be avoided as it can lead to vigorous reactions and degradation of the compound.
Data on this compound Stability
While comprehensive quantitative stability data for this compound across a wide range of conditions is not extensively published, the following table summarizes the key factors influencing its stability based on available information and chemical principles. Researchers should consider this as a guide and perform their own stability studies for critical applications.
| Condition | Effect on Stability | Recommendations |
| Temperature | Susceptible to degradation at elevated temperatures. | Store at 2-8°C. Avoid prolonged heating. |
| pH | Stability is pH-dependent. Likely less stable in strongly acidic or basic conditions. | Maintain pH in the neutral to slightly basic range if possible. Buffer choice is critical. |
| Light | Potentially sensitive to light. | Store in amber vials or in the dark. |
| Air/Oxygen | Can be oxidized. | Handle and store under an inert atmosphere (e.g., nitrogen, argon). Use degassed solvents. |
| Moisture | Hygroscopic; moisture can lead to degradation. | Store in a tightly sealed container in a dry environment. Use anhydrous solvents. |
| Incompatible Materials | Reacts with acids, acid anhydrides, acid chlorides, and oxidizing agents. | Avoid contact with these materials. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[5][6]
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
HPLC or UPLC system with a UV/DAD or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period, protected from light.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatic oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Also, expose a solution of this compound to the same thermal stress.
-
At various time points, dissolve the solid sample or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare the samples for analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or UPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
-
Use a mass spectrometer to identify the mass of the degradation products to help in structure elucidation.
-
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Propynylamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of propynylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derivatives synthesized via A³ coupling?
A1: Crude products from A³ coupling (aldehyde-alkyne-amine) reactions can contain several types of impurities.[1][2][3][4] The primary impurity is often unreacted starting materials, particularly the aldehyde and amine. Additionally, side reactions can lead to the formation of homocoupling products of the alkyne and other byproducts.[4] It is also crucial to consider catalyst residues, which may need to be removed during purification.
Q2: My this compound derivative is a basic compound. How does this affect my purification strategy, especially on silica (B1680970) gel?
A2: The basic nature of this compound derivatives can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel.[5] This can result in several issues during column chromatography, including:
-
Peak tailing: The compound elutes slowly and asymmetrically.
-
Irreversible adsorption: The compound does not elute from the column at all.
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Degradation: The acidic environment of the silica gel can cause decomposition of sensitive compounds.
To mitigate these issues, it is common practice to add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%) or ammonia, to the mobile phase.[5] Alternatively, using a different stationary phase like basic alumina (B75360) or an amine-functionalized silica gel can be effective.[6]
Troubleshooting Guides
Column Chromatography
Problem: My this compound derivative shows significant peak tailing on a silica gel column.
-
Possible Cause: Strong interaction between the basic amine and acidic silica gel.[5]
-
Solution:
Problem: My compound is not eluting from the silica gel column.
-
Possible Cause: The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the silica gel.
-
Solution:
-
Increase mobile phase polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, you can add a small percentage of methanol (B129727).
-
Use a stronger solvent system: A mixture of dichloromethane (B109758) and methanol is often effective for eluting polar, basic compounds.
-
Consider reversed-phase chromatography: For highly polar derivatives, reversed-phase chromatography on a C18 column may be a better option.[7]
-
Quantitative Data Summary for Column Chromatography:
| Stationary Phase | Mobile Phase | Purity (%) | Yield (%) | Observations |
| Silica Gel | 9:1 Hexane:Ethyl Acetate | 85 | 60 | Significant peak tailing observed. |
| Silica Gel with 0.1% Triethylamine | 9:1:0.1 Hexane:Ethyl Acetate:Triethylamine | >95 | 85 | Improved peak shape and resolution. |
| Amine-Functionalized Silica | Gradient of Hexane/Ethyl Acetate | >98 | 90 | Excellent for basic amines, minimal tailing. |
| C18 Silica | Acetonitrile/Water Gradient with 0.1% Formic Acid | >98 | 90 | Good for more polar derivatives.[7] |
Experimental Workflow for Column Chromatography Troubleshooting
Recrystallization
Problem: My this compound derivative oils out during recrystallization.
-
Possible Cause: The compound is melting before it dissolves, or the cooling process is too rapid. The chosen solvent may also be too good a solvent.
-
Solution:
-
Use a larger volume of solvent: This will ensure the compound dissolves at a lower temperature.
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Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Try a different solvent system: A solvent in which the compound has slightly lower solubility at elevated temperatures may prevent oiling out. Common solvent systems for amines include ethanol (B145695)/water, hexane/ethyl acetate, and isopropanol (B130326).[8][9]
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, or nucleation is not occurring.
-
Solution:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid.
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Add a seed crystal: If available, add a small crystal of the pure compound to the solution.
-
Reduce the volume of the solvent: Evaporate some of the solvent to increase the concentration of the compound.
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Cool to a lower temperature: Use a dry ice/acetone bath for further cooling, if the solvent's freezing point allows.[10]
-
Quantitative Data Summary for Recrystallization:
| Solvent System | Compound Solubility (Hot) | Compound Solubility (Cold) | Typical Recovery (%) |
| Ethanol/Water | High | Low | 80-95 |
| Isopropanol | Moderate | Very Low | 85-95[9] |
| Hexane/Ethyl Acetate | High | Low | 75-90 |
| Toluene | High | Moderate | 70-85 |
Logical Relationship for Recrystallization Solvent Selection
Liquid-Liquid Extraction
Problem: Poor recovery of the this compound derivative from the organic layer during basic extraction.
-
Possible Cause: The pH of the aqueous layer is not high enough to fully deprotonate the amine, keeping it in the aqueous phase as its salt.
-
Solution:
-
Check the pKa: Determine the pKa of your this compound derivative.
-
Adjust the pH: Ensure the pH of the aqueous phase is at least 2 units higher than the pKa of the amine to ensure it is in its neutral, organic-soluble form.[11][12]
-
Use a stronger base: If using a weak base like sodium bicarbonate is not effective, switch to a stronger base like sodium hydroxide.
-
Perform multiple extractions: Use smaller volumes of the organic solvent and perform the extraction multiple times to improve recovery.[13]
-
Quantitative Data Summary for pH-Based Extraction:
| Compound Type | pKa | Aqueous Phase pH for Extraction into Organic Layer | Expected Recovery (%) |
| Basic Amine | 9.0 | > 11.0 | > 95 |
| Weakly Basic Amine | 6.0 | > 8.0 | > 95 |
Chiral HPLC
Problem: Poor or no separation of enantiomers.
-
Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for the analyte, or the mobile phase composition is not optimal.
-
Solution:
-
Screen different CSPs: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for a wide range of compounds, including amines.[14][15]
-
Optimize the mobile phase:
-
Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane (B126788) mobile phase. Adding a basic additive like diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) is often necessary for good peak shape of basic analytes.[15]
-
Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) in the aqueous buffer.
-
-
Adjust the temperature: Lowering the column temperature can sometimes improve resolution.
-
Quantitative Data Summary for Chiral HPLC of a Representative this compound Derivative:
| Chiral Stationary Phase | Mobile Phase | Retention Factor (k'1) | Selectivity (α) | Resolution (Rs) |
| Chiralpak® AD-H | Hexane/Isopropanol/DEA (80:20:0.1) | 2.5 | 1.3 | 2.1 |
| Chiralcel® OD-H | Hexane/Ethanol/DEA (90:10:0.1) | 3.1 | 1.2 | 1.8 |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
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Slurry Preparation: In a beaker, suspend the silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Equilibration: Elute the packed column with at least three column volumes of the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding a more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a this compound Hydrochloride Salt
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound hydrochloride salt in a minimal amount of boiling ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal.
-
Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: pH-Optimized Liquid-Liquid Extraction of a this compound Derivative
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl) to remove any basic impurities and protonate the desired this compound, transferring it to the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated amine.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the pH is greater than 2 units above the pKa of the amine.
-
Back-Extraction: Extract the now neutral amine from the basified aqueous layer with fresh organic solvent (e.g., ethyl acetate) three times.[11]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound derivative.
Protocol 4: Chiral HPLC Method Development for a this compound Derivative
-
Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of hexane and an alcohol modifier (e.g., isopropanol or ethanol), each containing 0.1% of a basic additive (e.g., diethylamine).
-
Initial Screening: Inject the racemic sample and run an isocratic elution with each mobile phase to identify promising conditions for separation.
-
Optimization: Once partial separation is observed, fine-tune the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.
-
Quantification: Once a baseline separation is achieved, integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Liquid-liquid extraction [scioninstruments.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Propynylamine Synthesis
Welcome to the Technical Support Center for Propynylamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst deactivation during the synthesis of propargylamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing propargylamines? The most prevalent method is the A³ coupling reaction, a one-pot, three-component reaction involving an aldehyde, an alkyne, and an amine.[1] This method is favored for its high atom economy and efficiency.[1] Another common approach is the cross-dehydrogenative coupling (CDC) of amines and terminal alkynes.[2]
Q2: Which catalysts are typically used for this compound synthesis? A range of transition metal catalysts are effective, with copper-based catalysts being the most widely used due to their high efficiency, low cost, and stability.[1][3] Other metals such as gold, silver, iron, and zinc have also been successfully employed.[1][4] Catalysts can be homogeneous or heterogeneous, with heterogeneous catalysts being preferred for easier separation and recycling.[5] Examples include copper nanoparticles supported on materials like Metal-Organic Frameworks (MOFs), magnetite, or silica.[3][5]
Q3: What are the primary signs of catalyst deactivation in my reaction? The most common indicator of catalyst deactivation is a gradual or sudden loss of catalytic activity, which manifests as:
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Decreased reaction yield over subsequent runs.
-
Longer reaction times required to achieve the same conversion.
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A noticeable change in selectivity, leading to an increase in by-products.[6]
Q4: What are the main causes of catalyst deactivation? Catalyst deactivation can be broadly categorized into three types: chemical, thermal, and mechanical.[7][8][9] The specific mechanisms include:
-
Poisoning: The strong chemisorption of impurities from the reactants or solvent onto the catalyst's active sites. Common poisons include sulfur, nitrogen, and phosphorus compounds.[7][10]
-
Fouling (Coking): The physical deposition of carbonaceous materials (coke) or other residues on the catalyst surface, which blocks pores and active sites.[8][9]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal crystallites of the catalyst to agglomerate into larger particles, resulting in a loss of active surface area.[7][8]
-
Leaching: The dissolution of the active metal phase from a solid support into the reaction medium, leading to a permanent loss of catalyst.[2]
Catalyst Deactivation Mechanisms
Caption: Common pathways leading to catalyst deactivation.
Troubleshooting Guide
Issue: My reaction yield has dropped significantly after a few cycles. How do I determine if the catalyst is deactivated?
This is a common problem that points towards catalyst deactivation. Follow this workflow to diagnose the issue.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting decreased reaction yield.
Issue: My catalyst is magnetic, but its activity has decreased. Can it be regenerated?
Yes, magnetically separable catalysts (e.g., supported on CuFe₂O₄ or other iron oxides) are designed for easy recovery and potential regeneration.[2][3] Deactivation is often due to coking. A common regeneration method is calcination (see Experimental Protocols).
Issue: I am using a MOF-based catalyst and observing lower yields. What is the recommended regeneration procedure?
For Metal-Organic Framework (MOF) catalysts, regeneration often involves washing and careful drying to avoid collapsing the porous structure. A reported procedure for a copper-based MOF involved washing with dimethylformamide (DMF) and ethanol (B145695), followed by drying under vacuum at an elevated temperature (e.g., 170 °C) for several hours.[2]
Data on Catalyst Reusability
Many heterogeneous catalysts used in this compound synthesis exhibit excellent reusability. The following table summarizes the performance of various catalysts over multiple cycles as reported in the literature.
| Catalyst System | Support Material | Number of Cycles | Performance Outcome |
| CuFe₂O₄ Nanoparticles | None (Magnetic) | 10 | No apparent loss of activity observed.[2] |
| MOF-199 (Copper-based) | Metal-Organic Framework | 10 | Maintained high performance with negligible leaching.[2] |
| Copper Nanoparticles | Magnetite (Fe₃O₄) | 5 | No significant loss in catalytic activity.[3] |
| CuI | Amberlyst A-21 | Not specified | Catalyst successfully reused.[3] |
| Silver Nanocatalyst | Magnetic Nanoparticles | 10 | No considerable decrease in activity or selectivity.[11] |
| Silica-CHDA-Cu | Silica | 15 | Catalyst remained efficient.[3] |
Experimental Protocols
Protocol 1: General Test for Catalyst Activity
This protocol is for a standard A³ coupling reaction to benchmark catalyst performance.
-
Reaction Setup: To a reaction vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and the catalyst (typically 0.1-5 mol%).
-
Solvent: Add the chosen solvent (e.g., toluene, water, or solvent-free). Many modern procedures are performed under solvent-free conditions.[3][12]
-
Reaction Conditions: Stir the mixture at the specified temperature (often between 80-120 °C) for the required time (1-24 hours).[2][3]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up & Analysis: Upon completion, cool the reaction mixture. If using a heterogeneous catalyst, separate it by filtration or magnetic decantation. Analyze the crude product via GC or ¹H NMR to determine the yield. Purify the product using column chromatography.
-
Reusability Test: Wash the recovered catalyst with an appropriate solvent (e.g., ethyl acetate), dry it, and use it in a subsequent run under identical conditions to assess its activity.
Protocol 2: Regeneration of a Coked Heterogeneous Catalyst by Calcination
This procedure is suitable for thermally stable supported catalysts (e.g., on silica, alumina, or magnetite) where deactivation is due to coke or organic residue deposition.
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration (for non-magnetic supports) or by using an external magnet (for magnetic supports).
-
Washing: Wash the recovered catalyst thoroughly with a solvent like ethyl acetate (B1210297) or ethanol to remove any adsorbed organic molecules. Repeat 2-3 times.
-
Drying: Dry the catalyst in an oven at 100-120 °C for 4-6 hours to remove residual solvent.
-
Calcination: Place the dried catalyst in a ceramic crucible and heat it in a furnace with a slow airflow.
-
Slowly ramp the temperature (e.g., 5 °C/min) to the target temperature (typically 300-500 °C).[13]
-
Hold at the target temperature for 3-5 hours to ensure complete combustion of the deposited coke.
-
-
Cooling: Allow the furnace to cool down to room temperature slowly.
-
Storage: Store the regenerated catalyst in a desiccator before reuse. The catalyst's activity should be re-tested using the protocol above.
Disclaimer: Always consult the original literature for the specific catalyst you are using, as regeneration conditions can vary significantly. Thermal treatment may not be suitable for all catalysts, especially delicate structures like some MOFs.
A³ Coupling Reaction Overview
The synthesis of propargylamines is most commonly achieved via the A³ (Aldehyde-Alkyne-Amine) coupling reaction, which forms the core of this catalytic application.
Caption: The three-component A³ coupling reaction for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 5. iranarze.ir [iranarze.ir]
- 6. researchgate.net [researchgate.net]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. researchgate.net [researchgate.net]
- 12. A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Copper-Catalyzed Propargylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to byproduct formation in copper-catalyzed propargylamine (B41283) reactions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of propargylamines using copper catalysts.
Problem 1: Low Yield of the Desired Propargylamine and Presence of a Symmetrical Diyne Byproduct.
This is often indicative of Glaser-Hay homocoupling of the terminal alkyne, a common side reaction in copper-catalyzed alkyne transformations.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxygen in the reaction atmosphere | The Glaser coupling is an oxidative process. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents before use. |
| Inappropriate Copper Source or Ligand | Certain copper salts and ligands can favor the homocoupling pathway. Screen different copper(I) sources (e.g., CuI, CuBr, Cu(MeCN)4PF6). The use of sterically hindering ligands can sometimes suppress diyne formation. |
| High Reaction Temperature | Elevated temperatures can sometimes promote side reactions. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Incorrect Stoichiometry | An excess of the alkyne component can lead to a higher proportion of the homocoupling product. Try using a stoichiometric amount or a slight excess of the amine and aldehyde. |
Problem 2: Formation of Allene (B1206475) Byproducts.
The isomerization of the propargylamine product to an allene can occur under certain conditions, particularly if the amine substituents have an alpha hydrogen and a suitable zinc or copper catalyst is used.[3]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Choice | The choice of copper catalyst and any co-catalysts can influence this isomerization. If allene formation is significant, consider screening alternative copper catalysts or avoiding co-catalysts known to promote this pathway. |
| Reaction Conditions | Temperature and reaction time can play a role. Monitor the reaction progress closely by TLC or LC-MS to minimize the reaction time after the formation of the desired product. |
| Substrate Structure | The structure of the amine substrate is a key factor. If possible, consider using an amine without alpha hydrogens on its substituents. |
Problem 3: Complex Reaction Mixture with Multiple Unidentified Byproducts.
This can arise from a combination of factors, including substrate decomposition, catalyst deactivation, or competing reaction pathways.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure Reagents | Impurities in the starting materials (aldehyde, amine, or alkyne) can lead to a host of side reactions. Ensure the purity of all reagents before starting the reaction. Purification of starting materials may be necessary. |
| Incompatible Functional Groups | Certain functional groups on the substrates may not be stable under the reaction conditions. Review the compatibility of all functional groups with the chosen catalytic system. |
| Solvent Effects | The solvent can significantly influence the reaction outcome. Non-polar solvents like toluene (B28343) are often used. If experiencing issues, consider screening other anhydrous, aprotic solvents.[4] |
| Catalyst Deactivation | The copper(I) catalyst can be sensitive to air and moisture. Ensure anhydrous and anaerobic conditions are maintained throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in copper-catalyzed propargylamine synthesis, and how can I minimize it?
A1: The most frequently observed byproduct is the symmetrical 1,3-diyne, which is formed through the Glaser-Hay homocoupling of the terminal alkyne.[1][2] This is an oxidative coupling process, and its formation can be minimized by rigorously excluding oxygen from the reaction system. This can be achieved by using an inert atmosphere (nitrogen or argon) and by degassing all solvents and liquid reagents prior to use.
Q2: I am observing a byproduct with a mass corresponding to the dimerization of my alkyne. What is this, and how is it formed?
A2: This byproduct is the symmetrical 1,3-diyne, a result of the Glaser coupling side reaction. The proposed mechanism involves the formation of a copper acetylide, which then undergoes oxidative coupling.[1]
Q3: Can the choice of copper catalyst influence the formation of byproducts?
A3: Yes, the copper source (e.g., CuI, CuBr, Cu(OTf)2) and the choice of ligand can have a significant impact on the selectivity of the reaction and the formation of byproducts.[5] It is often beneficial to screen a variety of copper catalysts and ligands to find the optimal conditions for a specific set of substrates.
Q4: My reaction is not going to completion, and I see a lot of starting material left. Could this be related to byproduct formation?
A4: Yes, indirectly. If side reactions such as Glaser coupling are occurring, they consume the alkyne and catalyst, which can prevent the main reaction from proceeding to completion. Troubleshooting the side reactions by, for example, ensuring anaerobic conditions, may also improve the yield of your desired product.
Q5: Are there any other notable side reactions I should be aware of?
A5: Besides Glaser coupling, other side reactions can occur depending on the specific substrates and conditions. These can include the Conia-ene reaction, especially with certain substrates, and the formation of allenes.[3][6] In some specific cases, such as reactions involving pyridine-2-carbaldehyde derivatives, the formation of indolizines or chalcones has been observed, with the outcome being dependent on the solvent.[7]
Data Presentation
While the reviewed literature extensively reports on the yields of the desired propargylamine products under various conditions, specific quantitative data on the yields of byproducts is not consistently provided. The following table summarizes the qualitative impact of key reaction parameters on the formation of the most common byproduct, the Glaser coupling product (symmetrical diyne).
Table 1: Qualitative Influence of Reaction Parameters on Glaser Coupling Byproduct Formation
| Parameter | Impact on Diyne Formation | Rationale |
| Oxygen | Increases | Glaser coupling is an oxidative process. |
| Inert Atmosphere | Decreases | Prevents oxidation of the copper acetylide intermediate. |
| Excess Alkyne | Increases | Higher concentration of the homocoupling substrate. |
| Coordinating Solvents | Can Decrease | Solvents can stabilize the copper catalyst and may disfavor the homocoupling pathway. |
| Sterically Hindered Ligands | Can Decrease | May sterically disfavor the formation of the dimeric diyne product. |
Experimental Protocols
General Protocol for Copper-Catalyzed A³ Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add CuI (0.05 mmol).
-
Add anhydrous toluene (5 mL) to the tube.
-
Add the aldehyde (1.0 mmol), amine (1.1 mmol), and terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Diagram 1: General Mechanism of the A³ Coupling Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 4. repository.fit.edu [repository.fit.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions Involving Propynylamine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving propynylamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can pose significant safety risks. This guide provides a systematic approach to troubleshooting common issues during reactions with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Incorrect reagent stoichiometry (excess reactive agent).2. Addition rate of a reagent is too fast.3. Inadequate cooling or loss of cooling.4. Insufficient stirring leading to localized hot spots.5. Reaction scale-up without proper thermal hazard assessment. | 1. Immediately cease addition of reagents.2. Increase cooling to maximum capacity (e.g., add dry ice to cooling bath).3. If temperature continues to rise, prepare for emergency quenching (see Quenching Protocol).4. Ensure vigorous stirring.5. If the reaction is nearing the solvent's boiling point, ensure the condenser is operating efficiently and consider an emergency shutdown. |
| Unexpected Pressure Buildup | 1. Gas evolution from the reaction.2. Boiling of the solvent due to excessive temperature.3. Blocked vent or pressure relief system. | 1. Immediately stop the addition of any reagents.2. Reduce the reaction temperature by increasing cooling.3. Ensure the venting system is clear and functioning correctly.4. Prepare for emergency shutdown if pressure continues to rise. |
| Reaction Fails to Initiate, Followed by a Sudden Exotherm | 1. Low initial temperature.2. Poor quality or inhibited reagents.3. Insufficient catalyst or initiator. | 1. Carefully and slowly increase the temperature while monitoring closely.2. If initiation is still not observed, consider that a buildup of unreacted reagents may lead to a dangerous exotherm upon initiation. It may be safer to quench the reaction and restart with fresh reagents.3. Do not add a large amount of catalyst or initiator to a stalled reaction. |
| Solidification or High Viscosity of Reaction Mixture | 1. Precipitation of product or intermediates.2. Insufficient solvent.3. Polymerization side reaction. | 1. If stirring is impeded, immediately stop reagent addition.2. Attempt to add more solvent cautiously to re-dissolve solids.3. If viscosity continues to increase and cooling is inefficient, consider quenching the reaction. |
Frequently Asked Questions (FAQs)
General Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor. It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[1] It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Recommended PPE includes a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[1] A respirator with a suitable cartridge for organic vapors may be necessary depending on the scale and ventilation.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Contact with these substances can lead to vigorous exothermic reactions.
Reaction Monitoring and Control
Q4: How can I monitor the heat output of my this compound reaction?
A4: The most effective way to monitor heat output is through reaction calorimetry. This technique measures the heat flow from the reaction in real-time, providing critical data for safe scale-up. For laboratory-scale reactions without a calorimeter, closely monitoring the internal reaction temperature with a calibrated thermometer is essential.
Q5: What are the key parameters to control during an exothermic reaction with this compound?
A5: The key parameters are:
-
Temperature: Maintain a consistent and safe internal reaction temperature.
-
Addition Rate: Control the rate of addition of limiting reagents to manage the rate of heat generation.
-
Stirring: Ensure efficient and constant agitation to maintain homogenous temperature and concentration.
-
Concentration: Use an appropriate amount of solvent to help absorb and dissipate the heat generated.
Q6: What are the signs of a potential runaway reaction?
A6: A rapid and accelerating increase in temperature that is not controlled by the cooling system is the primary sign. Other indicators include a sudden increase in pressure, gas evolution, or a change in the color or viscosity of the reaction mixture.
Emergency Procedures
Q7: What should I do in the event of a small this compound spill?
A7: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated and eliminate all ignition sources.
Q8: What is the appropriate immediate response to a thermal runaway?
A8: The immediate response should be to activate the emergency cooling system, stop all reagent feeds, and alert personnel in the vicinity. If the temperature continues to rise uncontrollably, execute the emergency shutdown and quenching procedure.
Q9: When should a reaction be quenched?
A9: A reaction should be quenched if there is an uncontrolled rise in temperature or pressure, a failure of the cooling or stirring systems, or any other indication that the reaction is becoming unstable and posing a safety hazard.
Data Presentation
| Parameter | Value (Illustrative) | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | The total amount of heat released per mole of limiting reagent. |
| Maximum Temperature of Synthesis (MTSR) | 180 °C | The highest temperature the reaction mixture could reach in a runaway scenario. |
| Onset Temperature of Decomposition | > 200 °C | The temperature at which the product mixture begins to decompose exothermically. |
| Adiabatic Temperature Rise (ΔTad) | 120 °C | The theoretical temperature increase if all the heat of reaction were absorbed by the reaction mass without any cooling. |
Note: This data is for illustrative purposes only and should not be used for safety calculations. A thorough experimental safety study is required for each specific process.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed A³ Coupling Reaction
This protocol describes a typical exothermic three-component reaction to synthesize a propargylamine (B41283) derivative.
-
Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer to monitor the internal temperature, a dropping funnel for reagent addition, and a condenser.
-
Reagent Charging: To the flask, add the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), and the copper catalyst (e.g., CuI, 5 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., toluene).
-
Heating and Alkyne Addition: Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Controlled Addition: Slowly add the terminal alkyne (in this case, a derivative of this compound) (1.5 mmol) via the dropping funnel over a period of 30-60 minutes, while carefully monitoring the internal temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
Protocol 2: Illustrative Procedure for Reaction Calorimetry Study
This protocol outlines the steps for a heat flow calorimetry experiment to determine the thermal hazards of a reaction involving this compound.
-
Calorimeter Preparation: Calibrate the reaction calorimeter according to the manufacturer's instructions.
-
Reagent Preparation: Prepare stock solutions of all reactants and the catalyst in the chosen solvent.
-
Initial Charge: Charge the reactor with the initial reactants (e.g., aldehyde, secondary amine, and solvent) as in Protocol 1.
-
Equilibration: Allow the system to reach thermal equilibrium at the desired starting temperature.
-
Initiation and Dosing: Start the data acquisition. Add the catalyst, and then begin the controlled addition of the this compound derivative at a pre-determined rate.
-
Isothermal Operation: The calorimeter's control system will adjust the jacket temperature to maintain a constant internal reaction temperature (isothermal mode).
-
Data Collection: Record the heat flow, internal temperature, jacket temperature, and reagent addition data throughout the experiment.
-
Post-Reaction Analysis: After the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the end of the reaction.
-
Data Analysis: Integrate the heat flow data to determine the total heat of reaction (ΔHr). Use the data to calculate the Maximum Temperature of Synthesis (MTSR) and other safety parameters.
Mandatory Visualization
Caption: Troubleshooting workflow for an exothermic reaction.
Caption: Emergency quenching protocol for a runaway reaction.
References
Technical Support Center: Analytical Methods for Monitoring Propynylamine Reaction Progress
Welcome to the technical support center for monitoring propynylamine (also known as propargylamine) reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for common analytical techniques.
General Reaction Monitoring Workflow
The overall process for monitoring the progress of a chemical reaction, such as one involving this compound, follows a systematic workflow. This involves taking samples at specific time points, preparing them for analysis, and using an appropriate analytical technique to quantify the reactants and products.
Technical Support Center: Purification of Crude Propynylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude propynylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound include:
-
Distillation: Effective for separating volatile amines from non-volatile impurities. Azeotropic distillation may be necessary if this compound forms azeotropes with solvents like water.[1][2]
-
Column Chromatography: Widely used for removing impurities with different polarities. Special considerations are needed due to the basic nature of amines.[3][4][5]
-
Acid-Base Extraction: This technique separates the basic this compound from neutral or acidic impurities by converting it into a water-soluble salt.
-
Recrystallization: Often used to purify the hydrochloride salt of this compound, which is typically a stable, crystalline solid.[3][6]
Q2: What are the typical impurities found in crude this compound?
A2: Impurities in crude this compound depend on the synthetic route but can include unreacted starting materials (e.g., aldehydes, alkynes), catalysts, and side-products from the reaction.[3][4] For instance, in syntheses involving reductions, corresponding alcohols might be present.[3]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically determined using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile amines to identify and quantify impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity assessment.[2][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities.[2][8][9]
Q4: Is this compound stable? What are the recommended storage conditions?
A4: this compound is stable at room temperature when stored in a closed container under normal conditions.[10] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[10] For long-term storage, refrigeration (around 4°C) is recommended.[10][11]
Troubleshooting Guides
Problem 1: Low Recovery After Column Chromatography
Q: I'm losing a significant amount of my this compound product on the silica (B1680970) gel column. What is causing this and how can I fix it?
A: This is a common issue caused by the interaction between the basic amine group of this compound and the acidic silanol (B1196071) groups on the surface of the silica gel. This strong interaction can lead to irreversible adsorption and product loss.[3]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (B128534) (0.5-1%) or ammonia, to the mobile phase.[3][12] This neutralizes the acidic sites on the silica, reducing the strong adsorption of your product.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a specialized amine-functionalized silica gel column, which is designed to minimize interactions with basic compounds.[3][13]
Problem 2: Product Streaking or Tailing During Column Chromatography
Q: My product appears as a long streak or "tail" on the TLC plate and during column chromatography, leading to poor separation. What's wrong?
A: Tailing is also a result of the strong interaction between the basic amine and acidic silica gel.[3] This leads to a non-ideal equilibrium during elution, causing the compound to spread out instead of moving as a tight band.
Solutions:
-
Add a Basic Modifier: As with low recovery, adding triethylamine or another suitable base to your eluent can significantly improve the peak shape.[3][12]
-
Optimize Solvent Polarity: Ensure the mobile phase polarity is optimal. A solvent that is not polar enough will result in slow elution and tailing. Systematically test different solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane/methanol) with TLC to find the best separation and spot shape before running the column.[3][5]
Problem 3: Difficulty with Recrystallization of this compound Hydrochloride
Q: I've converted my this compound to its hydrochloride salt, but I'm struggling to get it to crystallize. What can I do?
A: Recrystallization challenges can arise from several factors, including solvent choice, saturation level, and the presence of impurities that inhibit crystal formation.
Solutions:
-
Solvent Selection: Ensure you are using an appropriate solvent system. Often, a polar solvent in which the salt is soluble when hot but insoluble when cold is needed. Examples include ethanol (B145695) or isopropanol.[6] Sometimes, a co-solvent system (e.g., adding a non-polar solvent like diethyl ether or hexane to a solution in a more polar solvent) can induce precipitation.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Concentrate the Solution: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[6]
-
Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice bath to maximize the yield of crystals.[3]
Data Presentation
Table 1: Comparison of Purification Techniques for Propargylamines
| Purification Method | Typical Purity Achieved | Key Advantages | Common Challenges | Reference(s) |
|---|---|---|---|---|
| Distillation | >97% | Effective for large quantities; removes non-volatile impurities. | Potential for thermal decomposition; azeotrope formation. | [6],[1] |
| Column Chromatography | Variable (often >95%) | High resolution for complex mixtures. | Product loss/tailing with basic amines on silica. | [3],[4] |
| Recrystallization (as HCl salt) | >99% | Yields high-purity crystalline solid; removes soluble impurities. | Requires conversion to salt; potential for low yield. | [3],[6] |
| Solid-Phase Extraction (SPE) | ~89% (for library synthesis) | Rapid purification; suitable for parallel synthesis. | May not provide the highest purity for single compounds. |[14] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using silica gel chromatography with a modified mobile phase.
-
TLC Analysis: First, determine the optimal mobile phase using TLC. Test various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). To prevent tailing, add 0.5-1% triethylamine to the solvent system. The ideal system should give your product an Rf value of approximately 0.2-0.4.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a layer of sand to the top of the silica to prevent disturbance.[15][16]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.[3]
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent according to your TLC analysis (gradient elution).[3]
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This protocol is effective for obtaining high-purity, solid this compound hydrochloride.
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or isopropanol. Slowly, and with stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic (test with pH paper). The this compound hydrochloride salt should precipitate.[3]
-
Initial Isolation: Collect the crude salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove residual impurities.[3]
-
Recrystallization:
-
Transfer the crude salt to an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol, isopropanol) and heat the mixture gently until the solid completely dissolves.[6]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
-
Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.[3]
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. US2691624A - Azeotropic distillation of propyl amines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]
- 7. Propylamine | High-Purity Reagent for Research [benchchem.com]
- 8. Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Propynylamine hydrochloride(15430-52-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 11. 炔丙基胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. sciforum.net [sciforum.net]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Propynylamine Reaction Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on propynylamine (also known as propargylamine) reaction selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, focusing on how temperature and other reaction conditions can influence selectivity and yield.
Q1: My A³ coupling reaction to synthesize a propargylamine (B41283) is giving a low yield. How can temperature be the cause?
A: Low yield in an A³ coupling reaction (a one-pot reaction of an aldehyde, an amine, and an alkyne) can often be traced back to suboptimal temperature.
-
Potential Cause 1: Insufficient Temperature: Many A³ coupling reactions require a specific activation energy to proceed efficiently. Room temperature may not be sufficient for less reactive substrates. For example, some catalyst systems require temperatures of 70°C, 80°C, or even higher to achieve good yields.[1][2]
-
Troubleshooting Steps:
-
Review the Literature: Check for established protocols for your specific substrates and catalyst system. The optimal temperature is often dependent on the catalyst (e.g., Copper, Gold, Silver, Zinc) and solvent used.[3][4]
-
Incremental Increase: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid chromatography–mass spectrometry (LC-MS) to find the optimal point where starting material is consumed without significant byproduct formation.
-
Consider Solvent Choice: The boiling point of your solvent limits the accessible temperature range. If higher temperatures are needed, you may need to switch to a higher-boiling solvent or consider solvent-free conditions, which often require elevated temperatures (e.g., 80°C).[1][5]
-
Q2: I am observing significant byproduct formation in my propargylamine synthesis. How can I improve selectivity by adjusting the temperature?
A: Byproduct formation is a classic selectivity problem. Temperature plays a crucial role in controlling which reaction pathway is favored.
-
Potential Cause: High Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to decomposition of starting materials, reagents, or the desired product.[6] It can also provide enough energy to overcome the activation barrier for undesired side reactions.
-
Troubleshooting Steps:
-
Lower the Temperature: If you are running the reaction at elevated temperatures and observing multiple products, try lowering the temperature. Even if the reaction is slower, the selectivity for the desired product may increase significantly.
-
Screen Catalysts: Some catalysts are more selective at lower temperatures. For example, certain copper(I)-based catalysts can facilitate A³ couplings at room temperature, minimizing temperature-induced side reactions.[7][8]
-
Check for Competing Reactions: Be aware of potential side reactions. For instance, in some cases, the aldehyde and amine can form an aminal, or the alkyne can undergo self-coupling (e.g., Glaser coupling) at elevated temperatures. Optimizing the temperature can help favor the desired three-component coupling.
-
Q3: I am trying to perform a subsequent reaction on a propargylamine, but I am getting a mixture of products (e.g., cyclization vs. isomerization). How critical is temperature for controlling this selectivity?
A: For versatile molecules like propargylamines, temperature, in conjunction with the catalytic system, is a critical switch for reaction pathways. A prime example is the selective transformation of propargylamines into either quinolines or 1-azadienes.[9]
-
Palladium-Catalyzed Cyclization: In the presence of a palladium catalyst like Pd(OAc)₂, propargylamines can undergo cyclization to form quinolines. This reaction is typically performed at a specific elevated temperature (e.g., 80°C in toluene).[9] Deviating from this temperature could lead to incomplete reaction or side products.
-
Base-Promoted Isomerization: The same propargylamine, when treated with a base like tetrabutylammonium (B224687) acetate (B1210297) (Bu₄NOAc) in a different solvent (e.g., CH₃CN) at 80°C, can isomerize to form a 1-azadiene instead.[9]
-
Troubleshooting for Selectivity:
-
Strict Temperature Control: Maintain a stable and accurate reaction temperature. Use a calibrated thermometer and a reliable heating system.[10]
-
Verify Catalyst/Reagent: Ensure you are using the correct catalyst or reagent for the desired transformation. The selectivity between cyclization and isomerization is dictated by the choice between a palladium catalyst and a base.[9]
-
Solvent Matters: The solvent can dramatically influence which pathway is favored. Ensure you are using the solvent specified in the protocol for your desired outcome.
-
Data Presentation: Temperature Effects on A³ Coupling
The following table summarizes data from various studies on the A³ coupling reaction, illustrating how reaction conditions, particularly temperature, affect the outcome.
| Catalyst System | Aldehyde | Amine | Alkyne | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu/ZnO/Al₂O₃ | 4-Nitrobenzaldehyde | Piperidine | Phenylacetylene | Solvent-free | 80 | High | [1] |
| CuNPs/TiO₂ | Various Aldehydes | Various Amines | Various Alkynes | Solvent-free | 70 | Moderate to Excellent | [1] |
| CuO/Fe₂O₃ | Cyclohexanone | Morpholine | Phenylpropiolic Acid | Solvent-free | 110 | Good | [1] |
| Gold(III) Salen | Various Aldehydes | Various Amines | Various Alkynes | Water | 40 | Excellent | [7] |
| AgI | Various Aldehydes | Various Amines | Various Alkynes | Water | 100 | Moderate to High | [3] |
| CuCl₂ | Furfural | Piperidine | Phenylacetylene | Solvent-free | 80 | 97 | [2] |
| CuBr / (R)-quinap | Various Aldehydes | Secondary Amines | Various Alkynes | Toluene (B28343) | Room Temp. | up to 99 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of a Cu-Catalyzed A³ Coupling
This protocol provides a framework for optimizing the temperature for the synthesis of a propargylamine.
-
Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and condenser, add the aldehyde (1.0 mmol), the amine (1.2 mmol), the terminal alkyne (1.5 mmol), and the copper catalyst (e.g., 5 mol% CuI).
-
Solvent Addition: Add the chosen solvent (e.g., 5 mL of Toluene or Acetonitrile).
-
Initial Temperature: Begin the reaction at a baseline temperature, for example, 30°C.
-
Monitoring: Stir the reaction mixture and monitor its progress every hour using TLC, staining with an appropriate agent (e.g., potassium permanganate).
-
Temperature Increase: If little to no product formation is observed after 2-3 hours, increase the temperature by 20°C.
-
Repeat Monitoring: Continue to monitor the reaction. Note the temperature at which product formation becomes efficient and where byproduct spots on the TLC plate begin to appear.
-
Optimization: The optimal temperature is the one that provides the highest conversion to the desired product in a reasonable timeframe with minimal byproduct formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, filter the catalyst if heterogeneous, and perform a standard aqueous work-up followed by purification (e.g., column chromatography).
Protocol 2: Selective Palladium-Catalyzed Cyclization of Propargylamine to Quinolines[9]
-
Setup: In a reaction tube, dissolve the propargylamine (0.1 mmol) in toluene (2.0 mL).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%) to the solution.
-
Heating: Seal the tube and place it in a preheated oil bath at 80°C.
-
Reaction Time: Stir the reaction for 12 hours.
-
Monitoring: Allow the reaction to cool and check for completion by TLC or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture and purify the crude product via flash column chromatography to obtain the functionalized quinoline.
Visualizations
The following diagrams illustrate key workflows and logical relationships in managing this compound reaction selectivity.
Caption: Workflow for optimizing reaction temperature in propargylamine synthesis.
Caption: Troubleshooting flowchart for poor reaction selectivity.
Caption: Condition-dependent selective transformation of propargylamines.[9]
References
- 1. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. phytojournal.com [phytojournal.com]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 8. Enantioselective, Copper(I)-Catalyzed Three-Component Reaction for the Preparation of Propargylamines [organic-chemistry.org]
- 9. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Propynylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the work-up procedures of propynylamine reactions. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimentation and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a this compound synthesis, such as an A³ coupling reaction?
A1: The most common quenching agent for A³ coupling reactions is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1] This is added to the reaction mixture after it has cooled to room temperature.[1] Alternatively, for reactions involving certain oxidizing agents like tert-butyl hydroperoxide (TBHP), a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is used to quench the reaction.[1]
Q2: Which organic solvent is most suitable for extracting my this compound product?
A2: Ethyl acetate (B1210297) is the most frequently recommended solvent for extracting this compound products from the aqueous layer after quenching.[1] Typically, the extraction is performed multiple times (e.g., 3 x 15 mL) to ensure a good recovery of the product.[1]
Q3: My crude product contains several impurities. What is the best method for purification?
A3: Flash column chromatography on silica (B1680970) gel is the standard and most effective method for purifying this compound derivatives.[1] A common eluent system is a mixture of hexane (B92381) and ethyl acetate.[1] The polarity of the eluent can be adjusted based on the polarity of your specific product, which can be determined by thin-layer chromatography (TLC).
Q4: How can I monitor the progress of my this compound reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and rapid method to monitor the reaction's progress.[2][3] By spotting the reaction mixture, the starting materials, and a co-spot on a TLC plate, you can visually track the consumption of the reactants and the formation of the product.[2][4] This helps in determining the optimal reaction time and preventing the formation of degradation products.[5]
Q5: What are some common side products in this compound reactions, and how can I minimize them?
A5: Common side reactions include di-propargylation, especially when using primary amines, and propargyl-allenyl tautomerization.[5] To avoid di-propargylation, a larger excess of the amine relative to the propargyl halide can be used.[5] Minimizing propargyl-allenyl tautomerization can be achieved by carefully controlling the reaction conditions, as this rearrangement can lead to a mixture of products.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure it has gone to completion. Gentle heating may be required for some reactions.[5] |
| Inactive catalyst. | For copper-catalyzed reactions, ensure the use of a stable Cu(I) source or add a reducing agent like sodium ascorbate (B8700270) to regenerate the Cu(I) catalyst from any oxidized Cu(II).[5] | |
| Poor quality of reagents. | Use pure and anhydrous reagents and solvents, as moisture can deactivate catalysts and reagents.[5] | |
| Multiple Products Observed on TLC | Di-propargylation of primary amine. | Use a larger excess of the primary amine relative to the propargylating agent.[5] |
| Propargyl-allenyl tautomerization. | Optimize reaction conditions (temperature, reaction time) to minimize this side reaction.[5] | |
| Difficulty in Isolating the Product | Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product is water-soluble. | If the product has high polarity, continuous liquid-liquid extraction might be necessary. | |
| Streaking on TLC Plate | The compound is highly polar. | Use a more polar solvent system for TLC analysis. Adding a small amount of methanol (B129727) or acetic acid to the eluent can help.[2] |
| Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[2] |
Experimental Protocols
General Work-up Procedure for a Copper-Catalyzed A³ Coupling Reaction
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.[1]
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.[1]
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).[1]
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).[1]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).[1]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the pure propargylamine.[1]
Work-up Procedure for Direct Alkynylation of Amines with TBHP as Oxidant
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.[1]
-
Quenching: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (5 mL).[1]
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).[1]
-
Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.[1]
-
Concentration: Filter and concentrate the organic layer in vacuo.[1]
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the this compound.[1]
Visualizations
Caption: A typical experimental workflow for the work-up and purification of this compound reactions.
Caption: A logical decision tree for troubleshooting low product yield in this compound synthesis.
References
Validation & Comparative
Propargylamine in Click Chemistry: A Comparative Guide to Terminal Alkynes
In the landscape of bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for forging stable triazole linkages.[1] Central to this reaction is the choice of the terminal alkyne. This guide provides a detailed comparison of propargylamine (B41283) with other commonly employed terminal alkynes, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal reagent for their specific applications.
Propargylamine stands out as a versatile building block due to the presence of both a reactive terminal alkyne and a primary amine, which can be further functionalized.[2] However, its performance in the CuAAC reaction relative to other terminal alkynes is a critical consideration for experimental design. This guide objectively compares the performance of propargylamine and its derivatives with other classes of terminal alkynes, supported by experimental data and detailed protocols.
Quantitative Performance Comparison of Terminal Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC reactions can vary significantly based on their chemical structure. The following table summarizes the relative performance of various terminal alkynes, including propargyl derivatives, under bioconjugative and preparative organic conditions. The data is primarily based on studies monitoring the time to reach 50% and 90% reaction completion.
| Alkyne Class | Example Compound | Time to 50% Completion (min) | Time to 90% Completion (min) | Relative Reactivity |
| Propargylamines | N,N-dimethylpropargylamine | ~5 | ~15 | Reasonably Fast |
| N,N-diethylpropargylamine | ~6 | ~18 | Reasonably Fast | |
| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 | Reasonably Fast | |
| Propargyl Ethers | Propargyl-O-R | - | - | Fast |
| Propargyl Amides | Propargyl-NH-CO-R | - | - | Reasonably Fast |
| Propargyl Alcohol | Propargyl alcohol | - | - | Reasonably Fast |
| Propiolamides | N-phenylpropiolamide | < 5 | < 10 | Fastest |
| Aromatic Alkynes | Phenylacetylene | - | - | Slower |
| Aliphatic Alkynes | 1-Octyne | - | - | Slower |
Note: The data for propargylamines is extrapolated from a study by Hein, et al. on the relative performance of N,N-dialkylpropargylamines in copper-catalyzed azide-alkyne cycloaddition.[2] The terms "Fast," "Reasonably Fast," and "Slower" are qualitative summaries from the cited literature.[3] Propiolamides are generally the most reactive, while aromatic and aliphatic alkynes are typically slower than propargyl derivatives.[2]
Experimental Protocols
Successful implementation of CuAAC reactions requires meticulous experimental execution. Below is a detailed, general protocol that can be adapted for various terminal alkynes, including propargylamine, propargyl alcohol, and phenylacetylene.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between a terminal alkyne and an organic azide (B81097) in solution.
Materials:
-
Terminal Alkyne (e.g., Propargylamine, Propargyl Alcohol, Phenylacetylene) (1.0 equivalent)
-
Organic Azide (1.0-1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (B8700270) (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of water and t-butanol, DMSO, DMF)
-
Optional: Ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1-5 mol%)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh for each experiment.
-
Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
If using a ligand, prepare a 10-50 mM solution of the ligand in a suitable solvent (e.g., DMSO/t-butanol).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the terminal alkyne and the organic azide in the chosen solvent system.
-
If using a ligand, add the ligand solution to the reaction mixture.
-
-
Initiation of the Reaction:
-
Add the CuSO₄·5H₂O solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A color change may be observed.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can vary from minutes to hours depending on the reactivity of the substrates.
-
Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction or chromatography, to isolate the desired triazole product.
-
Considerations for Specific Alkynes:
-
Propargylamine: Due to its basic nature, ensure the reaction pH is suitable, especially when working with pH-sensitive substrates.
-
Propargyl Alcohol: Generally considered a reliable and reactive substrate in CuAAC.[2]
-
Phenylacetylene: Tends to be less reactive than propargyl derivatives and may require longer reaction times or slightly elevated temperatures to achieve high yields.[2]
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the general experimental workflow and the logical relationships in the comparative analysis of terminal alkynes in click chemistry.
Caption: A generalized workflow for a solution-phase CuAAC reaction.
Caption: Logical relationships in the comparative analysis of terminal alkynes.
References
A Comparative Spectroscopic Analysis for the Characterization of Propynylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of propynylamine, a valuable building block in organic synthesis and drug discovery. By examining its characteristic spectral features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can effectively differentiate it from structurally similar primary amines. This guide will objectively compare the spectroscopic data of this compound with propylamine (B44156), a saturated counterpart, and provide the fundamental experimental protocols for these analyses.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and propylamine, highlighting the distinguishing features arising from their structural differences.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (HC≡CCH₂NH₂) | Propylamine (CH₃CH₂CH₂NH₂) | Key Differences |
| ≡C-H Stretch | ~3300 cm⁻¹ (strong, sharp) | Absent | Presence of a sharp peak indicates the terminal alkyne C-H bond in this compound. |
| C≡C Stretch | ~2120 cm⁻¹ (weak to medium) | Absent | A weak but distinct peak confirming the carbon-carbon triple bond in this compound. |
| N-H Stretch | ~3300-3400 cm⁻¹ (two bands, medium) | ~3300-3400 cm⁻¹ (two bands, medium)[1] | The N-H stretching bands can overlap with the ≡C-H stretch in this compound, but the latter is typically sharper.[1] |
| C-H Stretch (sp³) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹[1] | Both molecules exhibit characteristic alkane C-H stretches.[1] |
| N-H Bend | ~1600 cm⁻¹ | ~1600 cm⁻¹[1] | Similar bending vibrations for the primary amine group.[1] |
| C-N Stretch | ~1050-1250 cm⁻¹ | ~1050-1250 cm⁻¹[1] | Similar stretching vibrations for the carbon-nitrogen bond.[1] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Typical shifts in CDCl₃)
| Proton Environment | This compound (HC≡CCH₂NH₂) | Propylamine (CH₃CH₂CH₂NH₂) | Key Differences |
| HC≡ | ~2.2-2.4 ppm (triplet) | Absent | A distinct triplet in this region is a clear indicator of the acetylenic proton in this compound. |
| ≡CCH₂ | ~3.4-3.6 ppm (doublet) | Absent | The methylene (B1212753) group adjacent to the alkyne is significantly deshielded. |
| NH₂ | Variable (broad singlet) | Variable (broad singlet) | The chemical shift of the amine protons is concentration and solvent dependent for both compounds. |
| CH₃CH₂ | Absent | ~0.9 ppm (triplet) | The terminal methyl group in propylamine gives a characteristic triplet. |
| CH₃CH₂CH₂ | Absent | ~1.5 ppm (sextet) | The central methylene group in propylamine shows a complex splitting pattern. |
| CH₂NH₂ | Absent | ~2.7 ppm (triplet) | The methylene group attached to the amine in propylamine is found at a higher field compared to the one in this compound. |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Typical shifts in CDCl₃)
| Carbon Environment | This compound (HC≡CCH₂NH₂) | Propylamine (CH₃CH₂CH₂NH₂) | Key Differences |
| HC≡ | ~70-75 ppm | Absent | The sp-hybridized carbon bonded to the proton appears in this characteristic downfield region. |
| ≡C CH₂ | ~80-85 ppm | Absent | The quaternary sp-hybridized carbon is also found in a distinct downfield region. |
| CH₂ NH₂ | ~30-35 ppm | ~45 ppm[2] | The sp³ carbon attached to the nitrogen is present in both, but at a different chemical shift. |
| CH₃ CH₂ | Absent | ~11 ppm[2] | The methyl carbon of propylamine is found at a very high field. |
| CH₃CH₂ CH₂ | Absent | ~26 ppm[2] | The central methylene carbon of propylamine. |
Table 4: Mass Spectrometry (MS) Data
| Ion | This compound (HC≡CCH₂NH₂) | Propylamine (CH₃CH₂CH₂NH₂) | Key Differences |
| Molecular Ion (M⁺) | m/z 55 | m/z 59[3] | The molecular ion peak directly reflects the difference in molecular weight due to the triple bond. |
| Base Peak | m/z 54 ([M-H]⁺) or m/z 39 ([C₃H₃]⁺) | m/z 30 ([CH₂NH₂]⁺)[3] | The fragmentation patterns are significantly different. This compound favors loss of a hydrogen or cleavage to form the stable propargyl cation, while propylamine undergoes characteristic alpha-cleavage. |
| Other Fragments | m/z 28 ([H₂CNH₂]⁺) | m/z 29 ([CH₃CH₂]⁺), m/z 44 ([CH₃CH₂NH]⁺) | The fragmentation of propylamine leads to characteristic alkyl and aminoalkyl fragments. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the alkyne and amine groups.
Methodology:
-
Sample Preparation: For liquid samples like this compound and propylamine, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's sample compartment.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
-
Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups, as detailed in Table 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule, including the connectivity and chemical environment of the protons and carbon atoms.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of the amine sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[4]
-
A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added (often already present in the solvent).[4]
-
The solution is transferred to an NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is used.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio. The chemical shifts, integration, and splitting patterns (multiplicity) of the signals are recorded.
-
¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
-
Analysis: The chemical shifts (δ) in parts per million (ppm) are referenced to TMS (0 ppm).[4] The spectra are interpreted based on the data presented in Tables 2 and 3.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds like this compound.
-
Ionization: Electron Ionization (EI) is a common method for such molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
-
Analysis: The spectrum is analyzed to identify the molecular ion peak (M⁺) and the fragmentation pattern. The base peak is the most intense peak in the spectrum.[3] The fragmentation data is compared with known patterns, as shown in Table 4.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Analytical Methods for Determining Propynylamine Purity
For Researchers, Scientists, and Drug Development Professionals
Propynylamine, a valuable building block in pharmaceutical synthesis, demands rigorous purity assessment to ensure the quality, safety, and efficacy of final drug products. This guide provides an objective comparison of validated analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols. The primary techniques discussed include Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method for this compound purity assessment depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance parameters of the compared analytical methods.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a stationary and a mobile liquid phase. | Separation based on differential migration in an electric field. | Intrinsic quantitative signal response of nuclei in a magnetic field. |
| Derivatization | Often required for primary amines to improve peak shape and volatility. | May be required for UV detection if the analyte lacks a strong chromophore. | Generally not required. | Not required. |
| Limit of Detection (LOD) | Typically in the low ppm range. | Dependent on chromophore; can range from low ppm to ppb with derivatization. | Can reach low ppb levels, especially with concentration techniques. | Generally in the low mg to high µg range. |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ppm range. | Dependent on chromophore; can range from mid-ppm to ppb with derivatization. | Can reach mid-ppb levels. | Typically in the mg range. |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 | Not applicable in the same way; linearity of detector response is inherent. |
| Precision (%RSD) | < 2% | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% | 99-101% |
| Throughput | High | High | Moderate to High | Low to Moderate |
| Strengths | Robust, high resolution for volatile compounds. | Versatile, wide range of stationary phases. | High separation efficiency, low sample and reagent consumption. | Primary analytical method, no need for a specific reference standard of the analyte. |
| Limitations | Derivatization can be time-consuming and introduce errors. | This compound lacks a strong native chromophore. | Lower concentration sensitivity than HPLC for some analytes, reproducibility can be a challenge. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Due to the polar nature of the primary amine group in this compound, derivatization is highly recommended to improve peak shape and prevent tailing on common GC columns.[1] Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common approach.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column suitable for amine analysis (e.g., a base-deactivated column).[1]
Reagents:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
High-purity helium or nitrogen as carrier gas
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of anhydrous dichloromethane.
-
Add 100 µL of TFAA to the solution.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate (B1210297) for GC analysis.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: 50°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (splitless mode)
Data Analysis: The purity of this compound is determined by calculating the area percentage of the derivatized this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This compound lacks a strong UV chromophore, which can limit the sensitivity of this method. Derivatization with a UV-active agent can be employed to enhance detection. Alternatively, a low wavelength (e.g., < 210 nm) can be used for detection of the underivatized amine, though this may result in higher baseline noise.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column.
Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to the desired concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Data Analysis: Purity is calculated as the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and reagent volumes.[2] It is well-suited for the analysis of small, charged molecules like protonated this compound.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary.
Reagents:
-
This compound sample
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 2.5)
-
High-purity water
Sample Preparation:
-
Dissolve the this compound sample in the running buffer to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector)
-
Running Buffer: 50 mM sodium phosphate, pH 2.5
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: UV at 200 nm
Data Analysis: The purity is determined by the corrected peak area percentage of the this compound peak relative to the total corrected peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] Purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
Deuterated solvent (e.g., D₂O, DMSO-d₆) in which both the sample and internal standard are soluble.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of the certified internal standard into the same NMR tube. The amount should be chosen to give signal integrals comparable to the analyte signals.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Gently mix to ensure complete dissolution.
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure complete signal relaxation.
Data Analysis: The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Mandatory Visualizations
Figure 1. General workflow for analytical method validation.
Figure 2. Logical flow for selecting a suitable analytical method.
References
- 1. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rssl.com [rssl.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to Catalysts for Propynylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Propynylamine and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds, including treatments for neurodegenerative diseases like Parkinson's.[1][2][3] The efficient synthesis of these compounds is therefore of paramount importance. The most common and atom-economical method for synthesizing propargylamines is the one-pot, three-component A³ (aldehyde, alkyne, and amine) coupling reaction.[4][5] The success of this reaction hinges on the choice of catalyst, with a wide array of metal-based systems having been developed and investigated.
This guide provides an objective comparison of the performance of various catalysts for this compound synthesis, supported by experimental data from the literature. It aims to assist researchers in selecting the most suitable catalytic system for their specific needs, considering factors such as yield, reaction conditions, catalyst reusability, and substrate scope.
Comparative Performance of Catalysts
The A³ coupling reaction is catalyzed by a variety of transition metals, with copper, gold, and palladium being the most extensively studied.[5] Other metals such as iron, zinc, and silver have also been effectively employed.[5][6] The choice of catalyst significantly influences the reaction's efficiency, selectivity, and the conditions required. The following table summarizes the performance of representative catalysts from different metal groups.
| Catalyst System | Aldehyde | Amine | Alkyne | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Solvent | Reference |
| CuBr | Benzaldehyde | Piperidine | Phenylacetylene | RT | 12 | 95 | 5 | Toluene (B28343) | [Angew. Chem. Int. Ed., 2002, 41, 2535-2538][7] |
| Cu/C | Furfural | Piperidine | Phenylacetylene | 110 | 0.25 | 99 | - | Solvent-free | [ResearchGate Article][8][9] |
| Cu@MOF-5-C | Benzaldehyde | Piperidine | Phenylacetylene | 100 | 1 | 96 | - | Toluene | [Elsevier B.V., 2016][10] |
| HAuCl₄·3H₂O | Benzaldehyde | Morpholine | Phenylacetylene | 80 | 0.5 | 98 | 2 | Toluene | [MDPI, 2020][11] |
| Gold Nanoparticles on ZnO | Benzaldehyde | Piperidine | Phenylacetylene | RT | 0.5 | 95 | - | - | [Chem. Commun. (Camb.), 2013, 49(17), 1732-4][12] |
| Pd-Cu Nanowires | Benzaldehyde | Piperidine | Phenylacetylene | 110 | 0.17 | 98 | - | Solvent-free | [ResearchGate Request PDF][13] |
| Fe₃O₄@CS/DAR-AuCl₃ | Benzaldehyde | Piperidine | Phenylacetylene | RT | 3 | 92 | - | Water | [PDF][14] |
| Zn(OTf)₂ | Benzaldehyde | Piperidine | Phenylacetylene | 100 | 2 | 94 | 5 | Solvent-free | [Synlett, 2016, 27, 2209-2212][6][15] |
| AgI | Benzaldehyde | Piperidine | Phenylacetylene | 80 | 12 | 95 | 5 | Water | [Org. Lett., 2003, 5, 4473-4475][6] |
| Ni/Cu/Fe Nanocatalyst | Benzaldehyde | Piperidine | Phenylacetylene | 100 | 2 | 95 | - | Toluene | [ResearchGate][16] |
Note: This table presents a selection of data for comparison. Yields and reaction conditions can vary depending on the specific substrates and catalyst preparation methods. "RT" denotes room temperature.
In-Depth Catalyst Comparison
Copper-Based Catalysts: Copper catalysts are the most frequently used for propargylamine (B41283) synthesis due to their high efficiency, stability, and low cost.[5][15] Both homogeneous and heterogeneous copper catalysts have been developed. Simple copper salts like CuBr are effective, often requiring mild conditions.[7] Heterogeneous copper catalysts, such as copper nanoparticles supported on carbon (Cu/C) or metal-organic frameworks (Cu@MOF-5-C), offer the advantage of easy separation and reusability.[8][10] For instance, a biomass-derived Cu/C catalyst has demonstrated excellent performance in solvent-free conditions, achieving high yields in very short reaction times.[8][9]
Gold-Based Catalysts: Gold catalysts have emerged as powerful tools for A³ coupling reactions, often exhibiting high activity and selectivity.[6] Homogeneous gold catalysts, like HAuCl₄·3H₂O, can effectively catalyze the reaction, even when starting from benzyl (B1604629) alcohols which are oxidized in situ to the corresponding aldehydes.[11] Gold nanoparticles, particularly when supported on materials like ZnO, can facilitate the reaction under ambient, light-induced (plasmon-mediated) conditions, offering a green chemistry approach.[12]
Palladium-Based Catalysts: Palladium catalysts, often in combination with copper, are also highly effective for propargylamine synthesis.[13] Heterogeneous Pd-Cu nanowires have been shown to be robust catalysts that can be easily recovered and reused multiple times without a significant loss of activity.[8][13] These systems are particularly efficient under solvent-free conditions at elevated temperatures.[9]
Other Metal-Based Catalysts: Iron, zinc, and silver catalysts provide viable alternatives, often with the benefit of being more earth-abundant and less toxic.[5][6] For example, zinc triflate (Zn(OTf)₂) is an effective catalyst for solvent-free A³ coupling.[6][15] Magnetic nanocatalysts, such as those incorporating iron oxides, allow for easy magnetic separation and recycling.[14]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for key catalysts.
1. Copper-Catalyzed A³ Coupling (Homogeneous)
-
Catalyst: Copper(I) Bromide (CuBr)
-
Procedure: To a solution of the aldehyde (1.0 mmol) and amine (1.1 mmol) in toluene (5 mL) is added the terminal alkyne (1.2 mmol) and CuBr (0.05 mmol, 5 mol%). The reaction mixture is stirred at room temperature for the time indicated in the comparative table. Upon completion (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel. (Adapted from Angew. Chem. Int. Ed., 2002, 41, 2535-2538)[7]
2. Gold-Catalyzed A³ Coupling (Homogeneous)
-
Catalyst: HAuCl₄·3H₂O
-
Procedure: In a reaction vessel, the aldehyde (0.5 mmol), amine (0.55 mmol), and alkyne (0.6 mmol) are dissolved in toluene (0.5 mL). HAuCl₄·3H₂O (0.01 mmol, 2 mol%) is then added. The mixture is stirred at 80 °C for the specified duration. After the reaction is complete, the solvent is evaporated, and the residue is purified by flash column chromatography to afford the desired propargylamine. (Adapted from MDPI, 2020)[11]
3. Palladium-Copper Catalyzed A³ Coupling (Heterogeneous)
-
Catalyst: Pd-Cu Nanowires
-
Procedure: A mixture of the aldehyde (1.0 mmol), amine (1.2 mmol), alkyne (1.5 mmol), and the Pd-Cu nanowire catalyst is heated at 110 °C under solvent-free conditions for the required time. After completion of the reaction, the mixture is cooled to room temperature, and the catalyst is separated by centrifugation or filtration. The supernatant is then purified by column chromatography to yield the product. The recovered catalyst can be washed, dried, and reused for subsequent reactions. (Adapted from ResearchGate Request PDF)[13]
Visualizing the Process
To better understand the experimental and mechanistic aspects of this compound synthesis, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Plausible catalytic cycle for the A³ coupling reaction.[4][17]
Conclusion
The synthesis of propynylamines via the A³ coupling reaction is a highly versatile and efficient process, with the choice of catalyst being a critical parameter for optimization. Copper-based catalysts offer a cost-effective and highly active option, suitable for a wide range of applications. Gold and palladium catalysts, while more expensive, can provide exceptional activity and unique reactivity, including the possibility of milder reaction conditions. The development of heterogeneous and reusable catalysts is a significant advancement, aligning with the principles of green chemistry by simplifying product purification and reducing waste. This guide provides a comparative overview to aid researchers in navigating the diverse landscape of catalytic systems for this compound synthesis, ultimately facilitating the development of efficient and sustainable synthetic routes to valuable molecules.
References
- 1. Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review [ouci.dntb.gov.ua]
- 2. A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 7. Enantioselective Synthesis of Propargylamines by Copper-Catalyzed Addition of Alkynes to Enamines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iranarze.ir [iranarze.ir]
- 11. Unconventional Gold-Catalyzed One-Pot/Multicomponent Synthesis of Propargylamines Starting from Benzyl Alcohols [mdpi.com]
- 12. Rapid one-pot propargylamine synthesis by plasmon mediated catalysis with gold nanoparticles on ZnO under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
Propynylamine Derivatives: A Comparative Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Propynylamine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of their performance against other compounds in key therapeutic areas, supported by experimental data and detailed protocols.
Inhibitory Activity against Monoamine Oxidase (MAO)
This compound derivatives are potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, an enzyme implicated in the degradation of dopamine (B1211576) and the pathogenesis of neurodegenerative diseases like Parkinson's disease.
Comparative Inhibitory Potency (IC50 values)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various this compound derivatives against MAO-A and MAO-B, compared to standard inhibitors. Lower IC50 values indicate greater potency.
| Compound Class | Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| This compound Derivatives | 4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol | hMAO-B | 3.95 | Selegiline (B1681611) | hMAO-B | 0.03298 |
| 4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol | hMAO-A | ~10 | ||||
| N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamine lead | hMAO-B | 3.54 | ||||
| Pargyline | MAO-B | ~1-2 | ||||
| Other MAO Inhibitors | Rasagiline | hMAO-B | 0.0154 | |||
| Safinamide | MAO-B | 0.01-0.1 | ||||
| Clorgiline | hMAO-B | 8.85 |
hMAO-A: human Monoamine Oxidase A, hMAO-B: human Monoamine Oxidase B
Experimental Protocol: MAO-B Inhibition Assay
The inhibitory activity of compounds against MAO-B is typically determined using a fluorometric assay.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., tyramine) by MAO-B. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be quantified.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds, a positive control inhibitor (e.g., selegiline), and MAO-B enzyme in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the test compounds at various concentrations. Include wells for a positive control and a vehicle control (e.g., DMSO in assay buffer).
-
Enzyme Addition and Pre-incubation: Add the MAO-B enzyme solution to all wells except the blank. Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate working solution containing the MAO-B substrate, HRP, and the fluorescent probe to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for Amplex Red) over time using a microplate reader.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2][3][4]
Signaling Pathway: Neuroprotection by MAO-B Inhibitors
MAO-B inhibitors, such as selegiline and rasagiline, exert neuroprotective effects through various mechanisms beyond simply inhibiting dopamine degradation. These include the regulation of anti-apoptotic proteins and neurotrophic factors.
Caption: Neuroprotective mechanisms of this compound-based MAO-B inhibitors.
Inhibitory Activity against Cholinesterases
Certain this compound derivatives have been designed as dual inhibitors of both MAOs and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BuChE), which are key targets in Alzheimer's disease therapy.
Comparative Inhibitory Potency (IC50 values)
The following table presents the IC50 values of tacrine-propargylamine hybrid compounds against cholinesterases compared to the parent compound, tacrine.
| Compound Class | Compound | Target | IC50 (nM) |
| Tacrine-Propargylamine Derivatives | Compound 3a | eeAChE | 51.3 |
| BuChE | 77.6 | ||
| hAChE | 50.7 | ||
| Compound 3b | eeAChE | 11.2 | |
| BuChE | 83.5 | ||
| hAChE | 9.4 | ||
| Standard Cholinesterase Inhibitor | Tacrine | eeAChE | 105.8 |
| hAChE | 265.2 |
eeAChE: Electrophorus electricus Acetylcholinesterase, hAChE: human Acetylcholinesterase, BuChE: Butyrylcholinesterase[5]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (B1193921) to thiocholine (B1204863). The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[6][7][8][9]
Procedure:
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide, DTNB, and the test compounds in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 8.0).
-
Assay Plate Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE solution.
-
Pre-incubation: Incubate the mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate and DTNB solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is determined from the dose-response curve.[6][7][8][9]
Signaling Pathway: Cholinergic Signaling in Alzheimer's Disease
Cholinesterase inhibitors increase the levels of acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Caption: Mechanism of action of cholinesterase inhibitors.
Antioxidant Activity
This compound derivatives have been investigated for their antioxidant properties, which contribute to their neuroprotective effects by scavenging harmful reactive oxygen species (ROS).
Comparative Antioxidant Activity (IC50 values)
The antioxidant activity of this compound derivatives can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound Class | Compound | Antioxidant Assay | IC50 (µM) |
| This compound Derivative | 1-Phenylpropargylamine (AP3) | Peroxynitrite-mediated dichlorofluorescin oxidation | 637 |
| Peroxynitrite-mediated linoleic acid oxidation | 63 | ||
| Standard Antioxidant | Ascorbic Acid | DPPH radical scavenging | Varies (typically in low µM range) |
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change of the DPPH solution from purple to yellow, which is measured spectrophotometrically.[5][10][11][12][13]
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the plot of percent inhibition versus concentration.[5][10][11][12][13]
Mechanism: Radical Scavenging
The fundamental mechanism of antioxidant action involves the neutralization of free radicals.
Caption: General mechanism of free radical scavenging by an antioxidant.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.
Comparative Cytotoxicity (IC50 values)
The anticancer activity of novel pyrazolo[3,4-d]pyrimidine derivatives, which can be considered related structures, has been evaluated against several cancer cell lines.
| Compound Class | Compound | Cell Line | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Compound 5 | HT1080 | 96.25 |
| Hela | 74.8 | ||
| Caco-2 | 76.92 | ||
| A549 | 148 | ||
| Compound 7 | HT1080 | 43.75 | |
| Hela | 17.50 | ||
| Caco-2 | 73.08 | ||
| A549 | 68.75 |
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[14][15][16]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[14][15][16]
Signaling Pathway: Apoptosis in Cancer Cells
Many anticancer drugs, including potentially this compound derivatives, induce cell death through the process of apoptosis (programmed cell death). The intrinsic (mitochondrial) pathway is a major route for apoptosis induction.
Caption: The intrinsic pathway of apoptosis induced by anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 3. assaygenie.com [assaygenie.com]
- 4. abcam.cn [abcam.cn]
- 5. Determination of DPPH radical scavenging activity [bio-protocol.org]
- 6. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stereoselectivity of Reactions with Propynylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Propynylamine derivatives are crucial building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds and molecules of pharmaceutical interest. The stereochemical outcome of reactions involving these derivatives is of paramount importance, as the biological activity of the final products often depends on their specific three-dimensional arrangement. This guide provides a comparative analysis of key stereoselective reactions used to synthesize chiral this compound derivatives, supported by experimental data and detailed protocols.
Enantioselective A³ (Aldehyde-Alkyne-Amine) Coupling
The A³ coupling reaction is a powerful one-pot method for the synthesis of propargylamines. The use of chiral catalysts, particularly copper(I) complexes with pybox (pyridine-bis(oxazoline)) ligands, has enabled highly enantioselective transformations.
Data Presentation: Cu(I)-pybox Catalyzed A³ Coupling
The following table summarizes the performance of a Cu(I)-i-Pr-pybox-diPh catalyst in the A³ coupling of various aromatic aldehydes, aniline (B41778), and phenylacetylene (B144264).[1][2]
| Aldehyde (ArCHO) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 99 | 96 |
| 4-Methylbenzaldehyde | 98 | 97 |
| 4-Methoxybenzaldehyde | 99 | 98 |
| 4-Chlorobenzaldehyde | 97 | 95 |
| 4-Nitrobenzaldehyde | 95 | 99 |
| 2-Naphthaldehyde | 96 | 94 |
| 2-Thiophenecarboxaldehyde | 92 | 93 |
Reaction Conditions: Aldehyde (0.5 mmol), aniline (0.5 mmol), phenylacetylene (0.6 mmol), Cu(CH₃CN)₄PF₆ (5 mol%), (S)-i-Pr-pybox-diPh (5.5 mol%) in CH₂Cl₂ at room temperature for 24-48 h.[1]
Experimental Protocol: Enantioselective A³ Coupling
A representative experimental procedure for the Cu(I)-catalyzed enantioselective three-component synthesis of propargylamines is as follows:[1]
-
To a stirred solution of Cu(CH₃CN)₄PF₆ (9.3 mg, 0.025 mmol, 5 mol%) and (S)-i-Pr-pybox-diPh ligand (13.5 mg, 0.0275 mmol, 5.5 mol%) in CH₂Cl₂ (1.0 mL) under an argon atmosphere, add aniline (46.5 mg, 0.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde (0.5 mmol) and phenylacetylene (61.3 mg, 0.6 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time specified (typically 24-48 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (EtOAc/hexanes) to afford the desired propargylamine (B41283).
Reaction Mechanism: A³ Coupling
The proposed catalytic cycle for the copper-catalyzed A³ coupling reaction involves the formation of a copper acetylide intermediate, which then reacts with an in-situ generated imine.
Caption: Proposed catalytic cycle for the enantioselective A³ coupling reaction.
Diastereoselective Addition to Chiral N-tert-Butanesulfinyl Imines
The use of Ellman's chiral auxiliary, N-tert-butanesulfinamide, provides a robust method for the diastereoselective synthesis of propargylamines. The addition of lithium acetylides to N-tert-butanesulfinyl imines proceeds with high diastereoselectivity, which is controlled by the chiral sulfinyl group.
Data Presentation: Addition of Lithium Acetylides to N-tert-Butanesulfinyl Imines
The following table illustrates the diastereoselective addition of lithium bromoacetylide to various N-tert-butanesulfinyl aldimines.[3][4]
| Aldimine Substrate (R in R-CH=NS(O)tBu) | Yield (%) | Diastereomeric Ratio (dr) |
| Phenyl | 85 | >20:1 |
| 4-Bromophenyl | 78 | >20:1 |
| 2-Thienyl | 75 | >20:1 |
| Cyclohexyl | 65 | 10:1 |
| (E)-Styryl | 72 | 15:1 |
| n-Hexyl | 58 | 8:1 |
Reaction Conditions: N-tert-Butanesulfinyl imine (0.5 mmol), 1,2-dibromoethene (B7949689) (1.5 mmol), n-BuLi (1.5 mmol) in THF at -78 °C to room temperature.[3]
Experimental Protocol: Diastereoselective Addition
A general procedure for the diastereoselective addition of a lithium acetylide to an N-tert-butanesulfinyl imine is as follows:[5]
-
Dissolve the terminal alkyne (1.1 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve the N-tert-butanesulfinyl imine (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C.
-
Transfer the lithium acetylide solution to the imine solution via cannula.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired propargylamine.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the diastereoselective synthesis of propargylamines using Ellman's auxiliary.
Caption: Experimental workflow for diastereoselective propargylamine synthesis.
Ligand-Controlled Diastereodivergent Propargylic Alkylation
A significant advancement in stereoselective synthesis is the ability to access different diastereomers of a product from the same set of starting materials by simply changing the chiral ligand. This has been demonstrated in the Cu(I)-catalyzed propargylic alkylation of vinylogous aza-enamines with ethynyl (B1212043) benzoxazinanones to produce tetrahydroquinoline derivatives.[6][7]
Data Presentation: Ligand-Controlled Diastereodivergence
The choice of ligand dictates the diastereomeric outcome of the reaction between N-tosyl ethynyl benzoxazinanone and a vinylogous aza-enamine.[7]
| Ligand | Diastereomer | Yield (%) | Diastereomeric Ratio (dr) |
| i-Pr-Pybox | trans | 75 | 15:1 |
| BINAP | cis | 68 | 1:12 |
Reaction Conditions: Ethynyl benzoxazinanone (0.1 mmol), vinylogous aza-enamine (0.12 mmol), Cu(MeCN)₄PF₆ (10 mol%), Ligand (12 mol%) in CH₂Cl₂ at 25 °C.[7]
Experimental Protocol: Diastereodivergent Propargylic Alkylation
The experimental procedure for the ligand-controlled diastereodivergent synthesis of tetrahydroquinolines is as follows:[7]
-
In a glovebox, add Cu(MeCN)₄PF₆ (3.7 mg, 0.01 mmol, 10 mol%) and the appropriate ligand (i-Pr-Pybox or BINAP, 0.012 mmol, 12 mol%) to a vial.
-
Add CH₂Cl₂ (1.0 mL) and stir the mixture for 30 minutes at room temperature.
-
Add the ethynyl benzoxazinanone (0.1 mmol) and the vinylogous aza-enamine (0.12 mmol).
-
Stir the reaction at 25 °C for the required time (monitoring by TLC).
-
After completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline diastereomer.
Logical Relationship: Ligand Selection for Diastereoselectivity
The following diagram illustrates the decision-making process for obtaining the desired diastereomer in the propargylic alkylation reaction.
Caption: Ligand selection for achieving diastereodivergence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of Terminal Bromo-Substituted Propargylamines via Generation of Lithium Bromoacetylide and Addition to Chiral N- tert-Butanesulfinyl Aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Diastereoselective Synthesis of Terminal Bromo-Substituted Propargylamines via Generation of Lithium Bromoacetylide and Addition to Chiral N-tert-Butanesulfinyl Aldimines - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand-Controlled Diastereodivergency in Propargylic Alkylation of Vinylogous Aza-Enamines: Construction of 1,3-Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to HPLC and GC-MS Analysis of Propynylamine Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of propynylamine and its derivatives, selecting the optimal analytical technique is paramount for accurate reaction monitoring, impurity profiling, and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound reaction mixtures, complete with detailed experimental protocols, comparative performance data, and a visualization of a common synthetic pathway.
Performance Comparison: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, but they operate on different principles, making them suitable for different analytical objectives. The choice between the two often depends on the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For primary amines like this compound, which have low UV absorbance, pre-column derivatization with a UV-active or fluorescent tag is often employed to enhance detection sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds. This compound's volatility makes it a good candidate for GC-MS analysis. Derivatization may also be used in GC-MS to improve chromatographic peak shape and thermal stability. The mass spectrometric detector provides high selectivity and allows for definitive peak identification based on mass spectra.
The following table summarizes a representative comparison of the expected performance of HPLC and GC-MS for the analysis of this compound.
| Parameter | HPLC with UV Detection (after derivatization) | GC-MS |
| Principle | Separation based on polarity | Separation based on boiling point and polarity |
| Typical Mobile Phase | Acetonitrile/Water Gradient | Helium |
| Derivatization | Often required for sensitivity (e.g., Dansyl chloride) | Can improve peak shape (e.g., Silylation) |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~5-30 ng/mL |
| Analysis Time | 15-30 minutes | 10-20 minutes |
| Selectivity | Moderate to High | Very High (with MS detection) |
| Compound Identification | Based on retention time | Based on retention time and mass spectrum |
| Advantages | Suitable for non-volatile byproducts, robust for routine analysis. | High sensitivity and selectivity, definitive identification. |
| Disadvantages | Derivatization can be time-consuming, lower sensitivity than GC-MS. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
HPLC Analysis of this compound (with Pre-column Derivatization)
This protocol describes a general method for the analysis of this compound using HPLC with UV detection after derivatization with dansyl chloride.
1. Sample Preparation and Derivatization:
-
Sample Solution: Prepare a stock solution of the this compound reaction mixture in a suitable solvent (e.g., 1:1 water/acetonitrile) at a concentration of approximately 1 mg/mL.
-
Derivatization Reagent: Prepare a 5 mg/mL solution of dansyl chloride in acetone.
-
Reaction: In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5). Add 200 µL of the dansyl chloride solution. Vortex the mixture and heat at 60°C for 30 minutes in the dark.
-
Quenching: After cooling to room temperature, add 100 µL of 250 mM methylamine (B109427) solution to quench the excess dansyl chloride. Vortex and let it stand for 15 minutes.
-
Extraction: Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
GC-MS Analysis of this compound
This protocol provides a general method for the direct analysis of this compound by GC-MS.
1. Sample Preparation:
-
Sample Solution: Dilute the this compound reaction mixture in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL.
-
Internal Standard: If quantitative analysis is required, add an appropriate internal standard (e.g., n-propylamine-d7) to the sample solution.
2. GC-MS Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 25°C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis (monitor characteristic ions of this compound, e.g., m/z 54, 55).
Mandatory Visualization
The following diagram illustrates the reaction mechanism of a three-component Mannich reaction for the synthesis of a propargylamine, a class of compounds to which this compound belongs. This reaction involves an aldehyde, an amine, and an alkyne.
Kinetic Studies of Propynylamine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynylamine and its derivatives are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. Their utility stems from the presence of a reactive terminal alkyne and a primary amine, allowing for a diverse range of chemical transformations. This guide provides a comparative analysis of the kinetic properties of this compound in key reactions, offering insights into its reactivity compared to other primary amines. The information presented herein is intended to assist researchers in designing synthetic routes, optimizing reaction conditions, and understanding the structure-activity relationships of this compound-containing molecules.
Comparative Kinetic Data
A quantitative comparison of reaction rates is essential for selecting the optimal amine for a specific synthetic transformation. While direct comparative kinetic studies for all conceivable reactions of this compound are not exhaustively available in the literature, a well-established method for quantifying and comparing the reactivity of nucleophiles is through the Mayr nucleophilicity scale. This scale provides a nucleophilicity parameter (N) and a sensitivity parameter (sN) for a wide range of compounds.
The Mayr nucleophilicity parameters allow for the prediction of rate constants for the reactions of nucleophiles with various electrophiles. A higher N value corresponds to a greater nucleophilic reactivity.
Below is a table comparing the Mayr nucleophilicity parameters of this compound with other common primary amines in water.
| Amine | Structure | Nucleophilicity Parameter (N) [in water] | Sensitivity Parameter (sN) [in water] |
| This compound | HC≡CCH₂NH₂ | 12.29 | 0.59 |
| n-Propylamine | CH₃CH₂CH₂NH₂ | 13.3 | - |
| Benzylamine (B48309) | C₆H₅CH₂NH₂ | 12.8 | - |
| Methylamine | CH₃NH₂ | 12.9 | - |
| Ammonia | NH₃ | 9.5 | - |
Analysis:
The data indicates that this compound (N = 12.29) is a potent nucleophile, with a reactivity comparable to other primary alkylamines such as n-propylamine and methylamine, and slightly less nucleophilic than benzylamine in aqueous media. The electron-withdrawing effect of the alkyne group in this compound might be expected to reduce the nucleophilicity of the amine; however, its N value suggests it remains a strong nucleophile. This quantitative data is invaluable for predicting the feasibility and relative rates of reactions involving this compound in comparison to other primary amines.
Experimental Protocols
A detailed experimental protocol for determining the kinetics of a three-component A3 coupling reaction, a common application of this compound, is provided below. This protocol can be adapted for comparative studies with other amines.
Kinetic Analysis of the A3 Coupling Reaction of this compound, Benzaldehyde, and Phenylacetylene
Objective: To determine the rate law and rate constant for the copper-catalyzed A3 coupling reaction.
Materials:
-
This compound
-
Alternative primary amine (e.g., benzylamine)
-
Benzaldehyde
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Solvent (e.g., acetonitrile (B52724) or toluene)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., a solution of a strong chelating agent like EDTA in a suitable solvent)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations for this compound, benzaldehyde, phenylacetylene, CuI catalyst, and the internal standard in the chosen solvent.
-
Reaction Setup: In a series of reaction vials, add the solvent, internal standard, benzaldehyde, and phenylacetylene. Thermostat the vials to the desired reaction temperature.
-
Initiation of Reaction: To initiate the reaction, add the stock solution of this compound and the CuI catalyst to each vial at timed intervals.
-
Monitoring the Reaction:
-
Quenching Method: At specific time points, withdraw an aliquot from each reaction vial and immediately add it to a vial containing the quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC. The concentration of the propargylamine (B41283) product and the remaining reactants are determined by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to obtain the initial reaction rate.
-
To determine the order of the reaction with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial rate.
-
The rate law can be determined from the dependence of the initial rate on the concentration of each reactant. The rate constant (k) can then be calculated.
-
Alternative Monitoring Technique:
-
In-situ Monitoring: For reactions that can be monitored in real-time, techniques like NMR spectroscopy or IR spectroscopy can be employed to follow the disappearance of reactants and the appearance of products without the need for quenching.
Signaling Pathways and Logical Relationships
A3 Coupling Reaction Workflow
The A3 coupling reaction is a powerful one-pot synthesis of propargylamines from an aldehyde, an alkyne, and an amine, typically catalyzed by a metal salt. The generally accepted mechanism provides a logical workflow for this transformation.
Caption: Workflow of the A3 coupling reaction.
Neuroprotective Signaling Pathway of Propargylamine Derivatives
Many propargylamine derivatives, such as the anti-Parkinson's drug Rasagiline, function as irreversible inhibitors of monoamine oxidase B (MAO-B). Inhibition of MAO-B leads to increased levels of dopamine (B1211576) in the brain and also confers neuroprotective effects through anti-apoptotic pathways.
comparing the efficiency of different synthetic routes to Propynylamine
For Researchers, Scientists, and Drug Development Professionals
Propynylamine is a critical building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its versatile propargyl group allows for a wide range of chemical transformations, making it a valuable intermediate in drug discovery and development. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the most efficient pathway for their specific needs.
Comparison of Synthetic Routes
The efficiency of different synthetic routes to this compound can be evaluated based on several key metrics, including reaction yield, reaction time, temperature, and the nature of the catalyst and solvent employed. The following table summarizes these parameters for several prominent synthetic methods.
| Synthetic Route | Starting Materials | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| A³ Coupling | Benzaldehyde, Piperidine, Phenylacetylene | 5 mol% CuI | Solvent-free | 80-100 | 1-4 | 98[1] |
| Direct C-H Alkynylation | N,N-dimethylaniline, Phenylacetylene | 10 mol% CuBr | Acetonitrile (B52724) | 80 | 12 | High (not specified)[1] |
| Alkynylation of Imines | N-Benzylideneaniline, Phenylacetylene | 5 mol% CuI | Toluene (B28343) | RT | - | 90[1] |
| Michael Addition | Morpholine, Methyl Vinyl Ketone, Phenylacetylene | 10 mol% CuCl | Toluene | 100 | 12 | 92 |
| Nicholas Reaction | Propargyl alcohol cobalt complex, Nucleophile | BF₃·OEt₂ | Dichloromethane (B109758) | 0 - RT | 3.5 | 72 |
| Gabriel Synthesis | Potassium Phthalimide (B116566), Propargyl Bromide | - | DMF | - | - | Good (not specified)[2][3] |
| From Propargyl Bromide | Propargyl Bromide, Aqueous Ammonia | Copper(I) oxide | Water | MW | 0.17 | Very good (not specified)[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core logic of the primary synthetic strategies for producing this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
A³ Coupling Reaction (Copper-Catalyzed, Solvent-Free)
This one-pot, three-component reaction is one of the most efficient and atom-economical methods for synthesizing propargylamines.
Protocol:
-
To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol, 5 mol%).[1]
-
Seal the vial and heat the reaction mixture at 80-100 °C with stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (typically 1-4 hours).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (10 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired propargylamine.[1]
Direct C-H Alkynylation of Amines
This method involves the direct coupling of an amine C-H bond with a terminal alkyne.
Protocol:
-
To a solution of the N,N-dimethylaniline (0.5 mmol) and terminal alkyne (0.6 mmol) in acetonitrile (2 mL) in a sealed tube, add CuBr (0.05 mmol, 10 mol%).[1]
-
Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol) dropwise to the reaction mixture.[1]
-
Seal the tube and heat the reaction at 80 °C for 12 hours.[1]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (5 mL).[1]
-
Extract the mixture with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the propargylamine.[1]
Alkynylation of Imines
This two-step approach involves the pre-formation of an imine followed by the addition of a metal acetylide.
Protocol:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the pre-formed imine (1.0 mmol) and terminal alkyne (1.2 mmol) in dry toluene (5 mL).[1]
-
Add CuI (0.05 mmol, 5 mol%) to the solution.[1]
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the propargylamine.[1]
Michael Addition Route (Copper-Catalyzed)
This method utilizes a copper-catalyzed reaction of a secondary amine, methyl vinyl ketone, and a terminal alkyne.
Protocol:
-
In a reaction tube, combine the secondary amine (2.0 mmol), methyl vinyl ketone (2.0 mmol), terminal alkyne (2.2 mmol), and CuCl (0.2 mmol, 10 mol%) in toluene (4 mL).
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
After cooling, remove the toluene under reduced pressure.
-
Add water (5 mL) and dichloromethane (15 mL) to the residue.
-
Separate the organic layer, wash with saturated NaCl solution, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: 80:20 hexane/ethyl acetate).
Nicholas Reaction
This reaction involves the stabilization of a propargylic cation with a dicobalt hexacarbonyl complex.
Protocol:
-
To a stirred solution of the propargyl alcohol (1.2 mmol) in dichloromethane (15 mL) at 23 °C, add Co₂(CO)₈ (1.1 eq).
-
Stir the resulting mixture for 1 hour before cooling to 0 °C.
-
Add the nucleophilic amine (3.0 eq).
-
After stirring for 10 minutes, add BF₃·OEt₂ (2.5 eq) and stir for an additional 3.5 hours.
-
Quench the reaction by the addition of NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The obtained cobalt complex is then decomplexed using an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the final this compound.
Gabriel Synthesis
A classic method for preparing primary amines, this route can be adapted for this compound synthesis.
Protocol:
-
N-Alkylation: Potassium phthalimide is reacted with propargyl bromide in a suitable solvent like DMF.[2][3] The reaction is an SN2 substitution.
-
Hydrolysis: The resulting N-propargylphthalimide is then cleaved to release the primary amine. This is commonly achieved by reacting with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) (the Ing-Manske procedure).[2][3][5]
-
Work-up involves the separation of the desired this compound from the phthalhydrazide byproduct.[2][3]
Direct Amination of Propargyl Bromide
A straightforward approach involving the reaction of propargyl bromide with an amine source.
Protocol (Microwave-assisted):
-
A mixture of arylboronic acid, aqueous ammonia, propargyl halide, and copper(I) oxide is irradiated in a microwave reactor.[4]
-
The reaction is carried out in water as the solvent and is typically complete within ten minutes.[4]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Propargylic amine synthesis by amination [organic-chemistry.org]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Structural Confirmation of Propynylamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Propynylamine is a versatile building block in organic synthesis, valued for its dual functionality of a primary amine and a terminal alkyne. These reactive sites allow for a variety of transformations, leading to the efficient construction of complex nitrogen-containing heterocycles. This guide provides a comparative analysis of the synthesis and structural confirmation of key reaction products derived from this compound: quinolines and polysubstituted pyrroles. Furthermore, it explores the utility of this compound in bioorthogonal "click" chemistry. Alternative synthetic routes to these important heterocyclic scaffolds are also presented, supported by experimental data to offer a comprehensive overview for researchers in drug discovery and development.
I. Synthesis of Functionalized Quinolines
The quinoline (B57606) framework is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals. This compound serves as a valuable precursor for the synthesis of functionalized quinolines through palladium-catalyzed cyclization.
A highly selective method for the synthesis of functionalized quinolines involves the palladium-catalyzed cyclization of propargylamines.[1][2] This approach offers good functional group tolerance and high yields.
Experimental Protocol: General Procedure for the Palladium-Catalyzed Cyclization of Propargylamine (B41283) [1]
To a solution of the respective propargylamine (0.1 mmol) in toluene (B28343) (2.0 mL) is added Pd(OAc)₂ (5 mol%). The reaction mixture is then stirred at 80 °C under an air atmosphere for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired quinoline derivative.
| Entry | Propargylamine Derivative | Product | Yield (%) |
| 1 | N-(1,1-diphenylprop-2-yn-1-yl)aniline | 2,2-diphenyl-1,2-dihydroquinoline | 93 |
| 2 | N-(1-phenyl-1-(p-tolyl)prop-2-yn-1-yl)aniline | 2-phenyl-2-(p-tolyl)-1,2-dihydroquinoline | 85 |
| 3 | N-(1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-yl)aniline | 2-(4-methoxyphenyl)-2-phenyl-1,2-dihydroquinoline | 82 |
Table 1: Synthesis of Quinolines via Palladium-Catalyzed Cyclization of Propargylamines.
A classic and versatile alternative for quinoline synthesis is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4][5][6]
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [5]
A mixture of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) (1 mmol) and a ketone (1.2 mmol) is heated in the presence of a catalyst, such as trifluoroacetic acid or iodine, either neat or in a suitable solvent.[5] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is worked up by neutralization and extraction, followed by purification of the crude product by column chromatography or recrystallization to yield the quinoline derivative.
| Entry | 2-Aminoaryl Ketone | Methylene Compound | Product | Yield (%) |
| 1 | 2-Aminobenzophenone | Acetone | 2-Methyl-4-phenylquinoline | 85 |
| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline | 90 |
| 3 | 2-Aminobenzaldehyde | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 78 |
Table 2: Synthesis of Quinolines via the Friedländer Annulation.
II. Synthesis of Polysubstituted Pyrroles
Polysubstituted pyrroles are another class of heterocyclic compounds with significant biological activity. This compound derivatives are effective precursors for their synthesis.
N-propargylic β-enaminones, which can be readily prepared from propargylamine, undergo a base-catalyzed 5-exo-dig cyclization to furnish polysubstituted pyrroles in good to high yields.[7][8]
Experimental Protocol: Synthesis of Polysubstituted Pyrroles from N-Propargylic β-Enaminones [8]
To a solution of the N-propargylic β-enaminone (1 mmol) in dimethyl sulfoxide (B87167) (DMSO), cesium carbonate (Cs₂CO₃) is added. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the polysubstituted pyrrole (B145914).
| Entry | N-Propargylic β-Enaminone | Product | Yield (%) |
| 1 | (E)-3-(prop-2-yn-1-ylamino)-1-phenylbut-2-en-1-one | 2-Methyl-5-phenyl-1H-pyrrole | 85 |
| 2 | (E)-1-(4-chlorophenyl)-3-(prop-2-yn-1-ylamino)but-2-en-1-one | 5-(4-chlorophenyl)-2-methyl-1H-pyrrole | 82 |
| 3 | (E)-1-(4-methoxyphenyl)-3-(prop-2-yn-1-ylamino)but-2-en-1-one | 5-(4-methoxyphenyl)-2-methyl-1H-pyrrole | 88 |
Table 3: Synthesis of Polysubstituted Pyrroles via Base-Mediated Cyclization.
The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9][10][11][12][13]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [9]
In a round-bottom flask, aniline (B41778) (186 mg) and hexane-2,5-dione (228 mg) are mixed in methanol (B129727) (0.5 mL). A drop of concentrated hydrochloric acid is added, and the mixture is refluxed for 15 minutes. After cooling in an ice bath, 5.0 mL of 0.5 M hydrochloric acid is added to precipitate the product. The solid is collected by vacuum filtration and recrystallized from a 9:1 methanol/water mixture to yield the pure product. The expected yield is approximately 52%.
| Entry | 1,4-Dicarbonyl Compound | Amine | Product | Yield (%) |
| 1 | Hexane-2,5-dione | Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | ~52 |
| 2 | Acetonylacetone | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 95 |
| 3 | 1,4-Diphenylbutane-1,4-dione | Ammonia | 2,5-Diphenyl-1H-pyrrole | 80 |
Table 4: Synthesis of Substituted Pyrroles via the Paal-Knorr Reaction.
III. This compound in "Click" Chemistry
The terminal alkyne group of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles, which have applications in drug discovery, bioconjugation, and materials science.[14][15][16]
The CuAAC reaction between an azide (B81097) and a terminal alkyne, such as this compound, proceeds with high regioselectivity to yield the 1,4-disubstituted triazole isomer.
Experimental Protocol: General Procedure for CuAAC Reaction [14]
In a reaction vial, the corresponding azide (1.15 mmol), this compound (1 mmol), triethylamine (B128534) (0.1 equiv), and copper(I) iodide (0.01 mmol) are dissolved in a suitable solvent like Cyrene™. The reaction mixture is stirred overnight at a given temperature. After the reaction, the product is isolated by extraction and purified by chromatography.
| Entry | Azide | Alkyne | Product | Yield (%) |
| 1 | Benzyl azide | This compound | (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine | 96 |
| 2 | Phenyl azide | This compound | (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine | 90 |
| 3 | 1-Azido-4-methylbenzene | This compound | (1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanamine | 92 |
Table 5: Synthesis of 1,2,3-Triazoles via CuAAC with this compound.
IV. Biological Significance and Signaling Pathways
The heterocyclic products derived from this compound reactions often exhibit significant biological activities, making them attractive scaffolds for drug development.
Many quinoline derivatives have demonstrated potent anticancer activity by targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[17][18][19][20][21] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[17]
Certain polysubstituted pyrrole derivatives, known as pyrrolamides, have been identified as potent antibacterial agents.[22][23] Their mechanism of action involves the inhibition of DNA gyrase, an essential bacterial enzyme responsible for DNA supercoiling, which ultimately leads to the disruption of DNA synthesis and bacterial cell death.[22][23][24][25][26]
V. Structural Confirmation: Spectroscopic Data
The structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is employed to unequivocally determine the chemical structure of the reaction products. For instance, in the ¹H NMR spectrum of a 1,4-disubstituted 1,2,3-triazole formed from a CuAAC reaction, a characteristic singlet for the triazole proton would be observed, confirming the regioselectivity of the reaction. Similarly, the disappearance of the characteristic alkyne C-H stretch in the IR spectrum provides evidence of the reaction's completion. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.
This guide provides a framework for the synthesis and analysis of key heterocyclic compounds derived from this compound, offering a valuable resource for chemists engaged in the design and development of novel therapeutic agents.
References
- 1. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Propargylic β-Enaminones: Common Intermediates for the Synthesis of Polysubstituted Pyrroles and Pyridines [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. Pyrrole synthesis [organic-chemistry.org]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 26. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into Propargylamine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Propargylamines are fundamental building blocks in organic synthesis, serving as crucial intermediates in the creation of a wide range of nitrogen-containing heterocyclic compounds, natural products, and pharmacologically active molecules.[1][2][3] Their significance in medicinal chemistry, particularly in the development of enzyme inhibitors and central nervous system agents, necessitates a deep understanding of their synthesis.[4] This guide provides a comparative analysis of the mechanistic pathways involved in the synthesis of propargylamines, with a focus on the widely employed multicomponent reactions. We present a data-driven comparison of catalytic systems and detailed experimental protocols to aid in the selection and optimization of synthetic routes.
The most prominent methods for propargylamine (B41283) synthesis are the A³ (Aldehyde-Alkyne-Amine) and KA² (Ketone-Alkyne-Amine) coupling reactions.[5][6] These one-pot, three-component reactions are valued for their atom economy and operational simplicity.[3][7] The choice of catalyst and reaction conditions plays a critical role in the efficiency, selectivity, and substrate scope of these transformations. This guide will delve into the mechanistic details of both metal-catalyzed and metal-free approaches.
Comparative Analysis of Catalytic Systems for A³ Coupling
The A³ coupling reaction is catalyzed by a variety of metals, with copper, gold, and silver being the most common, as well as by metal-free methods.[8][9] The performance of different catalytic systems varies significantly depending on the substrates and desired outcomes.
| Catalyst System | Aldehyde | Amine | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuBr (5 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | RT | 12 | 95 | [10] |
| CuFe₂O₄ NPs | Benzaldehyde | Piperidine | Phenylacetylene | None | 80 | 1.5 | 90 | [1] |
| [Zn(l-proline)₂] | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | None | 80 | 2 | 95 | [6] |
| Pd-Cu NWs | Benzaldehyde | Diethylamine | Phenylacetylene | None | 110 | 0.17 | 98 | [6] |
| Metal-free (Salicylaldehyde) | Salicylaldehyde | Morpholine | Phenylacetylene | None | 80 | 1 | 92 | [11] |
Table 1: Comparison of Catalytic Systems for the A³ Coupling Reaction. This table summarizes the reaction conditions and yields for the synthesis of propargylamines using various catalytic systems. The data highlights the efficiency of different catalysts under specific conditions.
Mechanistic Pathways
The mechanism of the A³ and KA² coupling reactions generally involves the activation of the alkyne by the catalyst, followed by the formation of an iminium ion intermediate from the aldehyde/ketone and amine. A subsequent nucleophilic attack of the activated alkyne on the iminium ion yields the propargylamine product.[7][8][12]
Transition metal catalysts, particularly copper, facilitate the C-H activation of the terminal alkyne to form a metal acetylide.[7][12] This species then acts as the key nucleophile in the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 6. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective, Copper(I)-Catalyzed Three-Component Reaction for the Preparation of Propargylamines [organic-chemistry.org]
- 11. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Atom Economy of Propynylamine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Propynylamine is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The efficiency and environmental impact of its synthesis are therefore of critical concern. This guide provides a comparative analysis of three distinct synthetic routes to this compound, with a core focus on assessing their atom economy. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways are presented to aid researchers in selecting the most sustainable and efficient method for their applications.
Comparison of Synthesis Methods
The atom economy of a chemical reaction is a measure of the extent to which atoms from the starting materials are incorporated into the final desired product. An ideal reaction would have an atom economy of 100%. This section details the atom economy calculations for three distinct methods of this compound synthesis.
Method 1: A³ Coupling Reaction
The A³ coupling reaction is a three-component reaction involving an aldehyde, an alkyne, and an amine. For the synthesis of the primary amine, this compound, formaldehyde, acetylene, and ammonia (B1221849) are utilized. This method is a convergent and efficient way to form propargylamines.
Reaction: CH₂O + C₂H₂ + NH₃ → C₃H₅N + H₂O
Atom Economy Calculation:
The atom economy is calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
-
Molecular Weight of this compound (C₃H₅N): 55.08 g/mol
-
Molecular Weight of Formaldehyde (CH₂O): 30.03 g/mol [1][2][3][4]
-
Molecular Weight of Acetylene (C₂H₂): 26.04 g/mol [5][6][7][8][9]
-
Molecular Weight of Ammonia (NH₃): 17.03 g/mol
Sum of Molecular Weights of Reactants = 30.03 + 26.04 + 17.03 = 73.1 g/mol
Atom Economy = (55.08 / 73.1) x 100 ≈ 75.35%
Method 2: Nucleophilic Substitution of Propargyl Bromide
This traditional method involves the reaction of an excess of ammonia with propargyl bromide. While straightforward, this method often suffers from the formation of byproducts due to over-alkylation.
Reaction: C₃H₃Br + 2NH₃ → C₃H₅N + NH₄Br
Atom Economy Calculation:
-
Molecular Weight of this compound (C₃H₅N): 55.08 g/mol
-
Molecular Weight of Propargyl Bromide (C₃H₃Br): 118.96 g/mol
-
Molecular Weight of Ammonia (NH₃): 17.03 g/mol
Sum of Molecular Weights of Reactants = 118.96 + (2 * 17.03) = 153.02 g/mol
Atom Economy = (55.08 / 153.02) x 100 ≈ 36.00%
Method 3: Alkynylation of an N-Silylimine
This method involves the addition of an alkynyl nucleophile, such as lithium acetylide, to an N-silylimine, followed by hydrolysis of the resulting adduct. This approach offers an alternative to the direct use of ammonia.
Reaction (Two Steps):
-
CH₂=NSi(CH₃)₃ + LiC≡CH → C₃H₅N(Si(CH₃)₃)Li
-
C₃H₅N(Si(CH₃)₃)Li + H₂O → C₃H₅N + (CH₃)₃SiOH + LiOH
Overall Reaction for Atom Economy Calculation: CH₂=NSi(CH₃)₃ + LiC≡CH + H₂O → C₃H₅N + (CH₃)₃SiOH + LiOH
Atom Economy Calculation:
-
Molecular Weight of this compound (C₃H₅N): 55.08 g/mol
-
Molecular Weight of N-(trimethylsilyl)methanimine (C₄H₁₁NSi): 101.23 g/mol
-
Molecular Weight of Lithium Acetylide (LiC₂H): 31.97 g/mol
-
Molecular Weight of Water (H₂O): 18.02 g/mol
Sum of Molecular Weights of Reactants = 101.23 + 31.97 + 18.02 = 151.22 g/mol
Atom Economy = (55.08 / 151.22) x 100 ≈ 36.42%
Quantitative Data Summary
| Synthesis Method | Reactants | Molar Mass of Reactants ( g/mol ) | Molar Mass of this compound ( g/mol ) | Byproducts | Atom Economy (%) |
| A³ Coupling | Formaldehyde, Acetylene, Ammonia | 73.10 | 55.08 | Water | 75.35 |
| From Propargyl Bromide | Propargyl Bromide, Ammonia | 153.02 | 55.08 | Ammonium Bromide | 36.00 |
| Alkynylation of N-Silylimine | N-(trimethylsilyl)methanimine, Lithium Acetylide, Water | 151.22 | 55.08 | Trimethylsilanol, Lithium Hydroxide | 36.42 |
Experimental Protocols
Method 1: A³ Coupling Reaction (General Protocol)
-
To a solution of an amine in a suitable solvent (e.g., water, toluene, or solvent-free), add the aldehyde.
-
Introduce the terminal alkyne to the reaction mixture.
-
Add a catalyst, typically a copper or gold salt (e.g., CuI, CuBr).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Method 2: Synthesis from Propargyl Bromide (General Protocol)
-
A solution of propargyl bromide in a suitable solvent (e.g., toluene) is added dropwise to a stirred, excess of aqueous ammonia solution at a controlled temperature (e.g., 20-25 °C).
-
The reaction mixture is stirred for several hours at the same temperature.
-
After the reaction is complete, the organic and aqueous phases are separated.
-
The aqueous phase is extracted with the same organic solvent.
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) followed by recrystallization.
Method 3: Alkynylation of N-Silylimine (General Protocol)
-
An N-silylimine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A solution of lithium acetylide in a suitable solvent is added dropwise to the cooled imine solution.
-
The reaction mixture is stirred at the low temperature for a specified period.
-
The reaction is then quenched by the addition of water or an aqueous solution.
-
The mixture is allowed to warm to room temperature.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude this compound is purified by distillation or column chromatography.
Visualization of Synthesis Pathways
Caption: A flowchart comparing the atom economy of three different synthetic routes to this compound.
Conclusion
Based on the principle of atom economy, the A³ coupling reaction is demonstrably the most efficient and "green" method for the synthesis of this compound , with a calculated atom economy of 75.35%. This is significantly higher than the traditional method involving propargyl bromide (36.00%) and the alkynylation of an N-silylimine (36.42%). The A³ coupling reaction minimizes waste by incorporating a larger proportion of the reactant atoms into the desired product, with water being the only byproduct. In contrast, the other two methods generate stoichiometric amounts of byproducts (ammonium bromide, trimethylsilanol, and lithium hydroxide), which lowers their atom economy and presents additional challenges for purification and waste disposal. For researchers and drug development professionals seeking sustainable and efficient synthetic routes, the A³ coupling reaction represents a superior choice for the preparation of this compound.
References
- 1. EP0099302B1 - New process for the preparation of propargyl amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Propargyl bromide - Wikipedia [en.wikipedia.org]
Unveiling Cellular Dynamics: A Comparative Guide to Propynylamine-Based Proteomic Analysis
For researchers, scientists, and drug development professionals at the forefront of biological inquiry, the ability to dissect the intricate and dynamic world of the proteome is paramount. Propynylamine-based methods, particularly those leveraging the power of bioorthogonal click chemistry, have emerged as indispensable tools for labeling and identifying proteins. This guide provides an objective, data-driven comparison of these cutting-edge techniques against established protocols, offering insights into their respective strengths and applications in elucidating complex cellular processes such as signaling pathways.
This guide will delve into two primary applications of this compound-based reagents: the metabolic labeling of nascent proteins and the targeted profiling of reactive amino acid residues. We will benchmark these methods against established standards: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and traditional iodoacetamide (B48618) alkylation for cysteine residue analysis.
At a Glance: this compound-Based Methods vs. Existing Protocols
| Feature | This compound-Based Method (BONCAT/Iodoacetamide-Alkyne) | Existing Protocol (SILAC/Iodoacetamide) |
| Principle | Bioorthogonal labeling with a propargyl group for subsequent "click" reaction with a reporter tag. | Metabolic incorporation of heavy stable isotopes (SILAC) or direct alkylation of reactive groups (Iodoacetamide). |
| Temporal Resolution | High temporal resolution, enabling the study of rapid changes in protein synthesis or reactivity. | Lower temporal resolution for de novo protein synthesis (SILAC requires longer labeling times). |
| Versatility | The alkyne handle allows for the attachment of various reporter tags (e.g., biotin (B1667282) for enrichment, fluorophores for imaging). | Primarily used for mass spectrometry-based quantification (SILAC) or blocking reactive sites (Iodoacetamide). |
| Sample Compatibility | Applicable to a wide range of systems, including those not amenable to SILAC labeling.[1] | SILAC is generally limited to cell culture models that allow for efficient metabolic labeling. |
| Complexity | Involves a two-step process (labeling and click chemistry). | SILAC is a one-step in-vivo labeling process; iodoacetamide alkylation is a one-step in-vitro process. |
Deep Dive: Quantitative Comparison of Proteomic Labeling Strategies
The choice of a proteomic strategy hinges on the specific biological question being addressed. Here, we compare the performance of BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT), a technique utilizing the propargylamine-containing amino acid analog L-azidohomoalanine (AHA), with the gold-standard SILAC method for quantifying newly synthesized proteins.
A key advantage of BONCAT is its superior time resolution. In a comparative study, a combined BONCAT and pulsed SILAC (pSILAC) approach demonstrated the ability to quantify a significantly larger number of newly synthesized proteins within shorter time frames compared to pSILAC alone. For instance, within a 30-minute pulse, BONCAT quantified over 400 proteins, whereas pSILAC quantified only nine.[2] This makes BONCAT particularly well-suited for studying rapid cellular responses to stimuli.
| Labeling Time | Proteins Quantified (BONCAT with Aha) | Proteins Quantified (pSILAC) |
| 30 minutes | 416 | 9 |
| 4 hours | 1931 | 589 |
| Data adapted from a study comparing BONCAT and pSILAC in HeLa cells.[2] |
Similarly, for profiling reactive cysteine residues, iodoacetamide-alkyne probes offer a versatile alternative to traditional iodoacetamide. The introduction of an alkyne handle allows for the subsequent attachment of various reporter molecules, enabling not just quantification but also enrichment and visualization of reactive cysteines. Furthermore, isotopically labeled versions of iodoacetamide-alkyne probes have been developed, providing an alternative to SILAC for quantitative cysteine-reactivity profiling in samples not amenable to metabolic labeling.[1][3]
Illuminating Cellular Signaling: The EGFR Pathway as a Case Study
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Both this compound-based methods and established protocols can be employed to unravel the complexities of this pathway.
Established Approach: SILAC-based Phosphoproteomics
SILAC has been instrumental in creating dynamic phosphorylation profiles of the EGFR signaling cascade. By comparing the proteomes of EGF-stimulated versus unstimulated cells, researchers have identified numerous downstream effectors and phosphorylation events, providing a global view of the signaling network.[4][6]
This compound-Based Approach: Activity-Based Probes and BONCAT
This compound-based chemical probes can be designed to target specific enzymes within the EGFR pathway, such as kinases, allowing for activity-based protein profiling (ABPP).[7] This approach provides a direct measure of enzyme function, complementing the quantitative data obtained from SILAC.
Furthermore, BONCAT can be used to identify newly synthesized proteins in response to EGFR activation, revealing how the signaling cascade impacts protein translation to mediate long-term cellular changes.
Below is a conceptual workflow illustrating how these different proteomic strategies can be applied to study the EGFR signaling pathway.
Experimental Protocols
Here, we provide detailed methodologies for key experiments cited in this guide.
Protocol 1: BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT)
This protocol describes the metabolic labeling of newly synthesized proteins using L-azidohomoalanine (AHA), a propargylamine-containing methionine analog, followed by click chemistry for enrichment.
Materials:
-
Cell culture medium deficient in methionine
-
L-azidohomoalanine (AHA)
-
Cell lysis buffer
-
Biotin-alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
Procedure:
-
Metabolic Labeling: Culture cells in methionine-free medium supplemented with AHA for the desired pulse duration (e.g., 30 minutes to 4 hours).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Click Chemistry Reaction: To the cell lysate, add biotin-alkyne, CuSO₄, TCEP, and TBTA. Incubate at room temperature to allow the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to proceed.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.
-
Downstream Analysis: The enriched proteins can be analyzed by SDS-PAGE and western blotting or digested for mass spectrometry-based identification and quantification.
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines the metabolic labeling of a cell proteome using "heavy" stable isotope-labeled amino acids for quantitative proteomics.
Materials:
-
SILAC-grade cell culture medium deficient in lysine (B10760008) and arginine
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄)
-
Cell lysis buffer
Procedure:
-
Cell Culture and Labeling: Culture one population of cells in medium supplemented with "light" amino acids and another population in medium with "heavy" amino acids for at least five cell divisions to ensure complete incorporation.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Cell Lysis and Mixing: Lyse both cell populations separately. Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease (e.g., trypsin).
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptide pairs allows for their relative quantification.
Protocol 3: Iodoacetamide-Alkyne Labeling of Reactive Cysteines
This protocol describes the labeling of reactive cysteine residues in a proteome using an iodoacetamide-alkyne probe.
Materials:
-
Cell or tissue lysate
-
Iodoacetamide-alkyne probe
-
Azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide)
-
Reagents for CuAAC (as in Protocol 1)
Procedure:
-
Proteome Labeling: Treat the cell lysate with the iodoacetamide-alkyne probe to covalently modify reactive cysteine residues.
-
Click Chemistry Reaction: Add the azide-functionalized reporter tag and the CuAAC reagents to the labeled lysate.
-
Downstream Processing: Depending on the reporter tag used, proceed with either enrichment (biotin) or direct visualization (fluorophore).
-
Analysis: Analyze the labeled proteins by mass spectrometry or fluorescence imaging.
The following diagram illustrates the general workflow for a this compound-based activity-based protein profiling (ABPP) experiment.
References
- 1. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Novel Propynylamine-Derived Compounds in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two promising classes of novel compounds synthesized from propynylamine: Tacrine-Propargylamine Hybrids and Triazole-Containing Propargylamines . These compounds have emerged as potent inhibitors of key enzymes implicated in the pathology of neurodegenerative diseases, primarily Alzheimer's and Parkinson's disease. This document presents their performance against established alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Performance of Novel this compound Derivatives
The inhibitory activities of newly synthesized this compound derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) are summarized below. These compounds are compared with standard drugs, Tacrine (B349632) and Selegiline, to benchmark their potency and selectivity.
Tacrine-Propargylamine Hybrids vs. Tacrine
Tacrine-propargylamine hybrids are designed to improve upon the therapeutic profile of Tacrine, a known cholinesterase inhibitor, by reducing its associated hepatotoxicity and enhancing its inhibitory activity.
| Compound | Target Enzyme | IC₅₀ (nM)[1][2][3] | Selectivity Index (SI) vs. BuChE |
| Tacrine (Reference) | AChE | 105.8 | 0.16 |
| BuChE | 661.3 | ||
| Hybrid 3a | AChE | 51.3 | 0.66 |
| BuChE | 77.6 | ||
| Hybrid 3b | AChE | 11.2 | 0.13 |
| BuChE | 83.5 | ||
| Hybrid D4 | hAChE | 0.18 | 3374.44 |
| hBuChE | 608.4 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ indicates greater potency. SI is calculated as IC₅₀(BuChE)/IC₅₀(AChE).
Triazole-Containing Propargylamines vs. Selegiline
This class of compounds incorporates a triazole ring, aiming for high potency and selectivity as MAO-B inhibitors, a key target in Parkinson's disease. Selegiline, a well-established MAO-B inhibitor, serves as the benchmark.
| Compound | Target Enzyme | IC₅₀ (µM)[4][5][6] | Selectivity Index (SI) for MAO-B |
| Selegiline (Reference) | MAO-B | ~0.0068 | >1000 |
| MAO-A | High | ||
| Compound 1 | hMAO-B | 0.178 | - |
| Compound 15 | hMAO-B | 0.030 | - |
| Compound 17 | hMAO-B | 0.01 | - |
| Compound 28 | hMAO-B | 0.015 | - |
| MAO-B-IN-30 | MAO-B | 0.082 | 233.85 |
| MAO-A | 19.176 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ indicates greater potency. SI is calculated as IC₅₀(MAO-A)/IC₅₀(MAO-B).
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the discussed compounds are provided below.
Synthesis Protocols
2.1.1. General Synthesis of Tacrine-Propargylamine Hybrids
This protocol describes a representative procedure for the synthesis of N-propargyl-substituted tacrine derivatives.
-
Step 1: Synthesis of Tacrine. Tacrine and its analogues can be synthesized via the Friedländer annulation by reacting an appropriate 2-aminobenzonitrile (B23959) with a cyclic ketone (e.g., cyclohexanone) in the presence of a Lewis acid catalyst like zinc chloride.
-
Step 2: N-Propargylation. To a solution of the tacrine derivative (1 equivalent) in a suitable solvent such as cyclopentyl methyl ether (CPME), potassium hydroxide (B78521) (2 equivalents) is added at 0 °C, and the mixture is stirred for 10 minutes. Propargyl bromide (1.5 equivalents) is then added at room temperature, and the resulting mixture is stirred for 12 hours. After the addition of water, the reaction mixture is extracted with CPME. The combined organic phases are dried over anhydrous sodium sulfate (B86663) and evaporated under reduced pressure to yield the N-propargyl-substituted tacrine derivative.[7][8]
2.1.2. General Synthesis of N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide Derivatives
This procedure outlines the synthesis of triazole-containing propargylamines via a "click" chemistry approach.
-
Step 1: Synthesis of the Alkyne Precursor. Propargylamine (B41283) is coupled to a freshly prepared aryl-oxazole-carboxyl chloride (derived from the corresponding carboxylic acid) to provide the terminal alkyne precursor.[9]
-
Step 2: Synthesis of Benzyl (B1604629) Azides. Substituted benzyl bromides are treated with sodium azide (B81097) (NaN₃) to afford the corresponding benzyl azides.[9]
-
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The terminal alkyne precursor is reacted with the appropriate benzyl azide in the presence of a catalytic amount of a copper(I) source to produce the 1,4-disubstituted triazole derivative with high regioselectivity.[9][10]
Biological Assay Protocols
2.2.1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure cholinesterase activity.[11][12][13][14][15]
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.
-
Procedure (96-well plate format):
-
Reagent Preparation:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0).
-
10 mM DTNB solution in phosphate buffer.
-
75 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water.
-
Serial dilutions of the test compound in phosphate buffer.
-
-
Assay Setup:
-
To each well, add 20 µL of the inhibitor solution (or buffer for control) and 20 µL of the enzyme solution (AChE or BuChE).
-
Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the substrate solution (ATCI or BTCI) to each well.
-
Immediately measure the absorbance at 412 nm kinetically for a set duration (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
2.2.2. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Fluorometric Method)
This assay determines the inhibitory activity of compounds against MAO-A and MAO-B.[4][6][16][17][18]
-
Principle: MAO enzymes catalyze the oxidative deamination of substrates, producing hydrogen peroxide (H₂O₂). In the presence of a peroxidase and a suitable probe (e.g., Amplex Red), H₂O₂ generates a fluorescent product (resorufin), which can be measured. A decrease in the rate of fluorescence increase indicates MAO inhibition.
-
Procedure (96-well plate format):
-
Reagent Preparation:
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO Substrate (e.g., kynuramine (B1673886) or benzylamine).
-
Fluorescent Probe (e.g., Amplex Red).
-
Horseradish Peroxidase (HRP).
-
Serial dilutions of the test compound.
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
-
Assay Setup:
-
Add the test compound, positive control, or vehicle control to the wells of a black 96-well microplate.
-
Add the diluted MAO-A or MAO-B enzyme to the wells.
-
Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution containing the MAO substrate, fluorescent probe, and HRP in the assay buffer.
-
Add the working solution to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per minute).
-
Determine the percentage of inhibition and IC₅₀ values as described for the cholinesterase assay.
-
-
Signaling Pathways and Mechanisms of Action
The therapeutic potential of these novel this compound derivatives lies in their ability to modulate key signaling pathways involved in neurodegeneration.
Dual Inhibition of Cholinesterase and Monoamine Oxidase in Alzheimer's Disease
In Alzheimer's disease, cognitive decline is associated with reduced levels of the neurotransmitter acetylcholine (B1216132) and increased oxidative stress. Dual-target inhibitors that simultaneously block cholinesterases (preserving acetylcholine levels) and monoamine oxidases (reducing oxidative stress) offer a promising therapeutic strategy.
Caption: Dual inhibition of cholinesterases and monoamine oxidases.
Neuroprotective Signaling Pathway of MAO-B Inhibitors
MAO-B inhibitors, including many propargylamine derivatives, exert neuroprotective effects that extend beyond simply increasing dopamine (B1211576) levels. They are known to modulate signaling pathways that promote cell survival and resilience against neurotoxins.[19][20][21][22][23]
Caption: Neuroprotective mechanisms of MAO-B inhibitors.
Experimental Workflow for Compound Evaluation
The general workflow for the synthesis, characterization, and biological evaluation of novel this compound derivatives is outlined below.
Caption: Workflow for novel this compound derivative evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors [mdpi.com]
- 7. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. scribd.com [scribd.com]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
Unraveling Propynylamine's Reactivity: A Comparative Guide to Reaction Mechanisms Validated by Quantum Chemical Calculations
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions is paramount. This guide provides an objective comparison of prominent reaction mechanisms involving propynylamine, underpinned by the predictive power of quantum chemical calculations and validated by experimental data. By presenting a clear, data-driven analysis, this document aims to facilitate a deeper understanding of this compound's reactivity, aiding in the design of novel synthetic routes and the development of new chemical entities.
This compound, a versatile building block in organic synthesis, participates in a variety of chemical transformations. Elucidating the precise mechanisms of these reactions is crucial for optimizing reaction conditions, predicting product outcomes, and designing new catalysts. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for mapping the potential energy surfaces of reactions, identifying transition states, and calculating key thermodynamic and kinetic parameters. This guide delves into two significant reaction pathways of this compound: the renowned A³ coupling reaction and intramolecular hydroamination, offering a comparative analysis of their computationally predicted mechanisms and the experimental evidence that substantiates these theoretical models.
Comparative Analysis of Reaction Mechanisms
The following sections provide a detailed examination of two key reaction mechanisms of this compound, with a focus on the synergy between computational predictions and experimental validation.
The A³ Coupling Reaction: A Cornerstone of this compound Synthesis
The three-component coupling of an aldehyde, an alkyne (in this case, a derivative of this compound), and an amine, commonly known as the A³ coupling reaction, is a powerful method for the synthesis of propargylamines. Quantum chemical calculations have been instrumental in elucidating the mechanistic details of this reaction, particularly for variations such as the metal- and solvent-free decarboxylative A³ coupling.
A notable study investigated the mechanism of the decarboxylative A³ coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids using DFT calculations. The computational results supported a concerted Eschweiler-Clarke type decarboxylation mechanism involving an in situ-formed ortho-quinonoid intermediate.[1][2][3][4]
Computational Methodology:
The mechanism was investigated using Density Functional Theory (DFT) calculations. The geometries of reactants, intermediates, transition states, and products were optimized, and the corresponding energies were calculated to map out the potential energy surface of the reaction.
Experimental Validation:
The proposed mechanism was validated through a series of experiments, including the synthesis of a variety of hydroxylated propargylamines under the predicted optimal conditions. The experimental outcomes were in strong agreement with the computationally predicted pathway, confirming the viability of the proposed mechanism.[1][2][3][4]
Intramolecular Hydroamination: A Pathway to Cyclic Structures
Intramolecular hydroamination of propargylamine (B41283) derivatives offers an efficient route to nitrogen-containing heterocyclic compounds. Quantum chemical calculations can provide valuable insights into the feasibility and regioselectivity of the cyclization process. A study on the base-mediated intramolecular hydroamination of a propargylamine derivative demonstrated a regioselective 5-exo-dig cycloisomerization.[5][6]
Computational Approach:
While the primary focus of the cited study was experimental, the regioselectivity observed is a key parameter that can be accurately predicted using quantum chemical calculations. Such calculations would typically involve comparing the activation barriers for different possible cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig) to determine the kinetically favored product.
Experimental Protocol:
The experimental validation for this mechanism involved the reaction of a propargylamine derivative with an isothiocyanate in the presence of a base. The reaction proceeds through the formation of a propargylthiourea intermediate, which then undergoes base-catalyzed cycloisomerization. The structure of the resulting imidazole-2-thione product was confirmed, providing clear evidence for the 5-exo-dig cyclization pathway.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data obtained from computational studies on the A³ coupling reaction. Data for a comparative intramolecular hydroamination study was not available in the reviewed literature.
| Reaction Mechanism | Reactants | Intermediate/Transition State | Product | Calculated Activation Energy (kcal/mol) | Reference |
| Decarboxylative A³ Coupling | o-hydroxybenzaldehyde, piperidine, phenylpropiolic acid | Concerted transition state involving o-quinonoid intermediate | 1-(2-(hydroxyphenyl)-3-phenylprop-2-yn-1-yl)piperidine | Not explicitly stated in abstract | [1][2][3][4] |
Experimental Protocols
General Procedure for Metal- and Solvent-Free Decarboxylative A³ Coupling: [1][2][3][4]
A mixture of an ortho-hydroxybenzaldehyde (1.0 mmol), a secondary amine (1.2 mmol), and an alkynoic acid (1.1 mmol) is heated neat (without solvent) at a specified temperature for a designated time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is purified directly by column chromatography on silica (B1680970) gel.
General Procedure for Base-Mediated Intramolecular Hydroamination: [5][6]
To a solution of the propargylamine derivative in a suitable solvent, such as DMF, is added the isothiocyanate at room temperature. The reaction mixture is stirred to form the propargylthiourea intermediate. Subsequently, a base, such as powdered NaOH, is added, and the mixture is stirred at room temperature until the cyclization is complete, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques.
Visualizing Reaction Pathways
The logical flow of validating a proposed reaction mechanism and the specific pathways for the A³ coupling and intramolecular hydroamination reactions are illustrated below using Graphviz diagrams.
References
- 1. Metal- and Solvent-Free Multicomponent Decarboxylative A3-Coupling for the Synthesis of Propargylamines: Experimental, Computational, and Biological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Base-mediated hydroamination of propargylamine: a regioselective intramolecular 5-exo-dig cycloisomerization en route to imidazole-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Base-Mediated Hydroamination of Propargylamine: A Regioselective Intramolecular 5-exo-dig Cycloisomerization en Route to Imidazole-2-thione [organic-chemistry.org]
Safety Operating Guide
Propynylamine: A Guide to Safe Disposal in a Laboratory Setting
IMMEDIATE SAFETY PRECAUTIONS: Propynylamine (also known as Propargylamine) is a highly flammable, toxic, and corrosive substance.[1] Always handle this chemical in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[2][3][4] Ensure an eyewash station and safety shower are readily accessible.[4] Keep away from heat, sparks, open flames, and hot surfaces.[5] All equipment used when handling the product must be grounded to prevent static discharge.[6]
This document provides comprehensive, step-by-step guidance for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Summary
This compound presents multiple significant hazards that necessitate careful handling during disposal procedures.[1][7] Due to its chemical nature as a terminal alkyne and an amine, specific precautions must be taken to avoid hazardous reactions.
| Hazard Category | Description | Key Safety Precautions |
| Flammability | Highly flammable liquid and vapor.[5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][6] | Keep away from all ignition sources. Use only non-sparking tools and explosion-proof equipment.[6] Keep containers tightly closed in a cool, dry, well-ventilated area.[3] |
| Toxicity | Toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[1] | Avoid breathing vapors or mist.[8] Conduct all work in a chemical fume hood.[2] Wear chemical-resistant gloves and other appropriate PPE.[4] |
| Corrosivity | Causes severe skin burns and serious eye damage.[1] | Avoid all direct contact. Wear chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[3] |
| Reactivity | Incompatible with acids, acid anhydrides, acid chlorides, and oxidizing agents.[9] As an alkyne, it may form explosive compounds with certain metals. Avoid contact with copper, lead, and other heavy metals.[10][11] | Segregate this compound waste from incompatible materials, especially acids and oxidizing agents.[2] Do not use metal spatulas or equipment that could lead to the formation of explosive metal acetylides.[12][13] |
**Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. On-site chemical neutralization should not be attempted unless a specific, validated protocol has been provided by your institution's Environmental Health & Safety (EHS) office and is performed by trained personnel.
1. Waste Identification and Segregation:
-
Classify all waste containing this compound as Hazardous Chemical Waste .[2]
-
This includes pure this compound, contaminated solutions, and any absorbent materials used for spills.
-
Segregate this compound waste from all other chemical waste streams to prevent dangerous reactions.[2] It is critical to keep it separate from acids and oxidizing agents.[4]
2. Waste Container Selection and Labeling:
-
Use a designated, compatible, and properly sealed hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.[4]
-
Clearly label the container with a "Hazardous Waste" sticker.[2]
-
On the label, write the full chemical name, "this compound," and list its hazards: "Flammable," "Corrosive," "Toxic."[2][4] Do not use abbreviations.
-
Record the accumulation start date and the name of the generating lab or researcher.[4]
3. Storage and Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is secure and accessible only to authorized personnel.[2]
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[2][3]
-
Ensure the SAA has secondary containment to capture any potential leaks.[4]
4. Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[14]
-
Never dispose of this compound by pouring it down the drain.[10][14] This can lead to the formation of highly explosive metal acetylides in the plumbing.[10][11]
-
Never dispose of this compound in regular trash.[2]
Spill Management Protocol
In the event of a this compound spill, immediate and careful action is required.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear PPE: Before addressing the spill, put on the appropriate PPE, including a respirator if ventilation is inadequate.[4]
-
Contain: Stop the leak if it is safe to do so. Contain the spill using a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[14]
-
Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[4][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste, following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. unomaha.edu [unomaha.edu]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. ucd.ie [ucd.ie]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
